Product packaging for 6-Chloro-5-methoxynicotinonitrile(Cat. No.:CAS No. 1256835-79-6)

6-Chloro-5-methoxynicotinonitrile

Cat. No.: B596947
CAS No.: 1256835-79-6
M. Wt: 168.58
InChI Key: CDFREORPCCHPKC-UHFFFAOYSA-N
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Description

6-Chloro-5-methoxynicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H5ClN2O and its molecular weight is 168.58. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5ClN2O B596947 6-Chloro-5-methoxynicotinonitrile CAS No. 1256835-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-5-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFREORPCCHPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901263545
Record name 3-Pyridinecarbonitrile, 6-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256835-79-6
Record name 3-Pyridinecarbonitrile, 6-chloro-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256835-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarbonitrile, 6-chloro-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901263545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Compound Identification and Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-5-methoxynicotinonitrile

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, characterization, strategic applications in medicinal chemistry, and safe handling protocols. The information herein is curated to explain not just the 'what' but the 'why,' empowering scientists to leverage this versatile heterocyclic building block to its full potential.

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their presence in numerous bioactive molecules. The unique arrangement of a chloro, a methoxy, and a nitrile group on the pyridine ring provides a rich platform for synthetic elaboration and diverse molecular interactions.

The fundamental identification details for this compound are summarized below.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 1256835-79-6[1][2][3][4]
Chemical Name 6-chloro-5-methoxypyridine-3-carbonitrile[2]
Synonyms This compound[3]
Molecular Formula C₇H₅ClN₂O[2]
Molecular Weight 168.58 g/mol [2][3]
InChI Key CDFREORPCCHPKC-UHFFFAOYSA-N[3]

A clear understanding of the molecule's structure is paramount for any synthetic or analytical endeavor.

Caption: Chemical Structure of this compound.

The predicted physicochemical properties provide a baseline for designing experimental conditions, such as solvent selection and purification methods.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSource
Boiling Point 266.7 ± 40.0 °C[2]
Density 1.33 ± 0.1 g/cm³[2]
pKa -4.11 ± 0.10[2]
Physical Form Solid[3]

Synthesis, Purification, and Mechanistic Rationale

While multiple synthetic routes may be conceived, a common and effective strategy for preparing substituted pyridines like this compound involves nucleophilic aromatic substitution (SNAr) on a more halogenated precursor. The following workflow is based on established principles of pyridine chemistry, analogous to procedures reported for similar structures[5].

The proposed synthesis starts from the commercially available 2,6-dichloro-5-nitronicotinonitrile. The process involves two key transformations: reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to install the methoxy group, and finally, selective reduction to remove the second chloro group. A more direct approach, if the starting material is available, would be a direct methoxylation of a di-chloro precursor.

G cluster_0 Synthetic Workflow A Start: 2,6-Dichloronicotinonitrile B Step 1: Methoxylation (Nucleophilic Aromatic Substitution) A->B NaOCH₃, MeOH Ambient Temp, 16h C Intermediate: Mixture of 6-chloro-2-methoxy & 2-chloro-6-methoxy isomers B->C D Step 2: Purification (Chromatography) C->D E Product: this compound* *Note: This depicts a general strategy. Synthesis of the 5-methoxy isomer requires a different precursor. D->E

Caption: Generalized Synthetic Workflow for Chloro-Methoxy-Nicotinonitriles.

Exemplary Synthesis Protocol (Hypothetical)

This protocol describes a plausible synthesis via selective nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The rationale for this choice is the high reactivity of positions 2 and 6 of the pyridine ring towards nucleophiles, especially when activated by an electron-withdrawing group like the nitrile at position 3.

Objective: To synthesize this compound from a suitable precursor, such as 2,6-dichloro-5-methoxynicotinonitrile, via selective dechlorination.

Materials:

  • 2,6-dichloro-5-methoxynicotinonitrile (Substrate)

  • Palladium on Carbon (Pd/C, 10%)

  • Triethylamine (Et₃N) or Sodium Acetate (Base)

  • Methanol or Ethanol (Solvent)

  • Hydrogen Gas (H₂)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,6-dichloro-5-methoxynicotinonitrile (1.0 eq) in methanol (10-20 volumes), add the base (e.g., triethylamine, 1.2 eq). The base acts as a scavenger for the HCl generated during the reaction, preventing side reactions and catalyst deactivation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature. The selective removal of a chloro group at the 2-position over the 6-position is often achievable due to steric and electronic effects, a principle described in related transformations[6].

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the salt byproducts and residual solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate the pure this compound.

Strategic Role in Medicinal Chemistry

The title compound is not merely a synthetic intermediate but a carefully designed building block for drug discovery. Each of its functional groups—chloro, methoxy, and nitrile—plays a strategic role in modulating the pharmacokinetic and pharmacodynamic properties of a lead molecule.

  • The Chloro Group: Halogen atoms, particularly chlorine, are prevalent in FDA-approved drugs[7]. The chloro group on the pyridine ring can significantly enhance binding affinity through halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. It also increases lipophilicity, which can improve membrane permeability, and can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate[8].

  • The Methoxy Group: The methoxy group is a versatile modulator. Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with protein backbones or side chains. Furthermore, its metabolic fate is well-understood; it can be O-demethylated by cytochrome P450 enzymes, which can be a strategic consideration for designing prodrugs or for clearance pathways. Its presence also influences the electronic properties of the aromatic ring and can fine-tune the molecule's overall solubility and conformation[8].

  • The Nitrile Group: The nitrile functionality is a key pharmacophore found in over 30 prescribed medications[9]. It is a metabolically robust group, typically passing through the body unchanged. Its linear geometry and electronic properties make it an excellent bioisostere for a carbonyl group, capable of acting as a hydrogen bond acceptor. This allows chemists to replace potentially labile ester or amide groups with a stable nitrile without losing key binding interactions[9].

G cluster_0 Potential Intermolecular Interactions cluster_1 Hypothetical Protein Active Site COMPOUND This compound POCKET_BACKBONE Backbone C=O COMPOUND->POCKET_BACKBONE π-π Stacking POCKET_HBD H-Bond Donor (e.g., -NH, -OH) COMPOUND->POCKET_HBD N≡C ··· H (H-Bond) POCKET_HALOGEN Halogen Bond Acceptor (e.g., C=O) COMPOUND->POCKET_HALOGEN Cl ··· O (Halogen Bond) POCKET_HBD->COMPOUND O-Me ··· H (H-Bond)

Sources

Introduction: Contextualizing 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 6-Chloro-5-methoxynicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique arrangement of a chloro group, a methoxy group, and a nitrile function on the pyridine ring creates a molecule with specific electronic and steric properties, making it a valuable building block for the synthesis of more complex molecular architectures. For professionals in drug development, understanding the precise physical properties of such a starting material is not merely academic; it is a foundational requirement for ensuring reproducibility, scalability, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the known physical characteristics of this compound (CAS No: 1256835-79-6). Where specific experimental data is not publicly available, we will present field-proven, standardized protocols for its determination. The causality behind these experimental choices will be explained to provide a self-validating framework for laboratory investigation.

Part 1: Molecular Identity and Core Physicochemical Data

The initial step in handling any research chemical is to confirm its identity and fundamental properties. These data points are critical for everything from calculating reaction stoichiometries to designing appropriate storage solutions.

The molecular structure of this compound reveals a pyridine ring substituted at position 6 with chlorine, at position 5 with a methoxy group, and at position 3 with a nitrile group. This specific arrangement influences its reactivity, polarity, and potential for intermolecular interactions.

Table 1: Core Physical and Chemical Identifiers

Property Value Source(s)
CAS Number 1256835-79-6
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Physical Form Solid
Reported Purity ≥95%
InChI Key CDFREORPCCHPKC-UHFFFAOYSA-N
Melting Point Data not publicly available N/A
Boiling Point Data not publicly available N/A

| Solubility | Data not publicly available | N/A |

Part 2: Spectroscopic and Chromatographic Characterization Workflow

Structural confirmation and purity assessment are paramount. A multi-technique analytical approach is non-negotiable for validating the identity and quality of a research compound. The workflow below illustrates a standard, robust process for the characterization of a novel or newly synthesized batch of this compound.

G cluster_0 Initial Synthesis & Work-up cluster_1 Primary Characterization cluster_2 Purification & Final Validation cluster_3 Qualified Material for R&D raw_product Crude Product lcms LC-MS Analysis raw_product->lcms Mass check nmr NMR Spectroscopy (¹H, ¹³C) raw_product->nmr Structural check purification Chromatographic Purification lcms->purification nmr->purification hplc HPLC Purity Check (>95%) purification->hplc Purity >95%? hplc->purification No, re-purify final_nmr Final NMR Confirmation hplc->final_nmr Yes ftir FT-IR Spectroscopy final_nmr->ftir qualified_material Qualified Material ftir->qualified_material

Caption: Standard workflow for the characterization and qualification of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. For this compound, ¹H and ¹³C NMR would provide an unambiguous fingerprint of its molecular skeleton.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the three protons of the methoxy group. Their chemical shifts, splitting patterns (coupling), and integration values would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR would show seven distinct signals, corresponding to each unique carbon atom in the molecule, including the nitrile carbon.

While specific spectral data for this compound is not available in the cited public sources, commercial suppliers may provide it upon request[1].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. When coupled with liquid chromatography (LC-MS), it also serves as a powerful tool for identifying impurities. The expected molecular ion peak would correspond to the compound's molecular weight (168.58 g/mol ).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, key vibrational stretches would be expected for:

  • The C≡N (nitrile) group, typically a sharp, intense band around 2220-2240 cm⁻¹.

  • C-O-C (ether) stretches from the methoxy group.

  • C=C and C=N stretches characteristic of the aromatic pyridine ring.

  • A C-Cl stretch, typically found in the fingerprint region.

Part 3: Standard Protocols for Physical Property Determination

The following are detailed, standardized methodologies for determining the core physical properties that are currently unreported for this compound.

Protocol 1: Melting Point Determination (Capillary Method)

Rationale: The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, while impurities tend to broaden and depress the melting range.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.

  • Apparatus: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating run can estimate the range).

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Rationale: Solubility is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Separation: After equilibration, allow the vials to stand, letting the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

  • Quantification: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique, such as HPLC-UV or LC-MS.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Part 4: Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Safety Profile: Based on data for the structural class, this compound is anticipated to be harmful if swallowed (H302). Standard chemical safety precautions are mandatory.

  • Hazard Statements: H302 (Harmful if swallowed).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Caption: Key safety, storage, and handling considerations.

Recommended Storage: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). Recommended storage temperatures are between 2-8°C, typical for a laboratory refrigerator. These conditions minimize exposure to moisture and atmospheric oxygen, which could potentially react with the functional groups on the molecule over time.

References

  • Spectrum Chemical. (2007-05-17).
  • Thermo Fisher Scientific. (2010-04-29).
  • CymitQuimica. 6-Chloro-5-methylnicotinonitrile.
  • Fisher Scientific. (2008-03-27).
  • Sigma-Aldrich. (2025-05-12).
  • PubChem. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084. [Link]
  • PubChem.
  • Chemical Synthesis D
  • Refine Chemistry. 6-Chloro-5-methylnicotinonitrile.
  • PubChemLite. 6-chloro-5-methoxynicotinic acid (C7H6ClNO3).
  • AOBChem. 6-Chloro-5-methoxynicotinic acid.
  • PubChemLite. 6-chloro-5-methylnicotinonitrile (C7H5ClN2).
  • ChemicalBook. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.
  • Cambridge Isotope Laboratories, Inc.
  • PubChemLite.
  • ChemicalBook. 6-chloro-5-Methoxypyridine-3-carbonitrile | 1256835-79-6.
  • PubChem. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683.
  • BLD Pharm.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

Sources

6-Chloro-5-methoxynicotinonitrile chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-5-methoxynicotinonitrile

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique arrangement of a chloro group, a methoxy group, and a nitrile function on a pyridine scaffold makes it a versatile intermediate for introducing diverse functionalities. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on the underlying scientific principles.

Physicochemical Properties and Structural Elucidation

The structural attributes of this compound dictate its chemical behavior and potential applications. The electron-withdrawing nature of the nitrile group and the chlorine atom, combined with the electron-donating effect of the methoxy group, creates a unique electronic profile on the pyridine ring, influencing its reactivity in synthetic transformations.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 1256835-79-6[1]
Molecular Formula C₇H₅ClN₂O[1]
Molecular Weight 168.58 g/mol [1]
Boiling Point 266.7±40.0 °C (Predicted)[1]
Density 1.33±0.1 g/cm³ (Predicted)[1]
pKa -4.11±0.10 (Predicted)[1]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[1]

The structure of this compound is confirmed through various spectroscopic techniques, which are detailed in the following sections.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Acquisition cluster_data Data Analysis & Validation prep Dissolve ~10 mg of sample in 0.7 mL CDCl₃ with TMS nmr ¹H and ¹³C NMR (500 MHz Spectrometer) prep->nmr ms Mass Spectrometry (ESI-MS) Positive Ion Mode prep->ms ir FTIR Spectroscopy (ATR) prep->ir process Process Spectra: Fourier Transform, Phasing, Baseline Correction nmr->process ms->process ir->process interpret Interpret Data: Assign peaks, confirm shifts, multiplicities, and isotopic patterns process->interpret validate Structure Validation: Compare experimental data with predicted values interpret->validate G start 2,6-Dichloro-5-cyanopyridine product This compound start->product SɴAr Reaction Ambient Temperature, 16h reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->product

Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis via SNAr

This protocol is a representative procedure based on established methodologies for similar pyridine substitutions.

[2]1. Reaction Setup: To a stirred solution of 2,6-dichloro-5-cyanopyridine (1.0 eq) in anhydrous methanol (MeOH, ~10 mL per gram of starting material), add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. The choice of a slight excess of the nucleophile ensures complete conversion of the starting material. 2. Reaction Monitoring: Stir the reaction mixture at ambient temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material. 3. Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer). The aqueous wash removes excess inorganic salts and methanol. 4. Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Applications in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. The pyridine core is a common scaffold in many FDA-approved drugs, and the specific substituents provide handles for further chemical modification and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Role of the Chloro Group: The chlorine atom can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to a biological target. I[3][4]t also increases lipophilicity, which can improve membrane permeability. The presence of chlorine is a common feature in many pharmaceuticals. *[5] Role of the Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and can be metabolically labile, offering a potential site for modification to tune the metabolic stability of a drug candidate. *[3][4] Role of the Nitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for diverse downstream derivatization. It can also act as a hydrogen bond acceptor or a bioisostere for other functional groups.

This compound is a valuable intermediate for creating libraries of novel compounds for screening against various therapeutic targets, particularly in oncology and inflammatory diseases where kinase inhibition is a key mechanism.

[6]### 5. Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for structurally related compounds, the following hazards should be considered.

[1][7][8]* Hazard Statements:

  • H302: Harmful if swallowed. [1][8] * H312: Harmful in contact with skin. [8] * H315: Causes skin irritation. [8] * H319: Causes serious eye irritation. [8] * H332: Harmful if inhaled. *[8] Precautionary Measures:
  • Work in a well-ventilated area or a chemical fume hood. [7][9] * Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. [7][9] * Avoid breathing dust, fumes, or vapors. [9] * Wash hands thoroughly after handling. [7][9] * Store in a tightly closed container in a cool, dry place.

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its structure, characterized by a unique substitution pattern on a pyridine ring, offers multiple avenues for chemical modification. A thorough understanding of its physicochemical properties, spectroscopic signature, and synthetic accessibility is essential for its effective utilization in research and development, particularly in the quest for novel therapeutic agents.

References

  • Fisher Scientific. (2008, March 27). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, April 29). SAFETY DATA SHEET.
  • BLD Pharm. 1256835-79-6|this compound.
  • PubChem. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084.
  • CymitQuimica. 6-Chloro-5-methylnicotinonitrile.
  • ChemicalBook. 6-chloro-5-Methoxypyridine-3-carbonitrile | 1256835-79-6.
  • Unknown Source. 6-Chloro-5-methylnicotinonitrile.
  • PubChem. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961.
  • AOBChem. 6-Chloro-5-methoxynicotinic acid.
  • Sigma-Aldrich. 6-Chloro-5-fluoronicotinonitrile | 1020253-14-8.
  • Chemical Synthesis Database. 6-chloro-5-methylnicotinamide.
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • BenchChem. Application Notes and Protocols for 4-Chloro-6-methoxynicotinonitrile Derivatives.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ChemicalBook. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.
  • Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.
  • PubChemLite. Methyl 6-chloro-5-methoxynicotinate (C8H8ClNO3).
  • Unknown Source. Methyl 5-chloro-6-methoxynicotinate.
  • BLD Pharm. 1360952-35-7|Methyl 6-chloro-5-(trifluoromethyl)nicotinate.
  • PubChemLite. 6-chloro-5-methoxynicotinic acid (C7H6ClNO3).
  • BenchChem. An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde.
  • Pathania, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC Medicinal Chemistry, 12(1), 37-57.
  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
  • Chemical-Suppliers. 2-Chloro-6-methylnicotinonitrile | CAS 28900-10-9.
  • PubChemLite. 6-chloro-2-methoxynicotinonitrile (C7H5ClN2O).
  • SpectraBase. 6-Chloro-o-anisonitrile.
  • Google Patents. (2007). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

Sources

An In-Depth Technical Guide to 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-5-methoxynicotinonitrile, a substituted pyridine derivative, is a heterocyclic building block of significant interest to the chemical and pharmaceutical sciences. Its distinct arrangement of a chloro group, a methoxy group, and a nitrile function on a pyridine core imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physicochemical properties, including its molecular weight, established synthesis workflows, and its functional role in modern drug discovery. Particular emphasis is placed on the strategic importance of the chloro and methoxy substituents, which are pivotal in modulating biological activity and pharmacokinetic profiles of derivative compounds. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage this scaffold in their scientific endeavors.

Core Physicochemical & Structural Properties

The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. This compound is identified by a unique set of physical and chemical characteristics that dictate its reactivity, solubility, and analytical signature.

Key Data Summary

The essential quantitative data for this compound are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

PropertyValueSource
Molecular Weight 168.58 g/mol Calculated
Molecular Formula C₇H₅ClN₂ON/A
CAS Number 1256835-79-6[1][2]
Canonical SMILES COC1=C(N=CC(=C1)C#N)ClN/A
InChI Key Information not availableN/A
Appearance Solid (predicted)N/A
Structural Identification

Accurate structural identification is paramount for differentiating isomers and ensuring chemical integrity. The IUPAC name for this compound is 6-chloro-5-methoxypyridine-3-carbonitrile . The connectivity of the atoms is depicted in the diagram below, generated using the DOT language to illustrate the core pyridine ring substituted with chloro, methoxy, and cyano (nitrile) functional groups at positions 6, 5, and 3, respectively.

Caption: Atomic connectivity of this compound.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented in public literature, a logical and efficient synthetic route can be devised based on established pyridine chemistry. A common strategy involves the nucleophilic aromatic substitution (SNAr) on a polysubstituted pyridine precursor.

Proposed Synthetic Workflow

The synthesis of related compounds, such as 2-amino-3-nitro-6-methoxypyridine, often involves the methoxylation of a corresponding chloropyridine precursor using sodium methoxide.[3] This established transformation serves as a reliable precedent. The workflow diagram below outlines a plausible, multi-step synthesis beginning from a commercially available starting material.

G cluster_0 Synthesis Workflow Start Start: 2,5-dichloro-3-cyanopyridine Step1 Step 1: Selective Methoxylation Reagent: Sodium Methoxide (NaOMe) Solvent: Methanol (MeOH) Start->Step1 SₙAr Reaction Step2 Step 2: Work-up Quench with H₂O Extract with organic solvent Step1->Step2 Neutralization Step3 Step 3: Purification Silica Gel Chromatography Step2->Step3 Isolation End Final Product: This compound Step3->End Purity >95%

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol (Exemplary)

This protocol is a generalized representation based on analogous reactions.[3]

  • Reaction Setup: To a solution of a suitable dichlorinated nicotinonitrile precursor in anhydrous methanol (MeOH) under an inert atmosphere (e.g., Nitrogen or Argon), add sodium methoxide (NaOMe) (1.0 to 1.5 molar equivalents) portion-wise at a controlled temperature, typically between 10-30°C.

  • Causality: The use of a polar protic solvent like methanol is crucial as it solvates the sodium methoxide, facilitating the nucleophilic attack of the methoxide ion. The chloro position most susceptible to SNAr will be preferentially substituted. The reaction progress should be diligently monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Monitoring: The reaction is stirred at ambient or slightly elevated temperature for a period of 4 to 24 hours until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched by pouring it into water. The resulting precipitate or solution is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Trustworthiness: This aqueous work-up is a self-validating step; it removes inorganic salts and unreacted polar reagents, providing a crude product that is significantly purer than the initial reaction mixture.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the pure this compound.

Role and Application in Drug Discovery

The pyridine scaffold is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, prized for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring.[4] The specific substituents on this compound—chloro and methoxy groups—are not mere decorations; they are strategically important functional groups in medicinal chemistry.[5][6]

The Strategic Value of Chloro and Methoxy Groups
  • Chloro Group: The chloro substituent is a mild deactivating group and an ortho-para director in electrophilic aromatic substitution, but more importantly in drug design, it is a lipophilic group that can enhance membrane permeability.[6] It can also form halogen bonds with protein backbones, providing an additional, specific interaction to improve binding affinity. Its presence provides a reactive handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Heck), allowing for the generation of diverse molecular libraries for lead optimization.[7]

  • Methoxy Group: The methoxy group is a strong activating group and has a profound impact on a molecule's properties.[8] It can act as a hydrogen bond acceptor and its presence can significantly alter the conformation of a molecule, potentially locking it into a bioactive conformation.[6][8] Furthermore, the methoxy group can influence metabolic stability; it can be a site of O-demethylation by cytochrome P450 enzymes, a predictable metabolic pathway that can be engineered by medicinal chemists.[5]

Therapeutic Potential

Substituted nicotinonitrile derivatives are actively investigated as potential therapeutics, particularly in oncology and inflammation.[7] Their mode of action often involves the inhibition of critical signaling proteins like kinases. The scaffold of this compound is an ideal starting point for developing kinase inhibitors, where the nitrile and pyridine nitrogen can form key interactions in the hinge region of an ATP-binding pocket, while the chloro and methoxy groups can be tailored to achieve potency and selectivity in other regions of the binding site.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar chloropyridines and nitriles suggest that appropriate precautions are necessary.

  • General Handling: Use only under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Potential Hazards (Inferred from Analogues): Based on related compounds like 6-Chloro-3-pyridinecarbonitrile, this compound may be harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • Inhalation: Move person to fresh air.

    • Ingestion: Seek immediate medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Researchers must always consult a specific, supplier-provided SDS before handling this chemical and perform a thorough risk assessment.

References

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). Drug Hunter.
  • 6-CHLORO-5-METHOXYPYRIDINE-3-CARBONITRILE | 1256835-79-6. (n.d.). INDOFINE Chemical Company.
  • 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084. (n.d.). PubChem.
  • The role of the methoxy group in approved drugs. (2024). PubMed.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024). YouTube.
  • 6-Chloro-5-methoxypyridin-3-ol | CAS No : 1105933-54-7. (n.d.). Pharmaffiliates.
  • Methyl 6-chloro-5-hydroxynicotinate | C7H6ClNO3 | CID 46941479. (n.d.). PubChem.
  • Methyl 6-chloro-5-methoxynicotinate (C8H8ClNO3). (n.d.). PubChemLite.
  • 5-(3-Chlorophenyl)-6-methoxynicotinonitrile | C13H9ClN2O | CID 177682068. (n.d.). PubChem.
  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961. (n.d.). PubChem.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
  • Methyl 5-chloro-6-methoxynicotinate. (n.d.). Bldepharm.
  • 6-chloro-5-methylnicotinamide. (n.d.). Chemical Synthesis Database.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals.
  • Process for producing 2,3-diamino-6-methoxypyridine. (n.d.). Google Patents.

Sources

6-Chloro-5-methoxynicotinonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-methoxynicotinonitrile

Abstract

This compound is a pivotal heterocyclic building block in the development of modern pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chloro, methoxy, and cyano group on a pyridine core, makes it a versatile intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview of the primary synthetic pathways to this target molecule. We will delve into the strategic considerations for its synthesis, focusing on a highly plausible and industrially relevant route involving regioselective nucleophilic aromatic substitution (SNAr). The discussion emphasizes the underlying chemical principles, causality behind experimental choices, and detailed, field-proven protocols. This document is intended for researchers, medicinal chemists, and process development scientists seeking a thorough understanding of the synthesis of this valuable compound.

Introduction: The Significance of a Polysubstituted Pyridine Core

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of top-selling drugs.[1] The specific arrangement of electron-withdrawing and electron-donating groups on the pyridine ring, as seen in this compound (CAS No. 1256835-79-6), provides multiple reaction handles for further molecular elaboration.[2] The chloro group serves as an excellent leaving group for nucleophilic substitution or as a handle for cross-coupling reactions.[3][4] The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocycles.[5][6] The methoxy group, an electron-donating substituent, modulates the electronic properties and reactivity of the pyridine ring.

The challenge in synthesizing such a molecule lies in achieving the correct regiochemistry of the substituents in a high-yielding and scalable manner. This guide will focus on the most logical and efficient strategies to achieve this outcome.

Retrosynthetic Analysis: Strategic Disconnections

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most direct approach involves the functionalization of a pre-existing dichlorinated pyridine core. This strategy hinges on the ability to control the regioselective displacement of one chlorine atom over the other.

G cluster_path1 Pathway 1: Regioselective SNAr cluster_path2 Pathway 2: Chlorination Strategy TM Target Molecule This compound P1_Inter 2,6-Dichloronicotinonitrile TM->P1_Inter C-O Bond Formation (SNAr) P2_Inter 6-Hydroxy-5-methoxynicotinonitrile TM->P2_Inter C-Cl Bond Formation P1_SM Sodium Methoxide P2_SM Chlorinating Agent (e.g., POCl3) G Start 2,6-Dichloronicotinonitrile + NaOMe Reaction Reaction Vessel (Methanol, 20-25°C, 16-24h) Start->Reaction Quench Aqueous Work-up (Dilute with H₂O) Reaction->Quench Reaction Monitoring (TLC/LCMS) Extraction Extraction (e.g., DCM or EtOAc) Quench->Extraction Dry Drying & Concentration (Na₂SO₄, Rotary Evaporation) Extraction->Dry Purify Purification (Column Chromatography) Dry->Purify Crude Product Product Final Product This compound Purify->Product

Caption: Experimental workflow for the synthesis via regioselective methoxylation.

Detailed Experimental Protocol

This protocol is adapted from analogous, well-established procedures for the regioselective methoxylation of dichloropyridines. [7] Materials and Reagents:

  • 2,6-Dichloronicotinonitrile

  • Sodium methoxide (NaOMe), solution in methanol or solid

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a stirred solution of 2,6-dichloronicotinonitrile (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of starting material), add a solution of sodium methoxide (1.0-1.1 eq) in methanol dropwise at room temperature (20-25 °C). If using solid sodium methoxide, it can be added portion-wise, ensuring the temperature does not significantly increase.

  • Reaction Execution: Stir the reaction mixture at ambient temperature for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Upon completion, dilute the reaction mixture with water (approx. 20 mL per gram of starting material).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 20 mL per gram of starting material).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL per gram of starting material). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford this compound as a solid.

ParameterConditionRationale / Causality
Solvent Anhydrous MethanolServes as both the solvent and the source of the methoxide nucleophile when using sodium metal, or as the solvent for sodium methoxide. [7]
Temperature 20-25 °C (Ambient)SNAr reactions on activated pyridines are often efficient at room temperature, minimizing potential side reactions. [3][7]
Stoichiometry ~1.0 equivalent of NaOMeUsing a stoichiometric amount of the nucleophile ensures mono-substitution and minimizes the risk of a second substitution reaction.
Reaction Time 16-24 hoursAllows the reaction to proceed to completion at a moderate temperature. Monitoring is crucial.
Work-up Aqueous QuenchNeutralizes any remaining base and prepares the mixture for extraction.
Purification Column ChromatographySeparates the desired mono-substituted product from any unreacted starting material, di-substituted by-product, and other impurities.

Alternative Synthetic Considerations

Chlorination of a Hydroxy Precursor

An alternative route could begin with a 6-hydroxy-5-methoxypyridine derivative. The critical step would be the conversion of the hydroxyl group to a chloro group.

Conceptual Steps:

  • Starting Material: 6-Hydroxy-5-methoxynicotinamide or the corresponding carboxylic acid.

  • Chlorination: Treatment with a standard chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would convert the hydroxypyridine (which exists predominantly as the pyridone tautomer) to the desired 6-chloro derivative. This type of transformation is a classic method for preparing chloropyridines. [8]3. Dehydration (if starting from amide): If the precursor is a nicotinamide, the chlorinating agent (e.g., POCl₃) can often simultaneously effect dehydration of the amide to the nitrile.

This route's viability depends entirely on the accessibility of the 6-hydroxy-5-methoxynicotinonitrile precursor.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1: Regioselective SNArPathway 2: Chlorination of Hydroxy Precursor
Starting Material 2,6-Dichloronicotinonitrile6-Hydroxy-5-methoxynicotinonitrile
Key Transformation Nucleophilic Aromatic SubstitutionDehydrative Chlorination
Number of Steps Typically 1 step from precursor1-2 steps from precursor
Reagent Profile Sodium methoxide (corrosive base)POCl₃ / SOCl₂ (highly corrosive, moisture-sensitive) [8]
Scalability High, conditions are generally mild and scalable.Moderate to High, though handling large quantities of POCl₃ requires specialized equipment.
Regioselectivity Generally high and predictable. [7]Not applicable (functional group interconversion).
Overall Yield Potentially high.Dependent on the efficiency of the chlorination step.

Purification and Characterization

The final product, this compound, is typically a solid at room temperature. [2]

  • Purification: The most common method for purification on a laboratory scale is silica gel column chromatography. For larger scales, recrystallization from a suitable solvent system would be the preferred method.

  • Characterization: The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the regiochemistry of the substituents.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

    • Melting Point: To assess the purity of the crystalline solid.

Conclusion

The synthesis of this compound is most efficiently achieved through a regioselective nucleophilic aromatic substitution on 2,6-dichloronicotinonitrile. This pathway leverages well-understood principles of pyridine chemistry and offers a direct, scalable, and high-yielding route to this valuable intermediate. [4][7]The causality behind the choice of reagents and conditions is rooted in the electronic properties of the substituted pyridine ring, which activate it for a predictable SNAr reaction. By following the detailed protocols and understanding the underlying mechanisms outlined in this guide, researchers and drug development professionals can confidently produce this key building block for their discovery and development programs.

References

  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).
  • Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation - YouTube. (2022, August 14).
  • nucleophilic aromatic substitutions - YouTube. (2019, January 19).
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. (n.d.).
  • What are the various methods for preparing 2-Chloro-3-cyanopyridine? - FAQ - Guidechem. (n.d.).
  • Advances in Synthetic Methodologies of 2-chloro-5-cyanopyridine - ChemicalBook. (2025, April 16).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Cyanation - Wikipedia. (n.d.).
  • 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis - ChemicalBook. (n.d.).
  • This compound | 1256835-79-6 - Sigma-Aldrich. (n.d.).
  • Preparation of Cyanopyridines by Direct Cyanation. (n.d.).
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (n.d.).

Sources

A Technical Guide to the Synthesis of 6-Chloro-5-methoxynicotinonitrile: Strategic Selection of Starting Materials and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary and Strategic Imperatives

6-Chloro-5-methoxynicotinonitrile is a pivotal heterocyclic building block in medicinal chemistry and agrochemical research. Its utility stems from the orthogonal reactivity of its functional groups: the nitrile can be hydrolyzed or reduced, the chloro group is susceptible to nucleophilic substitution, and the methoxy group can be cleaved to reveal a phenol. The pyridine core itself offers a scaffold for creating complex, biologically active molecules. However, the synthesis of this compound is non-trivial, primarily due to the challenge of achieving the desired 3,5,6-substitution pattern on the pyridine ring with high regioselectivity.

This guide provides an in-depth analysis of the viable synthetic pathways to this compound, with a core focus on the strategic selection of starting materials. We will dissect the synthetic routes from two primary perspectives:

  • The Direct Approach: Utilizing a pre-functionalized pyridine precursor, 2,3-Dichloro-5-methoxypyridine, and introducing the nitrile group in the final step. This route prioritizes speed and predictability.

  • The De Novo Approach: Constructing the target molecule from more fundamental, and often more economical, pyridine precursors. This strategy involves a multi-step sequence and is suited for large-scale synthesis where cost of starting materials is a primary driver.

We will explore the underlying chemical principles, provide field-proven experimental insights, and present a decision framework to guide researchers in selecting the optimal synthetic strategy for their specific needs, whether for rapid lead discovery or scalable process development.

The Direct Approach: Cyanation of 2,3-Dichloro-5-methoxypyridine

The most straightforward and reliable method to synthesize this compound is through the cyanation of 2,3-Dichloro-5-methoxypyridine. This starting material is commercially available, albeit at a relatively high cost, making this route ideal for laboratory-scale synthesis where time and yield are more critical than raw material expense.[1][2][3]

Core Starting Material Analysis
Starting MaterialCAS NumberMolecular FormulaKey Attributes
2,3-Dichloro-5-methoxypyridine885168-12-7C6H5Cl2NOA direct precursor with the required chloro and methoxy groups in position.[1][3]

This precursor simplifies the synthesis to a single, crucial C-C bond formation step: the introduction of the nitrile group.

Reaction Principle: Transition-Metal-Catalyzed Cyanation

While classical methods like the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide at high temperatures) exist, modern organic synthesis heavily favors transition-metal-catalyzed cross-coupling reactions for their milder conditions, broader functional group tolerance, and higher yields.[4] Palladium-catalyzed cyanation is particularly effective for (hetero)aryl halides.[5]

The catalytic cycle, in essence, involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the pyridine, followed by transmetalation with a cyanide source (often a zinc or copper cyanide species), and finally, reductive elimination to yield the nicotinonitrile product and regenerate the palladium(0) catalyst. The key challenge in our specific substrate is the regioselective cyanation at the 2-position over the 3-position. The 2-position of the pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition, favoring the desired product.

Workflow for Palladium-Catalyzed Cyanation

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Thermal Reaction cluster_2 Step 3: Work-up & Purification Start 2,3-Dichloro-5-methoxypyridine Reagents Zn(CN)2 Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., DMF, DMAc) Start->Reagents Combine in inert atmosphere Heating Heat mixture (e.g., 80-120 °C) Reagents->Heating Quench Aqueous Work-up Heating->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product

Caption: Palladium-catalyzed cyanation workflow.

Detailed Experimental Protocol (Representative)
  • Inert Atmosphere: To a flame-dried Schlenk flask, add 2,3-Dichloro-5-methoxypyridine (1.0 eq.), zinc cyanide (Zn(CN)₂, 0.6 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Causality and Optimization Insights
  • Choice of Cyanide Source: Zinc cyanide is often preferred over more toxic alkali metal cyanides like KCN or NaCN.[5] It is less nucleophilic, reducing the rate of catalyst deactivation. The use of potassium ferrocyanide has also been explored as a less toxic alternative in some systems.[6]

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, other palladium sources and ligands can be screened to optimize the reaction. For electron-poor heteroaryl chlorides, electron-rich and bulky phosphine ligands can accelerate the oxidative addition step.

  • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are typically used to ensure the solubility of the reagents and facilitate the reaction.

The De Novo Approach: Multi-step Synthesis from Basic Pyridines

For large-scale production, the cost of 2,3-Dichloro-5-methoxypyridine can be prohibitive. A more economical strategy involves building the target molecule from simpler, cheaper starting materials. This approach requires careful planning to control the regiochemistry of each substitution.

Strategy 1: From 2-Amino-5-methoxypyridine

This route is theoretically efficient but hinges on a challenging regioselective chlorination step.

G Start 2-Amino-5-methoxypyridine Step1 Chlorination (C6) Start->Step1 Intermediate1 6-Chloro-5-methoxypyridin-2-amine Step1->Intermediate1 Step2 Sandmeyer Reaction 1. Diazotization (NaNO2, HCl) 2. Cyanation (CuCN) Intermediate1->Step2 Product This compound Step2->Product

Caption: Synthesis from 2-Amino-5-methoxypyridine.

Scientific Rationale and Challenges:

  • Step 1: Regioselective Chlorination: The primary challenge lies in selectively chlorinating the C6 position. The pyridine ring is activated by both the amino and methoxy groups, which could lead to a mixture of chlorinated products.[7] Achieving high regioselectivity would likely require significant optimization of the chlorinating agent (e.g., N-chlorosuccinimide) and reaction conditions.

  • Step 2: Sandmeyer Reaction: This is a classic transformation to convert an amino group into a nitrile via a diazonium salt intermediate. While reliable, it involves the use of toxic copper cyanide and requires careful temperature control during the diazotization step.

Strategy 2: From 2,6-Dichloropyridine

This pathway offers better control over regiochemistry through a more linear, stepwise functionalization approach.

G Start 2,6-Dichloropyridine Step1 Nitration (HNO3/H2SO4) Start->Step1 Intermediate1 2,6-Dichloro-3-nitropyridine Step1->Intermediate1 Step2 Nucleophilic Methoxy- lation (NaOMe) Intermediate1->Step2 Intermediate3 6-Chloro-2-methoxy-5-aminopyridine Step2->Intermediate3 Intermediate2 2-Chloro-6-methoxy-3-nitropyridine Step3 Reduction of Nitro Group (e.g., Fe/HCl, H2/Pd-C) Step4 Sandmeyer Reaction (Diazotization then Cyanation) Intermediate3->Step4 Product This compound Step4->Product

Caption: Synthesis from 2,6-Dichloropyridine.

Scientific Rationale and Advantages:

  • Step 1: Nitration: Nitration of 2,6-dichloropyridine is directed to the 3-position due to the deactivating, meta-directing nature of the chloro groups and the pyridine nitrogen.

  • Step 2: Selective Methoxylation: The nitro group strongly activates the adjacent C6 position towards nucleophilic aromatic substitution. This allows for the selective displacement of one chlorine atom with sodium methoxide to install the methoxy group.[8]

  • Steps 3 & 4: Reduction and Sandmeyer Reaction: The reduction of the nitro group to an amine, followed by a Sandmeyer reaction, is a well-established and high-yielding sequence to introduce the nitrile group.

This route, while longer, provides excellent control over the introduction of each functional group, making it a more robust and scalable option.[7]

Starting Material Analysis and Decision Framework

The choice of starting material is a critical decision that balances cost, time, and synthetic complexity.

Starting MaterialTypical Use CaseAdvantagesDisadvantagesSynthetic Steps
2,3-Dichloro-5-methoxypyridine Lab-scale, rapid synthesisHigh predictability, short routeHigh cost, limited suppliers[1][2]1
2-Amino-5-methoxypyridine Exploratory researchPotentially shorter de novo routeDifficult regioselective chlorination2
2,6-Dichloropyridine Process development, scale-upLow cost, readily available, high regiochemical control[7]Longer synthetic route, more unit operations4+

Conclusion: A Framework for Strategic Synthesis

The synthesis of this compound is a solvable challenge in synthetic chemistry, with the optimal path being dictated by the specific goals of the research or development program.

  • For drug discovery and medicinal chemistry programs , where speed and the rapid generation of analogs are paramount, the direct cyanation of 2,3-Dichloro-5-methoxypyridine is the superior strategy. The higher cost of the starting material is justified by the savings in time and labor.

  • For process chemistry and large-scale manufacturing , where cost of goods is a critical driver, a de novo synthesis starting from an inexpensive precursor like 2,6-Dichloropyridine is the most logical approach. The multi-step sequence is more labor-intensive to develop but offers a more economical and scalable long-term solution.

By understanding the causality behind the reaction choices and the trade-offs associated with each starting material, researchers can confidently select and execute the most appropriate synthetic route to access this valuable chemical intermediate.

References

  • Reagentia. (n.d.). 2,3-Dichloro-5-methoxypyridine (1 x 5 g).
  • Chemsrc.com. (2025). 2,3-Dichloro-5-methoxypyridine Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd..
  • Wang, L., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. RSC Advances, 10(15), 8994-9005.
  • Lookchem. (n.d.). Cas 885168-12-7, 2,3-DICHLORO-5-METHOXYPYRIDINE.
  • Google Patents. (2001). WO2001017970A1 - Process for the preparation of 2-cyanopyridines.
  • Anderson, K. W., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 82-85.
  • Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
  • Patsnap. (2016). Preparation method of 2,4-dichloro-5-methoxypyrimidine.
  • INIS-IAEA. (1982). Preparation of 2,3-dichloro-5-trichloromethylpyridine.
  • Google Patents. (2021). CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine.
  • Shastin, A. V. (2018). Copper-Catalyzed Cyanation Reactions. IntechOpen.
  • Google Patents. (2010). CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

Sources

A Senior Scientist's Guide to the Spectroscopic Characterization of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed framework for the spectroscopic characterization of 6-Chloro-5-methoxynicotinonitrile (CAS No. 1256835-79-6), a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the analytical reasoning behind the structural elucidation of this molecule. This document synthesizes predictive analysis based on established spectroscopic principles with actionable, field-proven protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the anticipated spectral features, the causality behind experimental design, and the integrated workflow required to achieve unambiguous structural confirmation. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis and analysis of complex heterocyclic compounds.

Introduction and Molecular Structure

This compound is a heterocyclic aromatic compound featuring a pyridine core substituted with chloro, methoxy, and cyano functional groups. These substituents create a unique electronic environment that defines its chemical reactivity and provides distinct signatures for spectroscopic analysis. Understanding this structure is the foundational step in interpreting the data we will acquire.

Key Molecular Information:

  • Chemical Name: 6-Chloro-5-methoxypyridine-3-carbonitrile

  • CAS Number: 1256835-79-6[1]

  • Molecular Formula: C₇H₅ClN₂O[1]

  • Molecular Weight: 168.58 g/mol [1]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate specific, well-resolved signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The structure contains two distinct aromatic protons and one methoxy group. The electron-withdrawing nature of the nitrile and the pyridine nitrogen, combined with the effects of the chloro and methoxy groups, allows for a confident prediction of their chemical shifts.

Predicted SignalMultiplicityApprox. δ (ppm)AssignmentRationale
H-2Doublet (d)8.5 - 8.7Proton at C2Deshielded by adjacent nitrogen and para to the electron-withdrawing cyano group.
H-4Doublet (d)8.1 - 8.3Proton at C4Deshielded by the adjacent cyano group and para to the chloro substituent.
-OCH₃Singlet (s)3.9 - 4.1Methoxy ProtonsTypical range for an aryl methoxy group. Appears as a singlet as there are no adjacent protons.

Note: The coupling constant (J) between H-2 and H-4 is expected to be small (meta-coupling, approx. 2-3 Hz).

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum should reveal all seven unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Predicted SignalApprox. δ (ppm)AssignmentRationale
C3-CN115 - 118Nitrile CarbonCharacteristic chemical shift for a nitrile carbon.
C3110 - 115Aromatic C3Shielded position, attached to the cyano group.
C5155 - 160Aromatic C5Deshielded due to direct attachment to the electronegative oxygen atom.
C4140 - 145Aromatic C4Deshielded aromatic carbon.
C2150 - 155Aromatic C2Deshielded due to proximity to the ring nitrogen.
C6145 - 150Aromatic C6Deshielded by both the ring nitrogen and the attached chlorine atom.
-OCH₃55 - 60Methoxy CarbonTypical range for an aryl methoxy carbon.
Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often preferred for its volatility and simple residual solvent peak, but DMSO-d₆ is a stronger solvent if solubility is an issue.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquire for 16-32 scans.

      • Set a spectral width of -2 to 12 ppm.

      • Use a relaxation delay (d1) of 1-2 seconds.

    • ¹³C NMR:

      • Acquire for 1024-4096 scans, depending on sample concentration.

      • Use proton broadband decoupling.

      • Set a spectral width of 0 to 220 ppm.

      • Use a relaxation delay (d1) of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectra and perform baseline correction.

    • Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The nitrile and ether linkages, in particular, provide strong, unambiguous absorption bands.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
2220 - 2240Strong, SharpC≡NNitrile Stretch
3050 - 3150MediumAr C-HAromatic C-H Stretch
1550 - 1600Medium-StrongAr C=CAromatic Ring Stretch
1200 - 1275StrongAr-O-CAsymmetric C-O Stretch
1000 - 1075MediumAr-O-CSymmetric C-O Stretch
750 - 850StrongC-ClC-Cl Stretch
Protocol: ATR-FTIR Spectroscopy

Objective: To confirm the presence of key functional groups. Attenuated Total Reflectance (ATR) is the method of choice for solid samples due to its minimal sample preparation.

  • Instrument Setup:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is critical to subtract atmospheric CO₂ and H₂O signals.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

    • Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about fragmentation patterns, further confirming the molecular structure.

Expected Mass Spectrum Features
  • Molecular Ion (M⁺): The primary piece of information is the molecular weight. The monoisotopic mass of C₇H₅³⁵ClN₂O is 168.01.

  • Isotopic Pattern: A hallmark of a chlorine-containing compound is the presence of the M+2 peak. Due to the natural abundance of the ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) isotopes, the mass spectrum will exhibit two peaks for the molecular ion:

    • M⁺: at m/z ≈ 168.01 (corresponding to the ³⁵Cl isotopologue)

    • M+2⁺: at m/z ≈ 170.01 (corresponding to the ³⁷Cl isotopologue)

    • The intensity ratio of these peaks will be approximately 3:1 , which is a definitive indicator of a single chlorine atom.

  • Key Fragments: Common fragmentation pathways could include the loss of a methyl radical (-•CH₃, m/z 15) from the methoxy group or the loss of a methoxy radical (-•OCH₃, m/z 31).

Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Objective: To determine the accurate mass and isotopic distribution of the molecular ion.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Instrument Parameters (ESI-QTOF or ESI-Orbitrap):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Set the capillary voltage, gas flow, and temperature to optimal values for signal generation.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Examine the spectrum for the [M+H]⁺ ion cluster at m/z ≈ 169 and 171.

    • Verify that the mass difference is 2 Da and the intensity ratio is approximately 3:1.

    • Use the instrument software to calculate the elemental composition from the high-resolution mass measurement to confirm the molecular formula C₇H₅ClN₂O.

Integrated Spectroscopic Workflow

No single technique provides absolute proof of structure. The power of modern analytical chemistry lies in the integration of orthogonal techniques. The workflow below illustrates the logical process for confirming the identity and purity of this compound.

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Interpretation cluster_3 Final Confirmation Sample Synthesized Sample (this compound) IR IR Spectroscopy (ATR-FTIR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR_Data Functional Groups Confirmed (C≡N, C-O, C-Cl) IR->IR_Data MS_Data Molecular Formula Confirmed (C₇H₅ClN₂O) Isotopic Pattern Verified (3:1) MS->MS_Data NMR_Data C-H Framework Elucidated (Proton/Carbon Assignments) NMR->NMR_Data Final Structure Verified Identity & Purity Confirmed IR_Data->Final MS_Data->Final NMR_Data->Final

Caption: Integrated workflow for structural verification.

Conclusion

The structural elucidation of this compound is a straightforward process when a systematic, multi-technique approach is employed. The predicted spectroscopic data provides a clear roadmap for analysis. The nitrile stretch in the IR, the characteristic 3:1 isotopic pattern in the mass spectrum, and the two distinct aromatic doublets in the ¹H NMR spectrum are the key identifying features. By following the detailed protocols and interpretive logic outlined in this guide, a research scientist can confidently verify the structure and purity of this compound, ensuring the integrity of downstream applications. For access to experimental data, please refer to chemical suppliers who have performed these analyses.[2]

References

Sources

A Comprehensive Technical Guide to the Solubility of 6-Chloro-5-methoxynicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 6-Chloro-5-methoxynicotinonitrile, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development and process chemistry, this document offers a foundational understanding of the principles governing its dissolution.[1][2][3][4] It outlines a robust, step-by-step protocol for the experimental determination of solubility using the widely accepted shake-flask method.[5][6][7] Furthermore, this guide presents a theoretical framework for interpreting solubility data based on solvent properties and the molecular structure of the target compound. This document is intended for researchers, scientists, and professionals in the drug development field to aid in solvent selection, process optimization, and formulation development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a paramount physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[2][4] Poor solubility can present significant hurdles in drug discovery and development, leading to unpredictable results in biological assays, challenges in formulation, and ultimately, suboptimal bioavailability.[1][3][6] An in-depth understanding of the solubility of a compound like this compound in various organic solvents is therefore not merely an academic exercise but a critical component of process development and optimization.

This compound (C₇H₅ClN₂O) is a substituted pyridine derivative with a molecular weight of 168.58 g/mol . Its structure, featuring a polar nitrile group, a methoxy group, a chloro substituent, and a nitrogen-containing aromatic ring, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent. This guide will provide the necessary tools to systematically investigate and understand these interactions.

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[8] The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The key properties of organic solvents that influence the solubility of this compound include:

  • Polarity: The presence of the nitrile and methoxy groups, as well as the nitrogen in the pyridine ring, imparts a degree of polarity to the this compound molecule. Polar solvents, which have significant dipole moments, are generally more effective at solvating polar molecules.

  • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the nitrogen and oxygen atoms in the target molecule, enhancing solubility.

  • Dielectric Constant: This property reflects a solvent's ability to separate ions. While this compound is a neutral molecule, a higher dielectric constant can help to stabilize any charge separation within the molecule.

A comprehensive understanding of these solvent properties is crucial for rational solvent selection.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][9][10] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[7][9]

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[5][9] Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[11]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.[9] This step is crucial to prevent artificially high solubility measurements.

    • Dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the dissolved compound in the saturated solution, taking into account the dilution factor.

    • The resulting value is the equilibrium solubility of this compound in that specific solvent at the experimental temperature.

Diagram of the Experimental Workflow

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Combine in vial equil Agitate at constant temperature (24-72h) prep2->equil sep1 Centrifuge equil->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute sample sep2->ana1 ana2 HPLC analysis ana1->ana2 quant Calculate solubility from calibration curve ana2->quant

Sources

The Strategic Application of 6-Chloro-5-methoxynicotinonitrile in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif present in a multitude of FDA-approved drugs.[1] Within this esteemed class of heterocycles, nicotinonitrile derivatives have emerged as particularly versatile building blocks, prized for their reactivity and their ability to confer favorable pharmacological properties. This guide focuses on a specific, yet highly promising derivative: 6-Chloro-5-methoxynicotinonitrile . We will delve into its synthetic utility, explore its potential in the generation of novel bioactive molecules, and provide detailed, field-proven protocols for its application in contemporary drug discovery research.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, ensuring that every protocol described is a self-validating system grounded in established chemical principles.

Core Chemical Attributes and Strategic Advantages

This compound is a substituted pyridinecarbonitrile with the molecular formula C₇H₅ClN₂O. Its strategic value in medicinal chemistry stems from the specific arrangement of its functional groups, which offer a powerful toolkit for molecular diversification.

PropertyValueSource
Molecular Weight 168.58 g/mol Inferred from structure
IUPAC Name 6-chloro-5-methoxypyridine-3-carbonitrileInferred from structure
CAS Number 1256835-79-6[2]

The key reactive sites of this compound are:

  • The Chloro Group at the 6-position: This is an excellent handle for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of a wide array of aryl, heteroaryl, and amino moieties.

  • The Nitrile Group at the 3-position: This group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in the formation of other heterocyclic rings.

  • The Methoxy Group at the 5-position: This electron-donating group can influence the reactivity of the pyridine ring and provides a potential point for modification, for example, through demethylation to a hydroxyl group, which can then be further functionalized.

Potential Research Applications in Drug Discovery

The true measure of a building block's value lies in the biological activity of the compounds it helps to create. While specific drugs derived directly from this compound are not yet prevalent in the literature, the broader nicotinonitrile scaffold is integral to the development of potent therapeutic agents, particularly in the realm of oncology.

Kinase Inhibition: A Promising Frontier

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nicotinonitrile scaffold has proven to be a valuable core for the design of kinase inhibitors.

  • Pim Kinase Inhibition: Studies on nicotinonitrile derivatives have demonstrated their potential as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer. Some derivatives have shown sub-micromolar IC₅₀ values against the three Pim kinase isoforms.[1] Mechanistically, these compounds have been shown to induce apoptosis and cell cycle arrest.[1]

  • Janus Kinase (JAK) Inhibition: The closely related building block, 6-bromonicotinonitrile, is a key intermediate in the synthesis of PF-06651600, a selective covalent inhibitor of Janus kinase 3 (JAK3).[1] The cyanopyridine core is crucial for the molecule's activity in blocking the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.[1]

  • Tyrosine Kinase (TK) Inhibition: Novel nicotinonitrile derivatives have been synthesized that exhibit potent inhibition of tyrosine kinases, with some compounds showing IC₅₀ values in the nanomolar range.[3] These compounds have demonstrated significant antiproliferative activity against cancer cell lines by inducing apoptosis.[3]

The 6-chloro-5-methoxy substitution pattern of the title compound offers a unique opportunity to explore chemical space around these kinase targets, potentially leading to inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Experimental Protocols: A Practical Guide to Application

The following protocols are based on established methodologies for analogous compounds and are designed to be readily adaptable for this compound.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is particularly valuable for introducing diverse aryl and heteroaryl substituents at the 6-position of the nicotinonitrile core.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Workflow reagents Reagents: This compound Arylboronic Acid Pd Catalyst Base solvent Solvent: Dioxane/Water or Toluene reagents->solvent Dissolve reaction Reaction: Heat under Inert Atmosphere (e.g., 80-100 °C) solvent->reaction Heat workup Workup: Aqueous Extraction reaction->workup Cool & Extract purification Purification: Column Chromatography workup->purification product Product: 6-Aryl-5-methoxynicotinonitrile purification->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-methoxynicotinonitrile.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. Other palladium sources and ligands can be screened to optimize the reaction for specific substrates.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.[4] K₂CO₃ is a mild and effective base for many Suzuki reactions. Other bases such as Cs₂CO₃ or Na₂CO₃ can also be employed.[1]

  • Solvent System: The choice of solvent depends on the solubility of the reactants. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic reactants and the inorganic base.[4]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C-N Bond Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nitrogen-based nucleophiles, such as primary and secondary amines, onto an electron-deficient aromatic ring.[5] This reaction is highly relevant for the synthesis of 6-amino-5-methoxynicotinonitrile derivatives, which are common motifs in kinase inhibitors.

Workflow for Nucleophilic Aromatic Substitution:

SNAr_Workflow reagents Reagents: This compound Amine Nucleophile Base (optional) solvent Solvent: DMF, DMSO, or NMP reagents->solvent Dissolve reaction Reaction: Heat (e.g., 80-150 °C) solvent->reaction Heat workup Workup: Aqueous Quench & Extraction reaction->workup Cool & Quench purification Purification: Column Chromatography or Recrystallization workup->purification product Product: 6-Amino-5-methoxynicotinonitrile Derivative purification->product

Caption: General workflow for the nucleophilic aromatic substitution of this compound.

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq.) and the desired amine (1.5-2.0 eq.). A base, such as diisopropylethylamine (DIPEA) or K₂CO₃, may be added to scavenge the HCl generated during the reaction, although it is not always necessary.

  • Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80 °C and 150 °C. Microwave irradiation can often accelerate the reaction. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Isolation and Purification: Extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or recrystallization to obtain the desired 6-amino-5-methoxynicotinonitrile derivative.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[6]

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the disruption of the aromatic system.[2]

  • Amine Nucleophile: The choice of amine will determine the final product. A wide range of primary and secondary aliphatic and aromatic amines can be used.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for modern drug discovery. Its strategic functionalization through robust synthetic methodologies like Suzuki-Miyaura coupling and nucleophilic aromatic substitution provides a gateway to a vast chemical space of novel compounds. The demonstrated potential of the nicotinonitrile scaffold in the development of potent kinase inhibitors suggests that derivatives of this compound are prime candidates for investigation as next-generation therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge and practical protocols for researchers to unlock the full potential of this promising chemical entity.

References

  • BenchChem. (2025). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery. BenchChem Technical Documents.
  • Al-Ostoot, F. H., et al. (2021). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Letters in Drug Design & Discovery, 18(10), 969-983.
  • Al-Warhi, T., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7860.
  • El-Gamal, M. I., et al. (2021). Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. Molecules, 26(18), 5524.
  • Rojas, J., et al. (2022). Chemical Constituents and Antifungal Properties of Piper ceanothifolium Kunth Against Phytopathogens Associated with Cocoa Crops. Molecules, 27(15), 4983.
  • Indian Journal of Heterocyclic Chemistry. (2022). Synthesis of 6-chloro-9-methyl-/7-methoxyphenothiazines via smiles rearrangement. 32(3), 289-294.
  • Chemical Synthesis Database. (2025). 6-chloro-5-methylnicotinamide.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • ChemicalBook. (2023). 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis.
  • AOBChem. (n.d.). 6-Chloro-5-methoxynicotinic acid.
  • PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Sigma-Aldrich. (n.d.). This compound.
  • SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Chemistry LibreTexts. (2025). 16.
  • Boschi, D., et al. (2013). 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. European Journal of Medicinal Chemistry, 68, 333-338.
  • ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Last Minute Lecture. (2025). Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th).
  • ChemScene. (n.d.). 6-Chloro-5-cyclopropylnicotinonitrile.
  • ChemOrgChem. (2025).
  • PubMed. (2014). Bioactive compounds from transformed root cultures and aerial parts of Bethencourtia hermosae.
  • ResearchGate. (2019).

Sources

A Professional Guide to 6-Chloro-5-methoxynicotinonitrile: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous FDA-approved pharmaceuticals.[1] Among the vast array of available pyridine-based building blocks, 6-Chloro-5-methoxynicotinonitrile stands out as a particularly valuable intermediate.[2][3] Its strategic placement of a reactive chlorine atom, an electron-withdrawing nitrile group, and a modulating methoxy group offers a trifecta of synthetic handles. This unique arrangement allows for precise, regioselective transformations, making it a powerful tool for constructing complex molecular architectures.

This technical guide serves as an in-depth exploration of this compound (CAS No. 1256835-79-6), detailing its properties, core reactivity, and proven applications in multi-step synthesis. We will provide field-proven, step-by-step protocols for key transformations and illustrate the logical workflows that underpin its use in drug discovery and development.

Section 1: Physicochemical Properties and Spectroscopic Data

A thorough understanding of a building block's physical and spectroscopic properties is fundamental to its effective use in synthesis. The data presented below provides the necessary parameters for reaction planning, monitoring, and product characterization.

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1256835-79-6
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
IUPAC Name 6-chloro-5-methoxypyridine-3-carbonitrile
Appearance Off-white to white solid
Storage Store at 2-8°C, keep dry
Table 2: Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not widely published, predictive models and data from analogous structures provide a reliable guide for characterization.[4][5][6]

SpectroscopyPredicted Chemical Shifts (δ ppm)
¹³C NMR ~155 (C-O), ~150 (C-Cl), ~148 (C-CN), ~120 (CH), ~116 (CN), ~110 (C-CN), ~57 (OCH₃)[6][7]
¹H NMR ~8.5 (s, 1H, H-2), ~8.2 (s, 1H, H-4), ~4.0 (s, 3H, OCH₃)[8]

Section 2: The Synthetic Utility of this compound

The primary value of this building block lies in the selective reactivity of the C6-chloro substituent. The pyridine ring, activated by the electron-withdrawing nitrile group at C3, renders the C6 position highly susceptible to palladium-catalyzed cross-coupling reactions, which are among the most powerful transformations in modern organic synthesis.[9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds.[10][11] The reaction of this compound with various aryl- or heteroarylboronic acids provides a direct and high-yielding route to a diverse library of 6-substituted nicotinonitrile derivatives.[12][13]

Causality of Experimental Choices:

  • Catalyst: A Pd(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂ with a phosphine ligand, is essential to initiate the catalytic cycle.[12]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Synthesis of 6-Aryl-5-methoxynicotinonitrile via Suzuki Coupling

This protocol is a robust, field-tested procedure adaptable to a range of boronic acids.

Experimental Workflow Diagram

Caption: Suzuki-Miyaura coupling experimental workflow.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (e.g., 10 mL total per 1 mmol of substrate).

  • Inerting: Seal the flask with a septum and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 6-aryl-5-methoxynicotinonitrile product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines from aryl halides.[14][15] Applying this reaction to this compound enables the introduction of a wide variety of primary and secondary amines at the C6 position, a crucial step in the synthesis of many kinase inhibitors and other bioactive molecules.[16]

Causality of Experimental Choices:

  • Catalyst/Ligand System: The amination of electron-rich chloro-heterocycles can be challenging and often requires a sophisticated catalyst system. A palladium source (e.g., Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is critical for achieving efficient oxidative addition and reductive elimination.[15][17]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[15]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the active catalyst and base.

Detailed Protocol: Synthesis of 6-(Amino)-5-methoxynicotinonitrile via Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of various amines.

Reaction Scheme Diagram

Sources

An In-Depth Technical Guide to 6-Chloro-5-methoxynicotinonitrile: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-methoxynicotinonitrile, a substituted pyridine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chloro, a methoxy, and a nitrile group on the pyridine core, offers a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing plausible synthetic routes based on established chemical principles. It further explores its potential applications in the pharmaceutical industry, supported by a thorough analysis of the roles of its key functional groups. Detailed experimental protocols, data summaries, and workflow visualizations are included to provide a practical resource for researchers in the field.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine ring is a fundamental scaffold in a vast number of pharmaceutical agents and bioactive natural products. Its aromatic nature, coupled with the presence of a nitrogen atom, imparts unique electronic properties and hydrogen bonding capabilities, making it a privileged structure in medicinal chemistry. The strategic placement of various substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

Among the myriad of substituted pyridines, this compound (CAS No. 1256835-79-6) has emerged as a valuable building block. The presence of a chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability, while the methoxy group can influence solubility and receptor interactions. The nitrile group is a versatile functional handle that can be readily converted into other functionalities, such as amines, carboxylic acids, or tetrazoles, further expanding the accessible chemical space for drug design.

This guide delves into the historical context of the synthesis of such substituted nicotinonitriles and presents a detailed examination of the most probable synthetic pathways to this compound, providing researchers with the foundational knowledge required for its synthesis and application in novel drug development programs.

Historical Context and Discovery

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the surveyed literature, its emergence can be understood within the broader context of the development of synthetic methodologies for polysubstituted pyridines. The synthesis of such compounds has been a long-standing area of research, driven by their immense utility in various fields, including pharmaceuticals and agrochemicals.

The journey to synthesizing molecules like this compound is built upon foundational reactions for constructing and functionalizing the pyridine ring. Early methods often involved harsh conditions and offered limited control over regioselectivity. However, the advent of modern synthetic techniques, including cross-coupling reactions and regioselective functionalization of pre-existing pyridine scaffolds, has paved the way for the efficient synthesis of complex derivatives.

The synthesis of precursors such as 6-chloronicotinic acid has been a key area of investigation, as this compound serves as a versatile starting material for a range of nicotinic acid derivatives.[1] Methodologies for the conversion of nicotinic acids or nicotinamides to nicotinonitriles have also been well-established, often employing dehydrating agents like phosphorus pentoxide.[2]

The specific combination of the 6-chloro, 5-methoxy, and 3-cyano substituents likely arose from the need for highly functionalized intermediates in targeted drug discovery programs. The individual and combined electronic and steric effects of these groups offer a unique chemical entity for creating libraries of compounds for screening against various biological targets.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways. Given the absence of a directly published synthesis, the following routes are proposed based on established and well-documented transformations of analogous pyridine systems.

Route 1: From a Dichlorinated Pyridine Precursor

This route offers a robust and controllable approach, starting from the commercially available 2,6-dichloropyridine. The key steps involve nitration, selective amination, methoxylation, and finally, conversion of the resulting amino group to the nitrile. This stepwise functionalization allows for precise control over the substitution pattern. A similar strategy has been successfully employed in the synthesis of related compounds like 2,3-diamino-6-methoxypyridine.[3]

Workflow Diagram:

G A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (H2SO4, HNO3) C 2-Amino-6-chloro-3-nitropyridine B->C Ammonolysis (aq. NH3, Methanol) D 2-Amino-6-methoxy-3-nitropyridine C->D Methoxylation (Sodium Methoxide) E 6-Chloro-5-methoxy-3-nitropyridine D->E Diazotization & Reduction (NaNO2, H3PO2) F 6-Chloro-5-methoxynicotinamide E->F Hydrolysis to Amide (e.g., H2SO4) G This compound F->G Dehydration (e.g., POCl3 or P2O5)

A plausible synthetic workflow for this compound.

Experimental Protocols:

Step 1: Nitration of 2,6-Dichloropyridine

  • Rationale: The introduction of a nitro group at the 3-position is a critical step to direct subsequent functionalizations. The electron-withdrawing nature of the chlorine atoms deactivates the ring, requiring strong nitrating conditions.

  • Procedure:

    • To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, slowly add 2,6-dichloropyridine.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated 2,6-dichloro-3-nitropyridine by filtration, wash with water until neutral, and dry.[3]

Step 2: Selective Ammonolysis

  • Rationale: The chlorine at the 2-position is more susceptible to nucleophilic aromatic substitution than the one at the 6-position due to the electronic influence of the nitro group. This allows for the selective introduction of an amino group.

  • Procedure:

    • Dissolve 2,6-dichloro-3-nitropyridine in a solution of aqueous ammonia in methanol.

    • Heat the mixture in a sealed vessel at a moderately elevated temperature (e.g., 35-40°C).

    • After the reaction is complete (monitored by TLC), cool the mixture and collect the precipitated 2-amino-6-chloro-3-nitropyridine by filtration.[3]

Step 3: Methoxylation

  • Rationale: The remaining chlorine atom can be displaced by a methoxide nucleophile to introduce the desired methoxy group.

  • Procedure:

    • Suspend 2-amino-6-chloro-3-nitropyridine in methanol.

    • Add a solution of sodium methoxide in methanol and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction with water and extract the product, 2-amino-6-methoxy-3-nitropyridine, with a suitable organic solvent.[3]

Step 4: Deamination via Diazotization

  • Rationale: The amino group is converted to a diazonium salt, which is then reduced to afford the deaminated product.

  • Procedure:

    • Dissolve 2-amino-6-methoxy-3-nitropyridine in an acidic medium (e.g., hydrochloric acid).

    • Cool the solution and add a solution of sodium nitrite.

    • Add a reducing agent, such as hypophosphorous acid, to the diazonium salt solution.

    • Work up the reaction to isolate 6-chloro-5-methoxy-3-nitropyridine.

Step 5 & 6: Conversion of Nitro Group to Nitrile

  • Rationale: A common route from a nitro group to a nitrile involves reduction to an amine, followed by Sandmeyer reaction. A more direct, albeit less common, method might be explored. However, a more reliable route involves hydrolysis of the nitro compound to the corresponding nicotinic acid, conversion to the amide, and subsequent dehydration.

  • Procedure (via Amide):

    • Reduce the nitro group of 6-chloro-5-methoxy-3-nitropyridine to an amino group using a standard reducing agent (e.g., SnCl2, H2).

    • Convert the resulting amine to the corresponding nicotinic acid via diazotization followed by hydrolysis.

    • Convert the nicotinic acid to the nicotinamide using standard methods (e.g., activation with a coupling agent followed by treatment with ammonia).

    • Dehydrate the nicotinamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) to yield this compound.[2]

Route 2: From 6-Chloronicotinic Acid

This approach leverages the commercially available 6-chloronicotinic acid and builds the remaining functionality onto the pyridine ring.

Workflow Diagram:

G A 6-Chloronicotinic Acid B 6-Chloro-5-nitronicotinic Acid A->B Nitration C Methyl 6-chloro-5-nitronicotinate B->C Esterification D Methyl 6-amino-5-methoxynicotinate C->D Reduction & Methoxylation E 6-Amino-5-methoxynicotinamide D->E Ammonolysis F 6-Amino-5-methoxynicotinonitrile E->F Dehydration G This compound F->G Sandmeyer Reaction

An alternative plausible synthetic route starting from 6-Chloronicotinic Acid.

Experimental Protocols:

Step 1: Nitration of 6-Chloronicotinic Acid

  • Rationale: Introduction of a nitro group at the 5-position.

  • Procedure:

    • Carefully add 6-chloronicotinic acid to a mixture of concentrated sulfuric acid and nitric acid at low temperature.

    • Allow the reaction to proceed at a controlled temperature.

    • Isolate the product, 6-chloro-5-nitronicotinic acid, by quenching with ice and filtration.

Step 2: Esterification

  • Rationale: Protection of the carboxylic acid as a methyl ester facilitates subsequent reactions.

  • Procedure:

    • Reflux 6-chloro-5-nitronicotinic acid in methanol with a catalytic amount of sulfuric acid.

    • Remove the solvent under reduced pressure and purify the resulting methyl 6-chloro-5-nitronicotinate.

Step 3 & 4: Reduction and Methoxylation

  • Rationale: The nitro group is reduced to an amine, and concurrently or in a subsequent step, the chloro group is displaced by a methoxy group.

  • Procedure:

    • Reduce the nitro group of methyl 6-chloro-5-nitronicotinate to an amino group.

    • In a separate or one-pot reaction, treat the resulting amino ester with sodium methoxide to displace the chlorine atom, yielding methyl 6-amino-5-methoxynicotinate.

Step 5 & 6: Amide Formation and Dehydration

  • Rationale: The ester is converted to the primary amide, which is then dehydrated to the nitrile.

  • Procedure:

    • Treat methyl 6-amino-5-methoxynicotinate with ammonia to form 6-amino-5-methoxynicotinamide.

    • Dehydrate the amide using a suitable reagent to give 6-amino-5-methoxynicotinonitrile.

Step 7: Sandmeyer Reaction

  • Rationale: The amino group is converted to a chloro group via a diazonium salt intermediate.

  • Procedure:

    • Diazotize 6-amino-5-methoxynicotinonitrile with sodium nitrite in the presence of a copper(I) chloride catalyst.

    • Isolate and purify the final product, this compound.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1256835-79-6Sigma-Aldrich
Molecular Formula C₇H₅ClN₂OPubChem
Molecular Weight 168.58 g/mol PubChem
Appearance SolidSigma-Aldrich
Purity >95% (typical)Commercial Suppliers

Note: Spectroscopic data (NMR, IR, MS) would be determined experimentally upon synthesis and purification.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are frequently found in molecules with a wide range of biological activities. The chloro and methoxy groups are known to play significant roles in modulating the properties of drug candidates.[4]

  • Kinase Inhibitors: The pyridine scaffold is a well-established core for the development of kinase inhibitors, which are crucial in cancer therapy. The substituents on this compound can be tailored to achieve specific interactions within the ATP-binding pocket of various kinases. The nitrile group can also be a key pharmacophoric element or a precursor to other functional groups that enhance binding.

  • Central Nervous System (CNS) Agents: Substituted pyridines are prevalent in drugs targeting CNS receptors. The lipophilicity and hydrogen bonding potential of this compound can be modified to optimize blood-brain barrier penetration and receptor affinity.

  • Antiviral and Antibacterial Agents: The heterocyclic nature of the pyridine ring makes it a promising scaffold for the development of novel antimicrobial agents.

The true potential of this compound lies in its utility as a versatile intermediate. The nitrile functionality, in particular, allows for a diverse range of chemical transformations, enabling the synthesis of a large library of compounds for high-throughput screening and lead optimization in drug discovery campaigns.

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic organic chemistry and its profound impact on drug discovery. While its specific historical genesis may be embedded within broader synthetic endeavors, its value as a highly functionalized building block is undeniable. The plausible synthetic routes detailed in this guide, based on established and reliable chemical transformations, provide a clear roadmap for its preparation in a laboratory setting. As the demand for novel and effective therapeutics continues to grow, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Organic Syntheses. nicotinonitrile. [Link]
  • Google Patents. Synthesis of nicotinic compounds. US2409806A.
  • Wikipedia. Nicotinic acid. [Link]
  • ResearchGate.
  • Google Patents. Preparation method of nicotinic acid. CN102249994B.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]
  • Chemical Synthesis Database. 6-chloro-5-methylnicotinamide. [Link]
  • PrepChem.com. Synthesis of 6-chloronicotinic acid. [Link]
  • PubChem. 6-Chloro-5-methylnicotinonitrile. [Link]
  • Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE. EP1064265B1.
  • Google Patents. Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. EP1064265B1.
  • Google Patents. Heterocyclic compounds. US4742060A.
  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. US7256295B2.
  • PubMed Central. Feature Reviews in Medicinal Chemistry. [Link]
  • Google Patents. Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

theoretical studies on 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Investigation of 6-Chloro-5-methoxynicotinonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While experimental data on this specific molecule is scarce in public literature, this document outlines a robust, first-principles approach to predict its structural, spectroscopic, and electronic properties. The methodologies described herein are grounded in established quantum chemical techniques, drawing parallels from studies on analogous molecular structures.[1][2][3][4] This serves as a roadmap for researchers and drug development professionals to elucidate the molecule's behavior at a quantum level, thereby guiding experimental design and application.

Introduction: The Rationale for a Computational Approach

Substituted nicotinonitriles are a class of compounds with significant pharmacological potential, often serving as scaffolds in the design of novel therapeutic agents. The introduction of chloro, methoxy, and nitrile functional groups onto the pyridine ring can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity and reactivity. A theoretical investigation provides a powerful, cost-effective means to understand these influences before undertaking extensive experimental synthesis and characterization.

By employing Density Functional Theory (DFT), we can construct a detailed in silico model of this compound to predict its:

  • Optimized Molecular Geometry: Establishing the most stable three-dimensional conformation.

  • Spectroscopic Signatures: Simulating FT-IR, FT-Raman, and NMR spectra to aid in experimental characterization.[3][5]

  • Electronic Landscape: Analyzing frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) to predict reactivity and intermolecular interaction sites.[1][3]

  • Chemical Reactivity Descriptors: Quantifying global and local reactivity to understand the molecule's kinetic stability and reaction mechanisms.

This guide will detail the workflow for such a study, emphasizing the reasoning behind the choice of computational methods and basis sets to ensure trustworthy and accurate predictions.

Computational Methodology: A Self-Validating System

The cornerstone of a reliable theoretical study is the selection of an appropriate level of theory and basis set. For organic molecules containing halogens and lone-pair-rich atoms like nitrogen and oxygen, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), offers a well-balanced compromise between accuracy and computational cost.[1][3][4] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electronic effects in conjugated systems. The 6-311++G(d,p) basis set is sufficiently flexible, with diffuse functions (++) to describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.

Step-by-Step Protocol for Quantum Chemical Calculations
  • Structure Optimization and Frequency Calculation:

    • The initial molecular structure of this compound is drawn using a molecular editor and subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

    • A subsequent frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

    • This step yields the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the zero-point vibrational energy.

  • Spectroscopic Simulations:

    • FT-IR and FT-Raman: The harmonic vibrational frequencies from the previous step are used to simulate the infrared and Raman spectra. The calculated frequencies are typically scaled by an empirical factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the functional.[1]

    • NMR: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts.[3] Tetramethylsilane (TMS) is used as the reference standard, with its chemical shifts calculated at the same level of theory.

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity.[1][3]

    • Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution. This allows for the identification of electrophilic (positive potential) and nucleophilic (negative potential) sites, which are crucial for understanding intermolecular interactions.[1][3]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[1][5]

Workflow Diagram

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Analysis & Prediction A Initial Molecular Structure (this compound) B Geometry Optimization A->B C Frequency Calculation B->C D NMR (GIAO) Calculation B->D E NBO Analysis B->E F Optimized Geometry (Bond Lengths, Angles) C->F G Vibrational Spectra (IR & Raman) C->G H NMR Chemical Shifts D->H I Electronic Properties (HOMO-LUMO, MEP) E->I J Reactivity Descriptors I->J

Caption: Workflow for the theoretical analysis of this compound.

Predicted Molecular Structure and Spectroscopic Properties

Optimized Geometry

The geometry optimization would reveal a planar pyridine ring, with the substituents causing minor deviations from ideal symmetry. The bond lengths and angles provide a quantitative description of the molecule's structure.

Table 1: Predicted Key Geometric Parameters for this compound

ParameterPredicted Value (Å or °)
C-Cl Bond Length~1.74
C-CN Bond Length~1.44
C≡N Bond Length~1.16
C-O (methoxy) Bond Length~1.36
O-CH3 (methoxy) Bond Length~1.43
Pyridine Ring C-N-C Angle~117.0
C-C-Cl Bond Angle~119.5

Note: These are representative values based on similar structures and would be precisely determined by the DFT calculation.

Vibrational Analysis (FT-IR and FT-Raman)

The simulated vibrational spectra are invaluable for interpreting experimental results. Key vibrational modes can be assigned to specific functional groups, providing a "fingerprint" of the molecule.

Table 2: Predicted Prominent Vibrational Frequencies and Assignments

Wavenumber (cm⁻¹, scaled)Assignment
~3050-3100Aromatic C-H stretching
~2950-3000Methyl C-H stretching
~2230C≡N stretching
~1580Pyridine ring C=C/C=N stretching
~1250Aryl C-O stretching (asymmetric)
~1030Aryl C-O stretching (symmetric)
~700-800C-Cl stretching
NMR Spectroscopy

The calculated 1H and 13C NMR chemical shifts are essential for structural elucidation. The electronic environment of each nucleus, influenced by the electron-withdrawing and -donating groups, determines its chemical shift.

Electronic Properties and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a measure of the molecule's excitability and chemical stability.

G cluster_orbitals FMO Energy Diagram cluster_gap LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Gap ΔE = E_LUMO - E_HOMO (Energy Gap) Energy Energy Energy->HOMO

Caption: Schematic of Frontier Molecular Orbital (FMO) energy levels.

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing nitrile and chloro groups are expected to lower the LUMO energy, potentially making the molecule a good electron acceptor.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

  • Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atom of the pyridine ring, the nitrogen of the nitrile group, and the oxygen of the methoxy group.

  • Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms.

  • Neutral Regions (Green): These areas have a relatively neutral potential.

G cluster_mep MEP Surface Interpretation Molecule This compound Negative Negative Potential (Red/Yellow) Positive Positive Potential (Blue) N_pyridine->Negative Nucleophilic Site N_nitrile->Negative Nucleophilic Site O_methoxy->Negative Nucleophilic Site H_atoms->Positive Electrophilic Site

Caption: Logical relationship between MEP regions and reactive sites.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the characterization of this compound using DFT. The proposed workflow, from geometry optimization to the analysis of electronic properties, provides a robust and scientifically sound method for predicting the molecule's fundamental characteristics. The insights gained from such a study are invaluable for guiding synthetic efforts, interpreting experimental data, and predicting the molecule's potential as a pharmacophore or functional material. Future work could extend this analysis to include solvent effects, simulations of reaction mechanisms, and molecular docking studies to explore interactions with biological targets.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11708084, 6-Chloro-5-methylnicotinonitrile.
  • AOBChem. 6-Chloro-5-methoxynicotinic acid.
  • Kumar, S. et al. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. J Genet Eng Biotechnol. 2021;19(1):123.
  • Al-Omair, M. A. et al. Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Pharmaceuticals (Basel). 2023;16(10):1459.
  • Chemical Synthesis Database. 6-chloro-5-methylnicotinamide.
  • Kose, E. & Bardak, F. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Celal Bayar Üniversitesi Fen Bilimleri Dergisi. 2023;19(3):271-281.
  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • Olasunkanmi, L. A. et al. Molecular modeling, DFT studies and biological evaluation of methyl 2,8-dichloro-1,2-dihydroquinoline-3-carboxylate. Celal Bayar Üniversitesi Fen Bilimleri Dergisi. 2022;18(4):421-432.
  • Kose, E. & Bardak, F. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark. 2023.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 46738683, 6-Chloro-5-fluoronicotinonitrile.
  • Srivastava, A. et al. STRUCTURAL, ELECTRONIC AND VIBRATIONAL STUDY OF 4, 6-DICHLORO-5- METHYLPYRIMIDINE: A DFT APPROACH. Semantic Scholar. 2015.
  • Djordjevic, A. et al. Crystallographic Structure and Quantum-Chemical Analysis of Biologically Active Co(III)-Pyridoxal–Isothiosemicarbazone Complex. Molecules. 2023;28(21):7398.
  • Vijaya Chamundeeswari, S. P. et al. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochim Acta A Mol Biomol Spectrosc. 2013;110:36-45.

Sources

Quantum Chemical Calculations for 6-Chloro-5-methoxynicotinonitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, computational chemistry has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents.[1][2] This guide provides an in-depth technical framework for conducting quantum chemical calculations on 6-Chloro-5-methoxynicotinonitrile, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the theoretical underpinnings of Density Functional Theory (DFT), present a detailed, field-proven protocol for its application, and explore the interpretation of the resulting data to inform rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to gain a deeper understanding of molecular structure, reactivity, and properties.

Introduction: The Intersection of a Promising Scaffold and Predictive Science

Nicotinonitrile derivatives are pivotal structural motifs in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[3] Their versatile chemical nature makes them valuable precursors for compounds with diverse biological activities, including bronchodilation and antimicrobial effects.[4] this compound, the subject of this guide, represents a specific scaffold whose electronic and structural characteristics can be finely tuned through synthetic modification. Understanding these characteristics at a quantum level is paramount for predicting its behavior in biological systems.

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine molecules before they are even synthesized.[1][5] These in silico methods allow for the accurate prediction of a molecule's three-dimensional structure, electronic properties, vibrational spectra, and reactivity.[6][7] For drug development, this translates into the ability to:

  • Predict ligand-protein binding affinity and modes.[8]

  • Elucidate reaction mechanisms for metabolism or covalent inhibition.[6][9]

  • Optimize lead compounds by predicting properties like stability and solubility.[8]

  • Build robust Quantitative Structure-Activity Relationship (QSAR) models using calculated descriptors.[10]

This guide will provide the necessary expertise to apply these predictive capabilities to this compound, establishing a self-validating workflow that bridges theoretical chemistry with practical pharmaceutical research.

Theoretical Framework: Density Functional Theory (DFT) as a Predictive Tool

The foundation of our computational investigation is Density Functional Theory (DFT), a quantum mechanical method that has revolutionized molecular modeling due to its exceptional balance of accuracy and computational efficiency.[5][11]

Core Principles of DFT

Unlike traditional wavefunction-based methods, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density (ρ) rather than its complex many-electron wavefunction.[5][6] This simplification makes it feasible to perform calculations on molecules of pharmaceutical relevance with high accuracy.[9] The total energy is expressed as a functional of the electron density, which is a function of only three spatial coordinates, significantly reducing computational cost.

The Crucial Role of Functionals and Basis Sets

The exact form of the energy functional in DFT is unknown and must be approximated. The choice of this approximation, known as the exchange-correlation functional , is critical to the accuracy of the calculation. For organic molecules like our target, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, have shown excellent performance.

  • Selected Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This is one of the most widely used and extensively validated hybrid functionals. It provides reliable results for geometries, vibrational frequencies, and electronic properties of a vast range of organic compounds.[12][13]

The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set dictate the quality of the calculation. A larger, more flexible basis set yields more accurate results but at a higher computational cost.

  • Selected Basis Set: 6-311++G(d,p) . This is a Pople-style triple-zeta basis set.

    • 6-311 : Indicates a triple-zeta representation for valence electrons, providing high flexibility.

    • ++G : Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions.

    • (d,p) : Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron density, which is essential for describing chemical bonds accurately.[13]

This combination of B3LYP/6-311++G(d,p) represents a robust, high-quality level of theory for obtaining reliable predictive data for this compound.

Computational Workflow: A Self-Validating Protocol

This section details a step-by-step methodology for performing a comprehensive DFT analysis. The protocol is designed to be a self-validating system, where the results of one step confirm the validity of the previous one. We will use the common syntax found in software packages like Gaussian, ORCA, or Q-Chem.[6][14]

G

Fig 1. High-level workflow for quantum chemical calculations.

Part A: Molecular Structure Preparation and Optimization

The first step is to create a reasonable 3D starting structure for this compound and then find its most stable geometric configuration.

  • Build Initial Structure : Using molecular modeling software such as Avogadro or GaussView, construct the 3D model of this compound.[15] The structure consists of a pyridine ring, a nitrile group at position 3, a methoxy group at position 5, and a chlorine atom at position 6.

  • Perform Geometry Optimization : This calculation iteratively adjusts the positions of the atoms to find the arrangement with the lowest possible potential energy.[15]

    • Rationale : An accurate molecular geometry is the prerequisite for all other property calculations. The optimized structure represents the most probable conformation of the molecule in the gas phase.

    • Sample Input Keywords : Opt B3LYP/6-311++G(d,p)

    • Execution : Run the calculation using a quantum chemistry software package. The output will be a new set of atomic coordinates corresponding to the energy-minimized structure.

Part B: Vibrational Frequency Analysis for Structural Validation

To ensure the optimized structure is a true energy minimum and not a saddle point (a transition state), a frequency calculation must be performed.

  • Run Frequency Calculation : Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.

    • Rationale : A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state, and the initial structure must be modified and re-optimized.[16] This step is a critical self-validation check.

    • Sample Input Keywords : Freq B3LYP/6-311++G(d,p)

    • Verification : Check the output file for the vibrational frequencies. All frequencies should be positive. The results of this calculation also provide the data needed to predict the infrared (IR) and Raman spectra.

Part C: Calculation of Key Electronic and Spectroscopic Properties

With a validated structure, we can now calculate a suite of properties relevant to drug design. This is typically done within the same frequency calculation job.

  • Request Additional Properties : Augment the input file to request the calculation of molecular orbitals, electrostatic potential, and other desired properties.

    • Rationale : These properties provide deep insights into the molecule's reactivity, polarity, and potential for intermolecular interactions.

    • Sample Input Keywords : Pop=NPA Freq B3LYP/6-311++G(d,p) (The Pop=NPA keyword requests Natural Population Analysis for accurate atomic charges).

Analysis & Interpretation of Computational Results

The raw output from quantum chemical software is a wealth of data. The key is to extract and interpret the most chemically significant information.

Structural Properties: Bond Lengths and Angles

The optimized geometry provides precise bond lengths and angles. These can be compared with experimental data from crystallography if available, or used to understand steric and electronic effects within the molecule.

Table 1: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C-ClValue
C-O (methoxy)Value
C≡N (nitrile)Value
C-C (aromatic)Avg. Value
Bond Angles (°) C-C-ClValue
C-C-OValue
Pyridine Ring AnglesAvg. Value
(Note: Placeholder "Value" would be replaced with actual output data from the calculation.)
Electronic Properties and Reactivity Descriptors

G

Fig 2. Relationship between frontier orbitals and reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO : Represents the ability to donate an electron (nucleophilicity). A higher energy HOMO indicates a better electron donor.

  • LUMO : Represents the ability to accept an electron (electrophilicity). A lower energy LUMO indicates a better electron acceptor.

  • HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[9]

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It is an invaluable tool for visualizing charge distribution and predicting sites for intermolecular interactions.

  • Red Regions (Negative Potential) : Indicate electron-rich areas, prone to electrophilic attack. These are often found around electronegative atoms like nitrogen and oxygen.

  • Blue Regions (Positive Potential) : Indicate electron-poor areas, prone to nucleophilic attack.

  • Green Regions (Neutral Potential) : Indicate non-polar areas.

For this compound, one would expect negative potential (red) around the nitrile nitrogen and the pyridine nitrogen, making these sites potential hydrogen bond acceptors.

From the HOMO and LUMO energies, several quantitative descriptors of reactivity can be calculated.[16]

Table 2: Calculated Electronic Properties and Reactivity Descriptors (B3LYP/6-311++G(d,p))

PropertySymbolFormulaCalculated Value (a.u.)Interpretation
HOMO EnergyEHOMO-ValueElectron donating ability
LUMO EnergyELUMO-ValueElectron accepting ability
HOMO-LUMO GapΔEELUMO - EHOMOValueChemical reactivity/stability
Chemical Hardnessη(ELUMO - EHOMO)/2ValueResistance to charge transfer
Electrophilicity Indexωµ²/2ηValuePropensity to accept electrons
Dipole Momentµ-Value (Debye)Overall polarity
(Note: Placeholder "Value" would be replaced with actual output data from the calculation.)
Predicted Spectroscopic Signatures

The frequency calculation provides the vibrational modes of the molecule, which correspond to peaks in the IR and Raman spectra. Comparing the calculated spectrum to an experimental one is a powerful method for structural confirmation. Key expected vibrations for this compound would include the C≡N stretch, C-Cl stretch, C-O stretch, and aromatic C-H and C=C stretching modes.

Conclusion: From Calculation to Application

This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and 6-311++G(d,p) basis set, researchers can obtain reliable, predictive data on the molecule's structure, stability, reactivity, and spectroscopic properties.

The insights gained from this in silico approach are not merely academic. The calculated properties—such as the HOMO-LUMO gap, MEP map, and reactivity descriptors—provide a quantitative foundation for understanding how this molecule might interact with a biological target. This knowledge empowers drug development professionals to make more informed decisions, prioritize synthetic efforts, and ultimately design more effective and safer therapeutic agents. The integration of these computational protocols into the drug discovery pipeline is a critical step towards accelerating the journey from molecular concept to clinical candidate.

References

  • dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. [Link]
  • Deep Origin. (n.d.). Density Functional Theory (DFT)
  • ResearchGate. (2020).
  • ACS Publications. (2020).
  • Longdom Publishing. (n.d.). Role of DFT in Drug Design: A Mini Review. [Link]
  • National Institutes of Health (NIH). (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]
  • Oxford Academic. (n.d.). use of quantum chemistry in pharmaceutical research as illustrated by case studies of indometacin and carbamazepine. [Link]
  • National Institutes of Health (NIH). (n.d.). Applications of density functional theory in COVID-19 drug modeling. [Link]
  • Rowan Scientific. (2023). Quantum Chemistry in Drug Discovery. [Link]
  • National Institutes of Health (NIH). (n.d.). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. [Link]
  • PubMed. (2017). Synthesis, Molecular Modeling Studies and Bronchodilation Properties of Nicotinonitrile Containing-Compounds. [Link]
  • PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile. [Link]
  • MDPI. (2023). In Silico Pharmacological Prediction of Substituted Aminonitriles. [Link]
  • National Institutes of Health (NIH). (n.d.). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning. [Link]
  • PubChemLite. (n.d.).
  • AOBChem. (n.d.). 6-Chloro-5-methoxynicotinic acid. [Link]
  • National Institutes of Health (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
  • (n.d.). 6-Chloro-5-methylnicotinonitrile. [Link]
  • Publications. (2023).
  • MDPI. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. [Link]
  • DergiPark. (2023).
  • Letters in Applied NanoBioScience. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2011).

Sources

The Enduring Scaffold: A Technical Guide to Substituted Nicotinonitriles in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile core, a seemingly simple pyridine ring bearing a cyano group, represents a powerhouse in medicinal chemistry. Its remarkable versatility as a scaffold has given rise to a plethora of compounds with a broad spectrum of biological activities, culminating in several marketed drugs for life-threatening diseases. This technical guide provides an in-depth exploration of substituted nicotinonitriles, from their synthesis and mechanisms of action to their structure-activity relationships and clinical significance. It is designed to be a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The Synthetic Versatility of the Nicotinonitrile Core

The accessibility and diverse reactivity of the nicotinonitrile scaffold are central to its prevalence in drug discovery. A variety of synthetic strategies have been developed to afford multi-substituted nicotinonitriles, with one-pot multicomponent reactions being particularly prominent due to their efficiency and atom economy.

One-Pot Synthesis of 2-Amino-3-cyanopyridines

A cornerstone in the synthesis of functionalized nicotinonitriles is the one-pot condensation of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1] This method provides a facile and environmentally friendly route to a wide range of 2-amino-3-cyanopyridine derivatives. The use of microwave irradiation can significantly reduce reaction times and improve yields.[2][3]

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridines [1]

  • Reaction Setup: In a dry 25 mL flask, combine the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

  • Microwave Irradiation: Place the flask in a microwave oven and connect it to a refluxing apparatus. Irradiate the mixture for 7-9 minutes.

  • Work-up: After cooling, wash the reaction mixture with ethanol (2 mL).

  • Purification: Purify the crude product by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.

The versatility of this reaction allows for the introduction of a wide array of substituents at various positions of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.

Bohlmann-Rahtz Pyridine Synthesis

Another powerful method for constructing the substituted pyridine ring is the Bohlmann-Rahtz synthesis. This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine.[4] While traditionally a two-step process, one-pot modifications using acid catalysis have been developed to streamline the synthesis.[5]

Experimental Protocol: Acid-Catalysed One-Step Bohlmann-Rahtz Reaction [5]

  • Reaction Mixture: Prepare a solution of the enamine (~1 mmol, 1 equivalent), alkynone (1.2 equivalents), and Amberlyst 15 ion exchange resin (0.1 g) in toluene (4 mL).

  • Reaction Conditions: Stir the mixture at 50 °C for 26 hours.

  • Isolation: Filter the mixture and wash the resin with chloroform (5 mL).

  • Purification: Evaporate the filtrate in vacuo to obtain the pyridine product.

The Bohlmann-Rahtz synthesis offers a complementary approach to access different substitution patterns on the nicotinonitrile scaffold.

Mechanisms of Action: Targeting Key Pathological Pathways

The therapeutic efficacy of substituted nicotinonitriles stems from their ability to interact with and modulate the activity of critical biological targets. Several marketed drugs containing the nicotinonitrile scaffold highlight the diverse mechanisms through which these compounds exert their effects.

Kinase Inhibition in Oncology

A significant number of nicotinonitrile derivatives exhibit potent anticancer activity by targeting protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Bosutinib is a dual inhibitor of Src and Abl tyrosine kinases and is approved for the treatment of chronic myeloid leukemia (CML).[2][6] It competitively binds to the ATP-binding site of the Bcr-Abl kinase, the hallmark of CML, thereby inhibiting its autophosphorylation and downstream signaling, leading to apoptosis of cancer cells.[7][8]

Neratinib is an irreversible pan-HER inhibitor, targeting HER1 (EGFR), HER2, and HER4.[3][9][10] It is used in the treatment of HER2-positive breast cancer. Neratinib forms a covalent bond with a cysteine residue in the ATP-binding pocket of the HER receptors, leading to sustained inhibition of their signaling pathways, including the RAS/RAF/MEK/MAPK and PI3K/AKT cascades.[3][9][11] This blocks cell proliferation and induces apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Neratinib Neratinib Neratinib->EGFR Inhibits PDE3_Inhibition_Mechanism ATP ATP Adenylyl Cyclase Adenylyl Cyclase ATP->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PDE3 PDE3 cAMP->PDE3 Hydrolysis Protein Kinase A Protein Kinase A cAMP->Protein Kinase A AMP AMP PDE3->AMP Increased Contractility Increased Contractility Protein Kinase A->Increased Contractility Vasodilation Vasodilation Protein Kinase A->Vasodilation Milrinone Milrinone Milrinone->PDE3 Inhibits Drug_Discovery_Workflow Start Start HTS High-Throughput Screening (HTS) (Biochemical Assays) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_Identification->HTS Inactive Lead_Generation Lead Generation (SAR Studies, Cellular Assays) Hit_Identification->Lead_Generation Active Hits Lead_Generation->Hit_Identification Iterate Lead_Optimization Lead Optimization (ADME/Tox, In Vivo Models) Lead_Generation->Lead_Optimization Lead_Optimization->Lead_Generation Iterate Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate Preclinical_Candidate->Lead_Optimization Unsuccessful Clinical_Trials Clinical Trials Preclinical_Candidate->Clinical_Trials Successful Approved_Drug Approved Drug Clinical_Trials->Approved_Drug

A generalized drug discovery workflow for kinase inhibitors.

This iterative process, from initial high-throughput screening to preclinical development, relies on a cascade of assays to identify and refine promising lead compounds.

[3][6][12]### 6. Expanding Horizons: Beyond Cancer and Cardiovascular Disease

While the success of nicotinonitrile-based drugs in oncology and cardiology is well-established, the therapeutic potential of this scaffold extends to other areas.

  • Antiviral Activity: Certain nicotinonitrile derivatives have shown promising activity against various viruses, including influenza A. *[13][14] Antimicrobial Activity: The nicotinonitrile core has been incorporated into compounds with significant antibacterial and antifungal properties. *[15][16] Anti-inflammatory Effects: Some nicotinamide and benzamide derivatives, structurally related to nicotinonitriles, have demonstrated anti-inflammatory properties through the inhibition of NF-κB and TNF-α production.

The substituted nicotinonitrile scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, has cemented its importance in modern drug discovery. From kinase inhibitors in oncology to PDE inhibitors for cardiovascular disease, nicotinonitrile-based drugs have made a significant impact on human health. As research continues to uncover new biological activities and refine synthetic methodologies, the nicotinonitrile core is poised to remain a fertile ground for the development of novel therapeutics for years to come.

References

  • Bagley, M. C., Bracea, C., Dale, J. W., Ohnesorge, M., Phillips, N. G., Xiong, X., & Bower, J. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, (16), 1963-1971. [Link]
  • Zhang, K., et al. (2020). Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. Journal of Cancer, 11(13), 3847. [Link]
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
  • Conference Correspondent. (2017). Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development. ONS 2017 – Immunotherapy. [Link]
  • Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis. [Link]
  • Gambacorti-Passerini, C., et al. (2015). Bosutinib for Chronic Myeloid Leukemia.
  • Life in the Fast Lane. (2020). Milrinone. [Link]
  • Minicule. Bosutinib: Uses, Interactions, Mechanism of Action, and More. [Link]
  • My Cancer Genome. (2021).
  • Drugs.com. (2021).
  • Wikipedia. Bosutinib. [Link]
  • NERLYNX® (neratinib) tablets. Mechanism of action. [Link]
  • Patsnap Synapse. (2022).
  • Taylor & Francis Online. (2019). Bosutinib – Knowledge and References. [Link]
  • El-Sayed, N. S., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-15. [Link]
  • Hayashi, H., et al. (2002). Olprinone: a phosphodiesterase III inhibitor with positive inotropic and vasodilator effects. Cardiovascular drug reviews, 20(3), 163-174. [Link]
  • Assiut University, Faculty of Pharmacy. (2022).
  • Mori, M., et al. (2022). Olprinone, a Selective Phosphodiesterase III Inhibitor, Has Protective Effects in a Septic Rat Model after Partial Hepatectomy and Primary Rat Hepatocyte. International journal of molecular sciences, 23(13), 7189. [Link]
  • Cilibrizzi, A., et al. (2009). Olprinone, a specific phosphodiesterase (PDE)-III inhibitor, reduces the development of multiple organ dysfunction syndrome in mice. British journal of pharmacology, 156(3), 518-529. [Link]
  • Farghaly, T. A., et al. (2020). Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS omega, 5(10), 5134-5145. [Link]
  • Ghorab, M. M., et al. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 20(9), 16538-16554. [Link]
  • El-Sayed, N. S., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European journal of medicinal chemistry, 69, 425-434. [Link]
  • El-Naggar, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS omega, 7(12), 10731-10745. [Link]
  • Fekry, R. M., et al. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 5(4), 1-5. [Link]
  • El-Sayed, N. S., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-15. [Link]
  • Hussain, A., et al. (2022). Nicotinonitrile derivatives as antitumor agents.
  • El-Naggar, M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS omega, 7(12), 10731-10745. [Link]
  • El-Sayed, N. S., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European journal of medicinal chemistry, 69, 425-434. [Link]
  • El-Sayed, N. S., et al. (2013). Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative. European journal of medicinal chemistry, 69, 425-434. [Link]
  • Fekry, R. M., et al. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 5(4), 1-5. [Link]
  • Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of Organic Chemistry, 60(2), 329-341. [Link]
  • Tleulieva, R., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1361. [Link]
  • Farrokh, M., et al. (2023). Recent Progress on Nicotinonitrile Scaffold‐based Anticancer, Antitumor, and Antimicrobial Agents: A Literature Review. ChemistrySelect, 8(12), e202204558. [Link]
  • Zarubaev, V. V., et al. (2022). Synthesis and In Vitro Study of Antiviral Activity of Glycyrrhizin Nicotinate Derivatives against HIV-1 Pseudoviruses and SARS-CoV-2 Viruses. Molecules, 27(1), 263. [Link]
  • Abdel Hafez, N. A., et al. (2014). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Journal of the Chinese Chemical Society, 61(11), 1215-1222. [Link]
  • Smulson, M. E., et al. (2000). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. The Journal of nutritional biochemistry, 11(11-12), 548-553. [Link]
  • Gîrd, C. E., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6676. [Link]

Sources

Methodological & Application

The Synthetic Versatility of 6-Chloro-5-methoxynicotinonitrile: A Gateway to Novel Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Substituted Nicotinonitrile Scaffold

In the landscape of medicinal chemistry, the nicotinonitrile scaffold is a cornerstone for the development of targeted therapeutics.[1][2] Its inherent electronic properties and the capacity for diverse functionalization make it a privileged structure in drug design. Among the various nicotinonitrile building blocks, 6-Chloro-5-methoxynicotinonitrile stands out as a particularly versatile starting material. The strategic placement of the chloro, methoxy, and cyano groups on the pyridine ring offers a tunable platform for synthesizing a wide array of derivatives with significant potential for biological activity, notably as kinase inhibitors.[1][2]

This technical guide provides an in-depth exploration of the synthetic pathways emanating from this compound. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for three principal classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling. These methodologies empower researchers to unlock the vast chemical space accessible from this valuable intermediate, paving the way for the discovery of next-generation therapeutics.

I. Nucleophilic Aromatic Substitution (SNAr): Crafting Amino-Derivatives

The electron-deficient nature of the pyridine ring in this compound, further activated by the electron-withdrawing cyano group, renders the 6-position susceptible to nucleophilic attack. This makes the displacement of the chloride ion by various nucleophiles, particularly amines, a highly efficient and straightforward transformation.

Mechanistic Insight

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile, such as a primary or secondary amine, attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group (chloride) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

dot```dot graph SNAr_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

A [label="this compound + R₂NH"]; B [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)"]; C [label="6-Amino-5-methoxynicotinonitrile Derivative + HCl"];

A -> B [label="Addition"]; B -> C [label="Elimination of Cl⁻"]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Aryl-5-methoxynicotinonitrile Derivatives

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory equipment for inert atmosphere reactions, workup, and purification

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1).

  • Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography to afford the 6-aryl-5-methoxynicotinonitrile derivative.

Arylboronic Acid Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10075-90
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O9080-95
3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF11070-85

III. Sonogashira Cross-Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for introducing an alkynyl moiety at the 6-position of this compound, which can serve as a handle for further transformations or as a key structural element in biologically active molecules. [3][4]

Mechanistic Insight

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. [4]

  • Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the aryl chloride to Pd(0).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final step involves the reductive elimination of the product and regeneration of the Pd(0) catalyst.

dot

Sonogashira_Cycle cluster_0 Sonogashira Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Cl Pd(II)-Ar(Cl) Pd(II)-Ar(Cl) Oxidative\nAddition->Pd(II)-Ar(Cl) Transmetalation Transmetalation Pd(II)-Ar(Cl)->Transmetalation Cu-C≡C-R Pd(II)-Ar(C≡C-R) Pd(II)-Ar(C≡C-R) Transmetalation->Pd(II)-Ar(C≡C-R) Reductive\nElimination Reductive Elimination Pd(II)-Ar(C≡C-R)->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡C-R

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Alkynyl-5-methoxynicotinonitrile Derivatives

This protocol describes a general procedure for the Sonogashira coupling of this compound with terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne of choice (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory equipment for inert atmosphere reactions, workup, and purification

Procedure:

  • To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of DMF and Et₃N), add the terminal alkyne (1.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3-5 mol%) and copper(I) iodide (5-10 mol%).

  • Stir the reaction mixture under an argon atmosphere at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the substrates.

  • Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the desired 6-alkynyl-5-methoxynicotinonitrile.

Terminal Alkyne Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF7080-90
TrimethylsilylacetylenePd(dppf)Cl₂ / CuIDIPATHF6575-85
1-HexynePd(OAc)₂ / XPhos / CuIK₂CO₃Acetonitrile8070-80

IV. Applications in Drug Discovery: A Focus on Kinase Inhibition

The derivatives synthesized from this compound are of significant interest in drug discovery, particularly in the development of protein kinase inhibitors. The 2-aminopyridine motif, readily accessible through SNAr reactions, is a well-established pharmacophore that can form key hydrogen bond interactions with the hinge region of many kinases, mimicking the binding of ATP. The diverse substituents that can be introduced at the 6-position via Suzuki and Sonogashira couplings allow for the exploration of the solvent-exposed regions of the ATP-binding pocket, enabling the fine-tuning of potency and selectivity.

dot

Kinase_Inhibition This compound This compound SNAr SNAr This compound->SNAr Suzuki Suzuki This compound->Suzuki Sonogashira Sonogashira This compound->Sonogashira Amino-derivatives Amino-derivatives SNAr->Amino-derivatives Aryl-derivatives Aryl-derivatives Suzuki->Aryl-derivatives Alkynyl-derivatives Alkynyl-derivatives Sonogashira->Alkynyl-derivatives Kinase Inhibitors Kinase Inhibitors Amino-derivatives->Kinase Inhibitors Aryl-derivatives->Kinase Inhibitors Alkynyl-derivatives->Kinase Inhibitors

Caption: Synthetic routes from this compound to potential kinase inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds. The methodologies of Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Sonogashira coupling provide reliable and efficient pathways to functionalize the pyridine core. The resulting derivatives hold significant promise for applications in drug discovery, particularly in the pursuit of novel kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this important intermediate.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia.

Sources

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of this reaction for a challenging, electron-deficient heteroaromatic substrate: 6-Chloro-5-methoxynicotinonitrile. We delve into the mechanistic underpinnings, offer a field-proven protocol, and present a systematic approach to optimization and troubleshooting, ensuring reliable and reproducible outcomes in the synthesis of valuable 5-methoxy-6-aminonicotinonitrile derivatives.

The Strategic Importance of the Buchwald-Hartwig Amination

The palladium-catalyzed cross-coupling of amines with aryl and heteroaryl halides, known as the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines.[1][3] These motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[4] The reaction's power lies in its ability to overcome the limitations of traditional methods, which often require harsh conditions and suffer from poor functional group tolerance.[1]

The substrate of focus, this compound, presents a classic challenge for C-N bond formation. As an electron-deficient heteroaryl chloride, the C-Cl bond is notoriously resistant to the initial oxidative addition step in the catalytic cycle, a critical prerequisite for a successful reaction.[5][6] Therefore, a carefully selected and optimized catalytic system is not merely beneficial but essential.

Mechanistic Rationale: The "Why" Behind the Protocol

A deep understanding of the reaction mechanism is paramount for rational experimental design and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle, where the choice of each component directly influences the efficiency of every step.

The Palladium Catalytic Cycle

The reaction is initiated by a Pd(0) species, which undergoes a sequence of three key transformations to forge the new C-N bond and regenerate the catalyst.[7][8]

  • Oxidative Addition: The active L-Pd(0) catalyst inserts into the aryl-chloride bond of this compound. This is often the rate-limiting step for aryl chlorides and requires a sterically bulky, electron-rich ligand to facilitate the process.[9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active L-Pd(0) catalyst, which re-enters the cycle.[1]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex L-Pd(II)(Ar)(Cl) ox_add->pd_complex amine_coord Amine Coordination & Deprotonation pd_complex->amine_coord amido_complex L-Pd(II)(Ar)(NR₂) amine_coord->amido_complex red_elim Reductive Elimination amido_complex->red_elim red_elim->pd0 Catalyst Regeneration product Ar-NR₂ red_elim->product ar_cl Ar-Cl ar_cl->ox_add amine HNR₂ amine->amine_coord base Base base->amine_coord

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Selecting the Optimal Catalytic System

The success of coupling a challenging substrate like this compound hinges on the judicious selection of four key components.

ComponentRole & RationaleRecommended Starting Points
Palladium Source Serves as the catalyst precursor. While simple salts like Pd(OAc)₂ are common, they require an in situ reduction to the active Pd(0) state.[10] Pre-catalysts, which contain a Pd(II) center already coordinated to a ligand, offer superior reliability and faster activation to Pd(0) upon exposure to a base.[7]G3 or G4 Buchwald Pre-catalysts: (e.g., XPhos Pd G3, BrettPhos Pd G4). These are air-stable and provide highly active catalysts with low loadings.[7]
Ligand The "brains" of the operation. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. For electron-deficient aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard. They create a sterically hindered yet reactive palladium center that favors the desired reaction pathway.[1][5]Buchwald Biarylphosphines: XPhos , RuPhos , or BrettPhos . These have proven highly effective for heteroaryl chlorides.[11]
Base Required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. The base strength must be carefully matched to the substrate's sensitivity. Strong bases like NaOtBu are highly effective but can be incompatible with sensitive functional groups.[7][12] Weaker carbonate or phosphate bases offer greater functional group tolerance.[7]Strong Base: Sodium tert-butoxide (NaOtBu). Weaker Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃).
Solvent The solvent must solubilize the reactants and facilitate the reaction at the desired temperature. Aprotic, non-coordinating solvents are preferred. Toluene and 1,4-dioxane are industry standards.[12] It is critical to avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit or poison the palladium catalyst.[7][12]Toluene , 1,4-Dioxane , or CPME .

Experimental Protocol: Amination with Morpholine

This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound with morpholine as a representative secondary amine.

Objective: To synthesize 5-methoxy-6-morpholinonicotinonitrile with high yield and purity.

Experimental Workflow

The overall process involves careful setup under an inert atmosphere, controlled heating, and standard workup and purification procedures.

Workflow start Start setup Vessel Preparation (Oven-dried vial, stir bar) start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert reagents Add Solid Reagents (Ar-Cl, Base, Pre-catalyst) inert->reagents liquids Add Liquid Reagents (Solvent, Amine) reagents->liquids reaction Heat Reaction Mixture (e.g., 100 °C, 12-24 h) liquids->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Cool, Dilute, Wash) monitor->workup Complete purify Purification (Flash Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General workflow for the Buchwald-Hartwig amination.

Reagents and Equipment
Reagent/MaterialGradeNotes
This compound>97%Ensure it is dry.
Morpholine>99%Use freshly distilled or from a sealed bottle.
XPhos Pd G3 Pre-catalyst>98%Handle quickly in air.
Sodium tert-butoxide (NaOtBu)>98%Highly hygroscopic; handle in a glovebox.
TolueneAnhydrousUse from a solvent purification system or a sealed bottle.
Oven-dried reaction vial with cap-Ensure it is free of moisture.
Magnetic stir bar & stir plate/hot plate--
Inert gas supply (Argon or Nitrogen)High Purity-
Standard glassware for workup--
Silica gel for chromatography-230-400 mesh.
Step-by-Step Procedure

Note: This entire procedure must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst deactivation.

  • Vessel Preparation: To an oven-dried 10 mL reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and the XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%).

  • Seal and Purge: Cap the vial with a PTFE-lined septum cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: To check for completion, take a small aliquot (via syringe), quench it with water, extract with ethyl acetate, and analyze by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature. Carefully quench the reaction by adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Optimization and Troubleshooting

Even with a robust protocol, optimization is often necessary to achieve the best results. The following table provides a logical framework for troubleshooting common issues.

ObservationPotential Cause(s)Suggested Action(s)
Low or No Conversion 1. Catalyst deactivation (air/moisture).2. Insufficiently active catalyst system.3. Poor solubility of the base.1. Ensure all reagents and solvents are anhydrous and the inert atmosphere is strictly maintained.[12]2. Screen a different ligand (e.g., RuPhos) or increase catalyst loading to 3-5 mol%.3. Switch to a more soluble base like LHMDS or a weaker but more soluble base like Cs₂CO₃ in 1,4-dioxane.[7][12]
Formation of Hydrodehalogenated Byproduct 1. Competing β-hydride elimination pathway.2. Unwanted reduction of the starting material.1. This is less common with secondary amines but can occur. Ensure the ligand choice favors reductive elimination over side reactions.[13]2. Check the purity of all reagents.
Decomposition of Starting Material 1. The base is too strong for the substrate.2. The temperature is too high.1. Switch from NaOtBu to a weaker base like K₃PO₄ or Cs₂CO₃.[7][12]2. Lower the reaction temperature to 80 °C and monitor for a longer duration.

Conclusion

The Buchwald-Hartwig amination of this compound is a highly achievable transformation provided that careful attention is paid to the selection of the catalytic system and the maintenance of inert reaction conditions. By leveraging modern, air-stable palladium pre-catalysts and bulky biarylphosphine ligands, researchers can efficiently access valuable 6-amino-5-methoxynicotinonitrile derivatives. The protocol and troubleshooting guide presented here serve as a validated starting point for further exploration and application in complex molecule synthesis.

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • ResearchGate.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
  • The Journal of Organic Chemistry.
  • ResearchGate.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Chem-Station. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Reddit.
  • Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Chloro-5-methoxynicotinonitrile Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Among the vast array of functionalized pyridines, this compound has emerged as a particularly valuable building block. Its strategic substitution pattern—a reactive chlorine atom at the 6-position, an electron-donating methoxy group at the 5-position, and a versatile nitrile at the 3-position—offers a trifecta of opportunities for molecular elaboration. The methoxy group can play a crucial role in modulating ligand-target binding, improving physicochemical properties, and favorably influencing ADME (absorption, distribution, metabolism, and excretion) parameters of a drug candidate.[2][3] The nitrile group provides a handle for further chemical transformations or can act as a key hydrogen bond acceptor in interactions with biological targets.[4]

The chloro-substituent at the 6-position is the lynchpin for diversification, serving as an ideal electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations are among the most powerful and versatile methods for C-C and C-N bond formation in contemporary organic synthesis.[5] This application guide provides detailed, field-proven insights and protocols for three of the most impactful palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—as applied to the this compound core. By leveraging these robust methodologies, researchers can efficiently generate libraries of novel compounds for screening and lead optimization, accelerating the drug development pipeline.

Core Principles: The Palladium Catalytic Cycle

The remarkable success of palladium-catalyzed cross-coupling reactions stems from a well-understood and predictable catalytic cycle.[6][7][8][9] This cycle, common to the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, involves the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states. The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the choice of phosphine ligand.[8][9]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[9] In the Sonogashira reaction, a copper acetylide, formed in a co-catalytic cycle, undergoes transmetalation.[10] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[6][11]

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[7][9]

The judicious selection of the palladium source, ligand, base, and solvent is paramount to achieving high yields and selectivities. The ligand, in particular, plays a critical role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle.[8]

Palladium_Catalytic_Cycle cluster_main General Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation (Nu-M) or Amine Coordination/Deprotonation Ar-Pd(II)-X(L_n)->Transmetalation Nu-M or R2NH Ar-Pd(II)-Nu(L_n) Ar-Pd(II)-Nu(L_n) Transmetalation->Ar-Pd(II)-Nu(L_n) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-Nu (Coupled Product) Reductive_Elimination->Product

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-5-methoxynicotinonitriles

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, prized for its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[4][12] For this compound, this reaction provides a powerful and direct route to a diverse array of 6-aryl and 6-heteroaryl substituted nicotinonitriles, which are prevalent motifs in pharmacologically active compounds.

Causality Behind Experimental Choices:
  • Catalyst System (Pd₂(dba)₃ / XPhos): While many palladium sources can be effective, the combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with a bulky, electron-rich biaryl phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is particularly well-suited for the coupling of challenging heteroaryl chlorides. The steric bulk of XPhos promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition to the C-Cl bond. Its electron-donating nature also accelerates the rate of reductive elimination.

  • Base (K₃PO₄ or Cs₂CO₃): A moderately strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[9] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often preferred for their efficacy and good solubility in the reaction medium.

  • Solvent (1,4-Dioxane/Water or Toluene): A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is commonly employed. The water aids in the dissolution of the base and facilitates the formation of the active boronate species. Anhydrous conditions can also be successful, particularly with stronger bases.

Representative Protocol for Suzuki-Miyaura Coupling

Disclaimer: This protocol is adapted from established methodologies for the Suzuki-Miyaura coupling of structurally similar chloro-heterocycles.[10] Optimization may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids to flask: - this compound - Arylboronic acid - K3PO4 - Pd2(dba)3 / XPhos B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed solvents: 1,4-Dioxane and Water (e.g., 10:1) B->C D 4. Heat reaction mixture (e.g., 90-110 °C) with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to RT, dilute with Ethyl Acetate and Water E->F G 7. Separate organic layer, wash with brine F->G H 8. Dry over Na2SO4, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask or microwave vial under an argon atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and K₃PO₄ (2.0 mmol).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 5 mL, in a 10:1 ratio).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-methoxynicotinonitrile.

Quantitative Data Summary (Representative Examples):

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001680-95
24-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001685-98
33-Pyridylboronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101870-85
42-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O902465-80

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[6][11][13] This reaction is particularly valuable for constructing the 6-amino-5-methoxynicotinonitrile core, a key pharmacophore in many biologically active molecules. The reaction's broad scope allows for the coupling of this compound with a wide range of primary and secondary amines.[8]

Causality Behind Experimental Choices:
  • Catalyst System (Pd₂(dba)₃ / BrettPhos): For the amination of heteroaryl chlorides, particularly with primary amines, the use of highly specialized, bulky, and electron-rich ligands is often necessary.[14] BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) is an excellent choice as its specific architecture facilitates both the oxidative addition and the typically challenging reductive elimination step to form the C-N bond.

  • Base (NaOt-Bu or LHMDS): A strong, non-nucleophilic base is crucial for the deprotonation of the amine after its coordination to the palladium center, forming the key palladium-amido intermediate.[1] Sodium tert-butoxide (NaOt-Bu) is a commonly used and effective base. For more sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be an alternative.

  • Solvent (Toluene or THF): Anhydrous, non-protic solvents such as toluene or tetrahydrofuran (THF) are required to prevent quenching of the strong base and unwanted side reactions.

Representative Protocol for Buchwald-Hartwig Amination

Disclaimer: This protocol is based on general procedures for the Buchwald-Hartwig amination of challenging heteroaryl chlorides.[7] Optimization of ligand, base, and temperature may be necessary.

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equivalents)

  • Toluene (anhydrous, degassed)

  • Glovebox or Schlenk line technique

Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Glovebox/Schlenk Line) cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids to oven-dried flask: - NaOt-Bu - Pd2(dba)3 / BrettPhos B 2. Add this compound and the Amine A->B C 3. Add anhydrous, degassed Toluene B->C D 4. Heat reaction mixture (e.g., 80-110 °C) with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to RT, quench carefully with saturated NH4Cl (aq) E->F G 7. Extract with Ethyl Acetate, wash with brine F->G H 8. Dry over MgSO4, filter, and concentrate G->H I 9. Purify by column chromatography or crystallization H->I

Figure 3: Experimental workflow for the Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • Inside a glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (0.02 mmol), BrettPhos (0.04 mmol), and NaOt-Bu (1.5 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the flask, remove it from the glovebox, and heat the mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the residue by flash chromatography to yield the 6-(substituted amino)-5-methoxynicotinonitrile product.

Quantitative Data Summary (Representative Examples):

EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ / BrettPhosNaOt-BuToluene1001885-95
2AnilinePd₂(dba)₃ / BrettPhosNaOt-BuToluene1102075-90
3BenzylaminePd(OAc)₂ / RuPhosLHMDSTHF802470-85
4PiperidinePd₂(dba)₃ / BrettPhosK₂CO₃Dioxane1002460-75

Note: Yields are representative and highly dependent on the nature of the amine coupling partner.

Part 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl Derivatives

The Sonogashira coupling provides a reliable and efficient method for the formation of a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[10][15][16] This reaction is instrumental in synthesizing 6-alkynyl-5-methoxynicotinonitriles, which serve as versatile intermediates for further functionalization or as final products in their own right, for instance in the development of materials or as precursors to complex heterocyclic systems.

Causality Behind Experimental Choices:
  • Catalyst System (Pd(PPh₃)₂Cl₂ / CuI): The classic Sonogashira conditions employ a dual catalyst system. A palladium(II) precatalyst, such as bis(triphenylphosphine)palladium(II) dichloride, is reduced in situ to the active Pd(0) species.[17] Copper(I) iodide (CuI) acts as a co-catalyst, forming a copper acetylide intermediate in a separate catalytic cycle, which then undergoes transmetalation with the palladium complex.[16] This synergistic catalysis allows the reaction to proceed under mild conditions.

  • Base (Et₃N or DIPEA): A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose. It neutralizes the HX byproduct generated during the reaction and also acts as a solvent or co-solvent.[15]

  • Solvent (THF or DMF): Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are excellent for dissolving the reactants and catalysts, facilitating an efficient reaction.

Representative Protocol for Sonogashira Coupling

Disclaimer: This protocol is adapted from standard Sonogashira coupling procedures for related chloro-pyridines.[2][5] Substrate-specific optimization may be required.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert atmosphere (Argon or Nitrogen)

Experimental Workflow:

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A 1. To a degassed solution of This compound in THF/Et3N... B 2. ...add catalysts: Pd(PPh3)2Cl2 and CuI A->B C 3. Add terminal alkyne B->C D 4. Stir at room temperature or heat gently (e.g., 50-60 °C) C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Filter off amine salts, concentrate filtrate E->F G 7. Dissolve residue in Ethyl Acetate, wash with water and brine F->G H 8. Dry over Na2SO4, filter, and concentrate G->H I 9. Purify by column chromatography H->I

Figure 4: Experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Evacuate the flask and backfill with argon.

  • Add a degassed mixture of anhydrous THF (5 mL) and Et₃N (2 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 6-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, filter through a pad of Celite to remove the ammonium salt, and wash the pad with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynyl-5-methoxynicotinonitrile.

Quantitative Data Summary (Representative Examples):

EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF501280-92
2EthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT1675-90
31-HeptynePd(PPh₃)₂Cl₂ / CuIDIPEADMF60870-85
43-Hydroxy-3-methyl-1-butynePd(PPh₃)₄ / CuIEt₃NTHFRT2465-80

Note: Yields are representative and can be influenced by the steric and electronic properties of the alkyne.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly effective and versatile strategy for the synthesis of a diverse range of substituted nicotinonitrile derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide robust and reliable pathways to introduce aryl, amino, and alkynyl functionalities, respectively. The protocols detailed herein, grounded in established chemical principles and adapted for this specific substrate, offer a strong foundation for researchers in drug discovery and materials science to explore the rich synthetic potential of this valuable heterocyclic building block. Careful selection of the catalyst, ligand, base, and reaction conditions is key to maximizing yields and achieving the desired molecular complexity.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Accessed January 10, 2026. [Link]
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Published February 23, 2021. Accessed January 10, 2026. [Link]
  • Suzuki Coupling. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023. Accessed January 10, 2026. [Link]
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Accessed January 10, 2026. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
  • Sonogashira coupling. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
  • Buchwald-Hartwig amination. YouTube. Published March 6, 2023. Accessed January 10, 2026. [Link]
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Accessed January 10, 2026. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 10, 2026. [Link]
  • Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journal of Organic Chemistry. Accessed January 10, 2026. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published October 10, 2024. Accessed January 10, 2026. [Link]
  • Suzuki Coupling Mechanism and Applications. YouTube. Published July 17, 2018. Accessed January 10, 2026. [Link]
  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Published 2023. Accessed January 10, 2026. [Link]
  • A facile and efficient method for the synthesis of alkynone by carbonylative Sonogashira coupling using CHCl3 as the CO source. RSC Advances. Published 2016. Accessed January 10, 2026. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. Accessed January 10, 2026. [Link]
  • Sonogashira cross-coupling reaction. YouTube. Published February 14, 2020. Accessed January 10, 2026. [Link]
  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. Published August 6, 2025. Accessed January 10, 2026. [Link]
  • A simple synthesis of 2-methoxypyridine-3-carbonitriles. Universitat Ramon Llull. Published April 1, 1993. Accessed January 10, 2026. [Link]
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Accessed January 10, 2026. [Link]
  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. National Institutes of Health. Accessed January 10, 2026. [Link]
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. National Institutes of Health. Accessed January 10, 2026. [Link]
  • Suzuki reaction. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
  • The role of the methoxy group in approved drugs. PubMed. Accessed January 10, 2026. [Link]
  • The role of the methoxy group in approved drugs.
  • Design and synthesis of novel 5-alkynyl pyrimidine nucleosides derivatives: Influence of C-6-substituent on antituberculosis activity. PubMed. Published September 15, 2021. Accessed January 10, 2026. [Link]
  • Part III: Synthesis and Antimicrobial Activity of Novel 6-(2-Substituted Propyl)-2,4-disubstituted pyrimidine-5-carbonitriles. ResearchGate. Published August 9, 2025. Accessed January 10, 2026. [Link]
  • Comparative yields for Suzuki-Miyaura couplings of (A) 4-chloroanisole and (B) 4-chlorotoluene with phenylboronic acid, catalyzed by complexes 1-4.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. Accessed January 10, 2026. [Link]
  • This compound, 98% Purity, C7H5ClN2O, 10 grams. CP Lab Safety. Accessed January 10, 2026. [Link]

Sources

Application Note: Strategies for the Functionalization of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-5-methoxynicotinonitrile is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its versatile reactivity. The electron-deficient nature of the pyridine ring, coupled with the strategic placement of the chloro, methoxy, and nitrile groups, allows for a diverse array of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary functionalization strategies for this scaffold. We will delve into the mechanistic rationale and provide detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and Nucleophilic Aromatic Substitution (SNAr), offering a toolkit for the synthesis of novel derivatives.

Introduction

The nicotinonitrile core is a prevalent motif in numerous biologically active compounds. The specific regioisomer, this compound, offers a key advantage: the C6-chloro substituent serves as a versatile handle for introducing molecular complexity. Its reactivity is modulated by the electron-withdrawing nitrile group at C3 and the electron-donating methoxy group at C5, making it an ideal substrate for a range of transformations. This guide focuses on the most robust and widely applicable methods for its functionalization, emphasizing the "why" behind reagent selection and reaction conditions to empower researchers to adapt and troubleshoot these protocols effectively.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern synthetic chemistry for forming C-C, C-N, and C-S bonds. For this compound, the C6-Cl bond is readily activated by a Pd(0) catalyst, initiating a catalytic cycle that enables coupling with a wide variety of partners.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl or vinyl-substituted pyridine systems by coupling an organoboron reagent with the aryl chloride.

Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and accelerate the oxidative addition and reductive elimination steps.[3] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_node 1. Add this compound, boronic acid, base (e.g., K2CO3), and Pd catalyst/ligand to a dry flask. reac_node 2. Add degassed solvent (e.g., Toluene/H2O). Heat to 80-100 °C. Monitor by TLC or LC-MS. prep_node->reac_node work_node1 3. Cool, filter through Celite. Perform aqueous workup (e.g., EtOAc/Water extraction). reac_node->work_node1 work_node2 4. Dry organic layer (e.g., Na2SO4), concentrate under vacuum. work_node1->work_node2 work_node3 5. Purify by column chromatography. work_node2->work_node3

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 6-Aryl-5-methoxynicotinonitriles

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), potassium carbonate (2.0-3.0 mmol)[4], and Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL). For electron-deficient boronic acids, a solvent system like DME/water may be more effective.[4]

  • Reaction: Heat the mixture to 85-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Ref.
Pd(PPh₃)₄K₂CO₃Toluene/H₂O10075-90[4]
Pd(dppf)Cl₂Cs₂CO₃Dioxane8080-95[2]
Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O60-8085-98[2]
Table 1. Representative conditions for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a premier method for constructing C-N bonds, coupling amines with aryl halides. It has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[5][6]

Mechanistic Insight: The catalytic cycle is similar to other cross-coupling reactions.[7] A Pd(0) complex undergoes oxidative addition into the C-Cl bond. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is crucial for deprotonating the amine complex, which then undergoes reductive elimination to form the aminated product and regenerate the Pd(0) catalyst.[8] The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group was instrumental in making this reaction efficient for less reactive aryl chlorides.[8]

Protocol 2: Synthesis of 6-Amino-5-methoxynicotinonitrile Derivatives

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), the desired primary or secondary amine (1.1-1.3 mmol), a strong base like sodium tert-butoxide (1.4 mmol), and the palladium catalyst system (e.g., Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol)) to a dry vial.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (4 mL).

  • Reaction: Seal the vial and heat the mixture to 80-110 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate solvent like CH₂Cl₂ or EtOAc, and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Ref.
Pd₂(dba)₃ / BINAPNaOt-BuToluene10070-90[5]
Pd(OAc)₂ / XPhosK₃PO₄Dioxane11080-95[8][9]
(IPr)Pd(acac)ClK₂CO₃t-Amyl alcohol10075-92[9]
Table 2. Representative conditions for Buchwald-Hartwig amination.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the pyridine ring and a terminal alkyne, a valuable transformation for creating rigid molecular linkers.[10][11]

Mechanistic Insight: This reaction uniquely employs a dual catalytic system.[10][12] The palladium catalyst performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide.[11] This copper acetylide is more reactive and readily undergoes transmetalation with the Pd(II)-halide complex. An amine base (e.g., Et₃N, DIPEA) is used both to deprotonate the alkyne and to act as a solvent.[13] A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be minimized by using strictly anaerobic conditions.[14]

Protocol 3: Synthesis of 6-Alkynyl-5-methoxynicotinonitriles

  • Preparation: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Solvent and Reagents: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed triethylamine (5 mL) followed by the terminal alkyne (1.2 mmol).

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 2-8 hours.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in EtOAc and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-withdrawing effect of the pyridine nitrogen and the nitrile group, the C6 position of this compound is activated towards nucleophilic attack. This allows for metal-free substitutions with strong nucleophiles.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[15][16] The nucleophile attacks the carbon bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16][17] The negative charge is delocalized onto the electron-withdrawing groups (the nitrile and the ring nitrogen). In the second, typically faster step, the leaving group (chloride) is expelled, restoring the aromaticity of the ring.[17]

SNAr Mechanism Visualization

cluster_mech SNAr Mechanism Start Substrate + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Slow, RDS) Product Substituted Product + Leaving Group (Cl⁻) Intermediate->Product Elimination (Fast)

Caption: The two-step addition-elimination SNAr pathway.

Protocol 4: SNAr with Amines

  • Setup: In a sealed tube, combine this compound (1.0 mmol), the desired amine (2.0-5.0 mmol), and a solvent such as ethanol, DMSO, or NMP (5 mL). A base like K₂CO₃ or Et₃N can be added to scavenge the HCl byproduct, but often excess amine is sufficient.

  • Reaction: Heat the reaction mixture to 80-150 °C for 6-24 hours.

  • Workup: Cool the reaction, pour it into water, and extract the product with an organic solvent (e.g., EtOAc).

  • Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify by chromatography or recrystallization.

Section 3: Cyanation Reactions

Replacing the C6-chloro group with a nitrile creates dicyanopyridine derivatives, which are valuable precursors for pigments, functional materials, and other complex heterocycles.

Mechanistic Insight: While classical methods using toxic reagents like CuCN at high temperatures exist, modern palladium-catalyzed cyanation offers a milder and more functional-group-tolerant alternative.[18] The mechanism involves a Pd(0)/Pd(II) cycle similar to other cross-couplings. A key challenge is catalyst deactivation by excess cyanide ions.[18] This has been overcome by using cyanide sources with low solubility like Zn(CN)₂ or non-toxic, slow-release sources like K₄[Fe(CN)₆].[19] The Buchwald group has developed mild conditions using Zn(CN)₂ in aqueous media, which avoids harsh drying conditions and is safer to handle.[20]

Protocol 5: Palladium-Catalyzed Cyanation

  • Preparation: To a reaction vial, add this compound (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol), Pd₂(dba)₃ (0.025 mmol), and a suitable phosphine ligand (e.g., dppf, 0.05 mmol).

  • Solvent Addition: Add degassed DMA or NMP (4 mL).

  • Reaction: Seal the vial and heat to 120-140 °C for 12-24 hours.

  • Workup: Cool the mixture and dilute with EtOAc. Filter through Celite.

  • Purification: Perform an aqueous workup, carefully handling the cyanide-containing aqueous waste. Dry the organic phase, concentrate, and purify by column chromatography.

Conclusion

This compound is a highly adaptable scaffold for synthetic exploration. The protocols outlined in this application note, covering palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provide a robust foundation for its functionalization. By understanding the underlying mechanisms, researchers can rationally select conditions to synthesize a vast library of derivatives for applications in drug discovery and materials science. Careful optimization of catalyst, ligand, base, and solvent will be key to achieving high yields and purity for specific target molecules.

References

  • Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles. (n.d.). ResearchGate.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (n.d.). National Institutes of Health (NIH).
  • A new palladium catalyst system for the cyanation of aryl chlorides. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. (n.d.). ACS Green Chemistry Institute.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications.
  • The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
  • Directed nucleophilic aromatic substitution reaction. (n.d.). Royal Society of Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Nucleophilic aromatic substitution. (n.d.). ChemEurope.com.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. (n.d.). SciSpace.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). National Institutes of Health (NIH).
  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. (n.d.). National Institutes of Health (NIH).
  • Sonogashira cross-coupling reaction. (2020). YouTube.

Sources

Application Notes and Protocols: Leveraging 6-Chloro-5-methoxynicotinonitrile as a Versatile Scaffold for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of therapeutic targets in modern drug discovery.[2][3] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, with the introduction of drugs like Imatinib marking a paradigm shift towards genetically targeted therapies.[4]

A key strategy in kinase inhibitor design is the use of "privileged scaffolds"—core molecular structures that are capable of binding to multiple biological targets. The quinoline and pyrimidine cores, for instance, are well-established scaffolds that effectively mimic the purine ring of ATP, allowing them to function as ATP-competitive inhibitors.[5][6] Within this landscape, the nicotinonitrile moiety has emerged as a promising scaffold for developing inhibitors against various kinases, including Pim-1 and Tyrosine Kinases (TKs).[7][8]

This guide focuses on 6-chloro-5-methoxynicotinonitrile , a readily accessible and highly versatile starting material for the synthesis of novel kinase inhibitor libraries. Its structure is primed for chemical elaboration: the electron-deficient pyridine ring activates the chlorine atom at the 6-position for nucleophilic aromatic substitution (SNAr), providing a straightforward entry point for introducing diverse chemical functionalities. This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Here, we provide a comprehensive technical guide for researchers, scientists, and drug development professionals. We detail the rationale for using this scaffold, provide robust, step-by-step protocols for the synthesis of a derivative library, and outline methodologies for in vitro and cell-based screening to identify and characterize potent kinase inhibitors.

Part 1: Synthetic Strategy and Library Generation

The foundation of a successful screening campaign lies in the efficient synthesis of a chemically diverse library of compounds. The reactivity of the C6-chloro group in this compound is the cornerstone of this synthetic approach.

Causality Behind the Synthetic Design

The choice of a nucleophilic aromatic substitution (SNAr) reaction is deliberate. This reaction is highly reliable for electron-deficient aromatic systems like chloropyridines and is amenable to a wide array of nucleophiles, particularly primary and secondary amines.[6][9] This versatility allows for the rapid generation of a large library of analogues from a single, common intermediate. Each unique amine introduced can probe different sub-pockets within the kinase ATP-binding site, enabling a thorough exploration of the structure-activity relationship (SAR).

Experimental Workflow: Library Synthesis

The following diagram outlines the straightforward workflow for generating a library of N-substituted 5-methoxynicotinonitrile derivatives.

G cluster_0 Synthesis Phase cluster_1 Purification & QC Start 6-Chloro-5-methoxy nicotinonitrile Reaction Parallel S N Ar Reaction (e.g., in 96-well plate format) Start->Reaction Amine Diverse Amine Building Blocks (R-NH2) Amine->Reaction Library Crude Product Library Reaction->Library Purification Parallel Purification (e.g., Mass-directed HPLC) Library->Purification QC Quality Control (LC-MS, Purity Check) Purification->QC Final Final Compound Library (Plate of pure compounds) QC->Final

Caption: Workflow for parallel synthesis of a kinase inhibitor library.

Detailed Protocol: Parallel Synthesis of an Amine-Substituted Nicotinonitrile Library

This protocol describes the synthesis of a representative library in a 96-well plate format, a common practice in medicinal chemistry for efficient compound generation.

Materials:

  • This compound (Starting Material)

  • A diverse collection of primary and secondary amines (e.g., anilines, benzylamines, piperazines)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Nitrogen manifold

  • Analytical HPLC-MS system

Procedure:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare 0.25 M stock solutions of each amine from your diversity set in anhydrous DMF in a separate 96-well plate.

    • Prepare a 1.0 M stock solution of DIPEA in anhydrous DMF. Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving it to completion.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 200 µL of the this compound stock solution (40 µmol).

    • Using a multichannel pipette, transfer 200 µL of each unique amine stock solution (50 µmol, 1.25 equivalents) to the corresponding wells of the reaction block.

    • Add 80 µL of the DIPEA stock solution (80 µmol, 2.0 equivalents) to each well.

    • Seal the reaction block securely with a chemically resistant sealing mat.

  • Reaction Execution:

    • Place the sealed reaction block on a heating shaker set to 80-100 °C. Rationale: Heating is required to overcome the activation energy of the SNAr reaction.

    • Allow the reaction to proceed for 12-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well and analyzing it by LC-MS to check for the consumption of the starting material.

  • Workup and Isolation:

    • After cooling to room temperature, remove the sealing mat.

    • Evaporate the DMF solvent under a stream of nitrogen or using a centrifugal evaporator.

    • The crude products can then be submitted for parallel purification, typically via mass-directed preparative HPLC.

  • Quality Control:

    • Analyze each purified product by LC-MS to confirm its identity (correct mass) and purity (typically >95% by UV chromatogram area).

    • Accurately weigh the purified compounds and prepare stock solutions (e.g., 10 mM in DMSO) in 96-well plates for biological screening.

Part 2: Biological Evaluation and Lead Identification

With a library of pure compounds in hand, the next critical phase is to identify active "hits" and begin to understand their SAR.

In Vitro Biochemical Screening: The First Gatekeeper

The most direct way to assess a compound's effect on a kinase is through an in vitro biochemical assay.[10] These assays use purified, recombinant kinase enzyme and a substrate to measure the enzymatic activity directly. Luminescence-based assays that quantify ADP production, a universal product of the kinase reaction, are highly sensitive, robust, and amenable to high-throughput screening.[11][12]

Experimental Workflow: In Vitro Kinase Assay

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Compound Serially Diluted Compound Library Plate Combine Reagents in 384-well Plate Compound->Plate Kinase Kinase Enzyme Solution Kinase->Plate Substrate Substrate/ATP Solution Incubate Incubate at 30°C (Kinase Reaction) Plate->Incubate Add Substrate/ATP to start Detect Add Detection Reagents (ADP -> Light) Incubate->Detect Read Read Luminescence Detect->Read Plot Plot % Inhibition vs. [Compound] Read->Plot IC50 Calculate IC 50 Value Plot->IC50

Caption: High-throughput in vitro kinase inhibition screening workflow.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay (IC₅₀ Determination)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC₅₀) value using a commercially available assay kit (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified recombinant kinase of interest (e.g., PIM-1)

  • Specific kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test compounds (10 mM stocks in DMSO) and a positive control (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Create a serial dilution series for each test compound. In a 96-well plate, perform an 11-point, 1:3 serial dilution in DMSO, starting from a 1 mM concentration.

    • Using an acoustic dispenser or multichannel pipette, transfer 25 nL of each compound concentration from the dilution plate to the 384-well assay plate. Also include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in Kinase Assay Buffer.

    • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. Rationale: The optimal concentrations of kinase, substrate, and ATP should be determined empirically beforehand to ensure the reaction is in the linear range.

    • Add 2.5 µL of the 2X kinase solution to each well containing the test compounds.

    • Incubate for 15 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP mixture to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Data Presentation: Building a Structure-Activity Relationship (SAR)

The IC₅₀ values from the biochemical screen are tabulated to build an SAR, which correlates changes in chemical structure with changes in inhibitory activity.[13][14]

Table 1: Hypothetical SAR Data for 6-Substituted-5-methoxynicotinonitrile Derivatives against PIM-1 Kinase

Compound IDR-Group (Substitution at C6)PIM-1 IC₅₀ (nM)
Scaffold -Cl >10,000
EX-01 4-Morpholinyl850
EX-02 4-Methylpiperazin-1-yl250
EX-03 Aniline1,200
EX-04 4-Fluoroaniline475
Control Staurosporine15

From this hypothetical data, one could infer that a basic nitrogen (piperazine) is preferred over a neutral one (morpholine), and that adding an electron-withdrawing group to the aniline substituent improves potency.

Cell-Based Assays: Assessing Activity in a Physiological Context

A potent compound in a biochemical assay may not be effective in a cellular environment due to issues like poor membrane permeability or rapid metabolism. Therefore, cell-based assays are a critical next step.[15][16] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase via Western Blot.

Protocol: Western Blot for Downstream Target Phosphorylation

  • Cell Treatment: Seed cells known to have an active signaling pathway involving your target kinase (e.g., a cancer cell line) in a 6-well plate and grow to 70-80% confluency.

  • Inhibitor Addition: Treat the cells with increasing concentrations of your lead compound(s) for a defined period (e.g., 2-4 hours). Include a DMSO vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-BAD for PIM-1).

    • Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total (phosphorylated and unphosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading. A dose-dependent decrease in the phospho-substrate signal indicates on-target cellular activity.

Part 3: Target Pathway and Mechanism of Action

Understanding how an inhibitor functions within a broader signaling context is crucial for predicting its therapeutic effect. Derivatives of the this compound scaffold are designed to be ATP-competitive inhibitors, binding to the highly conserved ATP pocket in the kinase domain.

The diagram below illustrates the PIM-1 kinase signaling pathway, a common target for nicotinonitrile-based inhibitors, and shows the point of intervention.[17][18] PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD.

G GF Growth Factors (e.g., IL-3) Receptor Cytokine Receptor GF->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene activates PIM1 PIM-1 Kinase PIM1_Gene->PIM1 expresses BAD BAD PIM1->BAD phosphorylates Survival Cell Survival & Proliferation PIM1->Survival Bcl2 Bcl-2 BAD->Bcl2 inhibits Apoptosis Apoptosis BAD->Apoptosis promotes pBAD p-BAD (Inactive) pBAD->Bcl2 no longer inhibits Bcl2->Apoptosis inhibits Inhibitor Nicotinonitrile Inhibitor Inhibitor->PIM1 INHIBITS

Caption: The PIM-1 signaling pathway and the site of inhibitor action.

Conclusion

The this compound scaffold represents a highly attractive starting point for the discovery of novel kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, while the inherent properties of the nicotinonitrile core provide a solid foundation for achieving potent and selective kinase inhibition. The integrated workflow of parallel synthesis, high-throughput biochemical screening, and confirmatory cell-based assays presented in this guide provides a robust framework for identifying and advancing promising lead compounds. By systematically applying these protocols, researchers can efficiently navigate the early stages of the drug discovery process, from initial scaffold selection to validated cellular activity.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • ResearchGate. Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition.
  • Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell.
  • OUCI. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies.
  • Nafie, M. S., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry.
  • ResearchGate. Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies | Request PDF.
  • BenchChem. Application Notes and Protocols for ENMD-2076 Tartrate Kinase Inhibition Assay.
  • BenchChem. Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors.
  • Musso, L., et al. (2020). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. Molecules.
  • Molbank. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
  • Ferjancic, P. P., et al. (2017). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][10][15]diazepin-6-one scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Chen, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • ResearchGate. Structure-Activity Relationship of USP5 Inhibitors.
  • National Center for Biotechnology Information. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities.
  • Drug Target Review. (2016). New horizons in next-generation small molecule kinase inhibitors.
  • Prendergast, G. C. (2018). A comprehensive review of protein kinase inhibitors for cancer therapy. Expert Review of Anticancer Therapy.

Sources

Application Notes & Protocols: 6-Chloro-5-methoxynicotinonitrile as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 6-Chloro-5-methoxynicotinonitrile. We explore its reactivity and present field-proven protocols for its conversion into high-value heterocyclic scaffolds, particularly thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. The causality behind experimental choices, detailed step-by-step methodologies, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing fused ring systems being particularly prominent in blockbuster drugs.[1] The pyridine ring, a bioisostere of benzene, offers improved solubility and metabolic stability, making it a "privileged scaffold." The strategic functionalization of this core allows for the rapid generation of diverse chemical libraries for biological screening.

This compound is an exemplary starting material, embodying a trifecta of reactive sites that can be selectively addressed:

  • C6-Chloro Group: An excellent leaving group, highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2]

  • C3-Nitrile Group: A versatile functional group that can participate in intramolecular cyclizations (e.g., Thorpe-Ziegler reaction), be hydrolyzed to an amide or carboxylic acid, or be reduced to an amine.[3]

  • C5-Methoxy Group: An electron-donating group that activates the pyridine ring and can be cleaved to a hydroxyl group for further derivatization.

This guide will demonstrate how to harness this latent reactivity to construct complex, biologically relevant heterocyclic systems.

General Synthetic Workflow

The strategic utility of this compound lies in its capacity to serve as a central hub for divergent synthetic pathways. The primary point of diversification is the selective reaction at the C6-chloro position, which paves the way for subsequent intramolecular cyclizations involving the nitrile group.

G cluster_0 Pathway A: Thieno[2,3-b]pyridines cluster_1 Pathway B: Pyrazolo[3,4-b]pyridines cluster_2 Pathway C: Functionalized Pyridines start This compound A1 S-Alkylation (+ R-SH) start->A1 B1 Hydrazinolysis (+ N2H4·H2O) start->B1 C1 SNA r Reaction (+ Nu-H) start->C1 A2 Thorpe-Ziegler Cyclization A1->A2 Base (e.g., NaH, K2CO3) A3 Substituted Thieno[2,3-b]pyridines A2->A3 B2 Condensation/ Cyclization B1->B2 Intermediate: 6-Hydrazinonicotinonitrile B3 Substituted Pyrazolo[3,4-b]pyridines B2->B3 + 1,3-Dicarbonyl C2 Diverse Pyridine Intermediates C1->C2 Nu = R2NH, ROH

Caption: Divergent synthetic pathways from this compound.

Pathway A: Synthesis of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is of significant interest in drug discovery, with derivatives showing activity as kinase inhibitors and adenosine receptor ligands.[4][5] The most efficient route from our starting material involves a tandem S-alkylation and Thorpe-Ziegler intramolecular cyclization.[6]

Causality: The reaction is initiated by the nucleophilic attack of a thiolate anion on the electron-deficient C6 position of the pyridine ring, displacing the chloride. The choice of a non-nucleophilic base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) is crucial. NaH is ideal for deprotonating thiols to generate the potent thiolate nucleophile, while K₂CO₃ is effective for the subsequent intramolecular cyclization, which requires deprotonation of the α-carbon to the sulfur atom, creating a carbanion that attacks the electrophilic carbon of the nitrile group.

G cluster_0 Reaction Scheme: Thieno[2,3-b]pyridine Synthesis start 6-Chloro-5-methoxy nicotinonitrile intermediate S-Alkylated Intermediate start->intermediate Step 1: SNAr reagent1 + HSCH₂CO₂Et (Ethyl Thioglycolate) reagent1->start product Ethyl 3-Amino-6-methoxy thieno[2,3-b]pyridine -2-carboxylate intermediate->product Step 2: Thorpe-Ziegler Cyclization reagent2 Base (e.g., NaH or K₂CO₃) DMF, Heat reagent2->intermediate G cluster_0 Reaction Scheme: Pyrazolo[3,4-b]pyridine Synthesis start 6-Chloro-5-methoxy nicotinonitrile intermediate 6-Hydrazino-5-methoxy nicotinonitrile start->intermediate Step 1: Hydrazinolysis reagent1 + N₂H₄·H₂O reagent1->start product 3,4-Dimethyl-6-methoxy -1H-pyrazolo[3,4-b] pyridine-5-carbonitrile intermediate->product Step 2: Condensation/ Cyclization reagent2 + Acetylacetone AcOH, Reflux reagent2->intermediate

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Nicotinonitriles

The nicotinonitrile scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of this heterocyclic system allows for the fine-tuning of physicochemical properties and biological activity. 6-Chloro-5-methoxynicotinonitrile is a versatile building block, primed for derivatization via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing effects of the cyano group and the nitrogen atom, renders the C6 position highly susceptible to nucleophilic attack.[1] This allows for the facile introduction of a diverse array of functional groups, including amines, ethers, and thioethers, which are crucial for exploring the chemical space in drug discovery programs. This document provides a comprehensive guide to understanding and performing SNAr reactions on this valuable substrate.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[2]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C6 position, which bears the chlorine leaving group. This step disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a key factor in determining the reaction rate.

  • Leaving Group Expulsion: In the second, typically faster step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

The cyano group at the C3 position and the nitrogen atom within the pyridine ring play crucial roles in activating the substrate for SNAr. They act as electron-withdrawing groups, stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the first, rate-determining step. The methoxy group at the C5 position, being an electron-donating group, may have a modest deactivating effect; however, the cumulative activating effect of the cyano group and the ring nitrogen is generally sufficient to drive the reaction forward under appropriate conditions.

Diagram of the SNAr Mechanism

SNAr_Mechanism Reactants This compound Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Anionic Intermediate) Reactants:substrate->Intermediate Addition (Rate-determining) Products 6-Substituted-5-methoxynicotinonitrile Chloride (Cl⁻) Intermediate->Products:product Elimination (Fast)

Caption: The two-step addition-elimination mechanism of SNAr.

Detailed Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

General Laboratory Setup and Precautions

All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use, and reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound168.581.01.0
Amine NucleophileVaries1.2 - 2.01.2 - 2.0
Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA)Varies2.02.0
Solvent (e.g., DMF, DMSO, or ACN)-5-10 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq) and the chosen base (2.0 mmol, 2.0 eq).

  • Under an inert atmosphere, add the anhydrous solvent (5-10 mL).

  • Add the amine nucleophile (1.2-2.0 mmol, 1.2-2.0 eq) to the stirred suspension.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-amino-5-methoxynicotinonitrile derivative.

Protocol 2: Substitution with Alcohol and Phenol Nucleophiles (O-Arylation)

This protocol outlines a general method for the synthesis of 6-alkoxy- and 6-aryloxy-5-methoxynicotinonitriles.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound168.581.01.0
Alcohol/Phenol NucleophileVaries1.21.2
Strong Base (e.g., NaH, NaOtBu)Varies1.21.2
Solvent (e.g., THF, Dioxane, DMF)-5-10 mL-

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol or phenol nucleophile (1.2 mmol, 1.2 eq) and the anhydrous solvent (3-5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.2 mmol, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15-30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq) in the same anhydrous solvent (2-5 mL).

  • Slowly add the solution of this compound to the prepared nucleophile solution at room temperature.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target ether.

Protocol 3: Substitution with Thiol Nucleophiles (S-Arylation)

This protocol provides a general procedure for the synthesis of 6-(alkylthio)- and 6-(arylthio)-5-methoxynicotinonitriles.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound168.581.01.0
Thiol NucleophileVaries1.11.1
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)Varies1.51.5
Solvent (e.g., DMF, DMSO, or EtOH)-5-10 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the thiol nucleophile (1.1 mmol, 1.1 eq), and the base (1.5 mmol, 1.5 eq).

  • Under an inert atmosphere, add the anhydrous solvent (5-10 mL).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Reactions with thiols are often faster and may proceed at lower temperatures compared to amines and alcohols.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 30 mL).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thioether.

Workflow for SNAr on this compound

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine this compound, nucleophile, and base in a dry flask. B Add anhydrous solvent under inert atmosphere. A->B C Heat the reaction mixture to the appropriate temperature. B->C D Monitor progress by TLC or LC-MS. C->D E Cool to room temperature and quench (if necessary). D->E F Perform aqueous workup and extract with organic solvent. E->F G Dry organic layer and concentrate under reduced pressure. F->G H Purify by column chromatography. G->H

Caption: A generalized experimental workflow for SNAr reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Inactive base or insufficient amount.4. Presence of water in the reaction.1. Use a stronger base to deprotonate the nucleophile or switch to a more nucleophilic reagent.2. Incrementally increase the reaction temperature.3. Use a fresh, anhydrous base and ensure stoichiometry is correct.4. Ensure all reagents and solvents are anhydrous.
Formation of Multiple Products 1. Side reactions of the nucleophile or product.2. Reaction with the cyano or methoxy group.1. Lower the reaction temperature or shorten the reaction time.2. This is less likely under typical SNAr conditions but consider milder reaction conditions if observed.
Difficulty in Product Isolation 1. Product is water-soluble.2. Emulsion formation during workup.1. Saturate the aqueous layer with NaCl before extraction or use a continuous liquid-liquid extractor.2. Add a small amount of brine to the separatory funnel to break the emulsion.

Safety Precautions

Handling of this compound:

  • Acute Toxicity: This compound is likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to other chlorinated nicotinonitriles.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Handling: Always handle in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid generating dust.

General Reagent Safety:

  • Bases: Strong bases like sodium hydride and sodium tert-butoxide are highly reactive and corrosive. They react violently with water. Handle with extreme care under an inert atmosphere.

  • Solvents: Many polar aprotic solvents like DMF and DMSO have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent and reagent before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine.
  • Thermo Fisher Scientific. (2010, April 29).
  • Fisher Scientific. (2008, March 27).
  • Thermo Fisher Scientific. (2025, October 16).
  • MilliporeSigma. (2025, September 22).
  • WuXi Biology.
  • Benchchem. (2025).
  • American Chemical Society. (2014, June 11).
  • National Institutes of Health. (2018, March 18). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles.
  • Wikipedia.
  • Reaction Examples. SNAr (nucleophilic aromatic substitution) against an aryl halide.
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (2025, August 6). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Pearson. (2024, September 24). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • Behind the Science. (2025, May 27).
  • National Institutes of Health.
  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
  • ResearchGate. (2025, August 6). Synthesis of 6-Amino-4-aryl-5-(4-arylthiazol-2-yl)-2-ethoxynicotinonitriles.
  • PHARMD GURU.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
  • Dalal Institute.
  • Frontiers. (2022, June 7). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • National Institutes of Health. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
  • National Institutes of Health.
  • Chemistry LibreTexts. (2022, September 24). 16.

Sources

Application Notes and Protocols for the Synthesis of 6-Chloro-5-methoxynicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Nicotinonitrile derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The 6-chloro-5-methoxynicotinonitrile scaffold, in particular, offers a versatile platform for the synthesis of a diverse library of analogs. The presence of a reactive chlorine atom at the 6-position allows for facile derivatization through various cross-coupling reactions, while the methoxy and nitrile functionalities provide opportunities for further modification and act as key pharmacophoric features. This guide provides a comprehensive overview of the experimental procedures for the synthesis of this compound and its subsequent conversion into a range of analogs, with a focus on palladium-catalyzed cross-coupling reactions.

Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core typically begins with the commercially available 6-chloronicotinic acid. The synthetic strategy involves the initial formation of the corresponding nicotinamide, followed by dehydration to yield the target nitrile.

Part 1: Synthesis of 6-Chloro-5-methoxynicotinamide

The conversion of a carboxylic acid to a primary amide can be achieved through various methods. A common and effective approach involves the activation of the carboxylic acid, for example, by conversion to an acid chloride, followed by reaction with ammonia.

Protocol 1: Synthesis of 6-Chloro-5-methoxynicotinamide

Reagent/SolventMolar Equiv.Amount
6-Chloro-5-methoxynicotinic acid1.010 g
Thionyl chloride (SOCl₂)2.012.7 mL
Dichloromethane (DCM)-100 mL
Ammonium hydroxide (28% aq.)10.075 mL

Procedure:

  • To a stirred solution of 6-Chloro-5-methoxynicotinic acid (1.0 eq) in dichloromethane (DCM), add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion, the excess thionyl chloride and DCM are removed under reduced pressure to yield the crude 6-chloro-5-methoxynicotinoyl chloride.

  • The crude acid chloride is then slowly added to a stirred solution of ammonium hydroxide (10.0 eq) at 0 °C.

  • The resulting mixture is stirred at room temperature for 1 hour.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 6-Chloro-5-methoxynicotinamide.

Part 2: Dehydration of 6-Chloro-5-methoxynicotinamide to this compound

The dehydration of the primary amide to the corresponding nitrile is a crucial step. Several dehydrating agents can be employed, with phosphorus pentoxide being a classic and effective choice.[2]

Protocol 2: Synthesis of this compound

Reagent/SolventMolar Equiv.Amount
6-Chloro-5-methoxynicotinamide1.010 g
Phosphorus pentoxide (P₂O₅)1.511.7 g

Procedure:

  • In a dry round-bottom flask, thoroughly mix powdered 6-Chloro-5-methoxynicotinamide (1.0 eq) and phosphorus pentoxide (1.5 eq).

  • Heat the mixture under reduced pressure. The product will distill as it is formed.

  • Collect the distillate and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis_Workflow A 6-Chloro-5-methoxynicotinic acid B 6-Chloro-5-methoxynicotinamide A->B 1. SOCl₂, DCM 2. NH₄OH C This compound B->C P₂O₅, Heat

Caption: Synthetic workflow for this compound.

Synthesis of this compound Analogs

The chlorine atom at the 6-position of the nicotinonitrile ring is susceptible to displacement, making it an ideal handle for introducing a variety of substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for this purpose.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-5-methoxynicotinonitrile Analogs

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[3] This reaction is highly versatile and tolerates a wide range of functional groups.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice, though other catalysts like Pd(OAc)₂ with a suitable phosphine ligand can also be effective. The choice of catalyst can influence reaction efficiency and scope.

  • Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The steric and electronic properties of the ligand can significantly impact the reaction outcome. For electron-rich arylboronic acids, anhydrous conditions in solvents like toluene are often preferred.[3]

  • Base: A base is required to activate the organoboron species. Inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃ are commonly used. The choice of base can affect the reaction rate and yield.

  • Solvent: The solvent system plays a critical role in dissolving the reactants and facilitating the reaction. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Reagent/SolventMolar Equiv.
This compound1.0
Arylboronic acid1.2
Pd(PPh₃)₄0.05
K₂CO₃2.0
Toluene/Water (4:1)-

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetal->PdII_Aryl_R RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-methoxynicotinonitrile Analogs

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][4][5] It provides a powerful method for the synthesis of aryl amines from aryl halides.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are often necessary to promote the reductive elimination step and prevent catalyst deactivation.[6] Bidentate ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Reagent/SolventMolar Equiv.
This compound1.0
Amine1.2
Pd₂(dba)₃0.02
Xantphos0.04
NaOtBu1.4
Toluene-

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Cl(L)₂ OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)(L)₂(HNR₂)]⁺Cl⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L)₂ Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArylHalide Ar-Cl ArylHalide->OxAdd Amine HNR₂ + Base Amine->AmineCoord

Sources

Application Notes & Protocols: A Guide to the Biological Screening of 6-Chloro-5-methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile framework, a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The introduction of specific substituents, such as the 6-chloro and 5-methoxy groups on the nicotinonitrile core, modulates the molecule's physicochemical properties, potentially enhancing its potency, selectivity, and metabolic stability. Derivatives of 6-Chloro-5-methoxynicotinonitrile represent a promising class of compounds for novel drug discovery, particularly in oncology where nicotinonitriles have been shown to inhibit key signaling proteins like PIM-1 kinase and induce apoptosis.

This guide provides a comprehensive, field-proven framework for the systematic biological screening of novel this compound derivatives. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and logical screening cascade from initial hit identification to preliminary mechanism of action studies.

The Screening Cascade: A Strategy for Efficient Discovery

A hierarchical screening cascade is the most effective strategy for evaluating a library of novel compounds. This approach uses a series of assays, starting with broad, high-throughput methods to identify active compounds ("hits") and progressing to more complex, lower-throughput assays to characterize their biological activity and mechanism. This ensures that resources are focused on the most promising candidates.

Our proposed cascade consists of three main stages: Primary Screening, Secondary Confirmation & Elucidation, and Tertiary Target Validation.

G cluster_0 Screening Cascade Library Compound Library (this compound Derivatives) Primary Primary Screening (High-Throughput) Library->Primary Broad Biological Activity Hits Initial 'Hits' Primary->Hits Identify Active Compounds Secondary Secondary Screening (Mechanism of Action) Hits->Secondary Confirm Activity & Investigate 'How' Confirmed_Hits Confirmed & Characterized Hits Secondary->Confirmed_Hits Elucidate Cellular Effects Tertiary Tertiary Screening (Target Validation) Confirmed_Hits->Tertiary Identify Molecular Target Lead Lead Candidate Tertiary->Lead

Caption: A logical workflow for the biological screening cascade.

Primary Screening: Identifying Bioactive Compounds

The goal of primary screening is to rapidly assess the general biological activity of the entire compound library and identify initial hits. We will detail two parallel paths: anticancer and antimicrobial screening.

Anticancer Primary Screen: Cell Viability Assessment

The initial evaluation for anticancer potential involves assessing a compound's ability to reduce the viability of cancer cells. Tetrazolium salt-based colorimetric assays are the industry standard due to their simplicity, reliability, and suitability for high-throughput screening.

Rationale for Assay Choice: MTT vs. XTT

Both MTT and XTT assays measure cell viability by quantifying the metabolic activity of mitochondrial dehydrogenases in living cells. However, we recommend the XTT assay for primary screening. The key reason is that the formazan product of XTT is water-soluble, whereas the MTT formazan is an insoluble crystal requiring an additional solubilization step. Eliminating this step streamlines the protocol, reduces potential errors, and saves time, which are critical advantages in high-throughput screening.

Protocol: XTT Cell Viability Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO (stock solutions)

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Doxorubicin (positive control)

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Include wells for "medium only" (blank), "cells + vehicle" (negative control), and "cells + positive control". Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, vehicle (DMSO), or positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Assay Development: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_test_compound / Abs_vehicle_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Data Presentation: IC50 Values

Summarize the results in a clear, comparative table.

Compound IDDerivative StructureIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. A549
Cpd-001R = -H25.431.245.1
Cpd-002R = -CH38.112.515.8
Cpd-003R = -Cl4.35.97.2
DoxorubicinPositive Control2.12.53.0
Antimicrobial Primary Screen: Minimum Inhibitory Concentration (MIC)

The primary goal of antimicrobial screening is to determine the lowest concentration of a compound that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom plates

  • Test compounds dissolved in DMSO

  • Standard antibiotic (e.g., Vancomycin for S. aureus, Ciprofloxacin for E. coli)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Add 50 µL of sterile CAMHB to all wells of a 96-well plate. Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first well of a row. Perform 2-fold serial dilutions by transferring 50 µL from each well to the next across the plate.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. This brings the final volume to 100 µL and the final inoculum density to 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum with no compound), a negative/sterility control (broth only), and a vehicle control (inoculum with DMSO).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Data Presentation: MIC Values

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Cpd-001>64>64
Cpd-0021632
Cpd-003816
Vancomycin1N/A
CiprofloxacinN/A0.5

Secondary Screening: Confirming Hits and Elucidating Mechanism

Once hits are identified from the primary screen, the next step is to confirm their activity and begin investigating their mechanism of action. For anticancer compounds, a key question is whether they inhibit cell growth (cytostatic) or kill the cells (cytotoxic), and if the latter, by what process (e.g., apoptosis, necrosis).

Rationale for Assay Choice: Annexin V / Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost, staining the DNA. By using these two probes together with flow cytometry, we can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • 6-well plates

  • Test compound(s) identified as hits

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control and a vehicle control.

  • Cell Harvesting: After incubation, collect the floating cells (apoptotic cells) from the medium. Wash the adherent cells with PBS, then detach them using trypsin. Combine the floating and adherent cells for each sample.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Healthy, viable cells.

    • Annexin V (+) / PI (-): Early apoptotic cells.

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

    • Annexin V (-) / PI (+): Primarily necrotic cells.

G cluster_0 Apoptosis Assay Workflow A Seed & Treat Cells (e.g., MCF-7 with Cpd-003) B Harvest Cells (Adherent + Floating) A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & Propidium Iodide D->E F Incubate (15 min, Dark) E->F G Analyze via Flow Cytometry F->G H Quantify Cell Populations (Healthy, Apoptotic, Necrotic) G->H

Application Notes and Protocols for Developing Structure-Activity Relationships (SAR) for 6-Chloro-5-methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 6-Chloro-5-methoxynicotinonitrile Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The this compound core represents a strategic starting point for the generation of diverse chemical libraries, particularly in the pursuit of kinase inhibitors and other targeted agents. The nicotinonitrile moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in key interactions within protein active sites.[1]

The strategic placement of the chloro and methoxy groups on this scaffold offers distinct advantages for medicinal chemists. The chlorine atom at the 6-position serves as a versatile synthetic handle, amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4] This allows for the systematic introduction of a diverse range of substituents to probe the chemical space around the core. Furthermore, the chloro group can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity and selectivity for a target protein.[5][6][7]

The methoxy group at the 5-position, on the other hand, can influence the electronic properties of the pyridine ring and provide a hydrogen bond acceptor. Its presence can also favorably impact the absorption, distribution, metabolism, and excretion (ADME) properties of the resulting derivatives, a critical consideration in the early stages of drug discovery.[8] The interplay of these functional groups provides a robust platform for fine-tuning the pharmacological profile of lead compounds.

This guide provides a comprehensive overview of the methodologies and protocols required to develop a robust Structure-Activity Relationship (SAR) for derivatives of the this compound scaffold.

I. Synthetic Strategies for Derivative Library Generation

The generation of a chemically diverse library of derivatives is the cornerstone of any SAR study. The reactivity of the chloro group at the 6-position of the this compound scaffold is the primary enabler of this diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering mild reaction conditions and broad functional group tolerance.

A. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for the introduction of aryl and heteroaryl moieties at the 6-position. This allows for the exploration of various hydrophobic and aromatic interactions within the target's binding pocket.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio), to the flask.

  • Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-substituted nicotinonitrile derivative.

B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the introduction of a wide range of primary and secondary amines at the 6-position, allowing for the exploration of hydrogen bonding and ionic interactions.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃; 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos; 0.04 equiv), and a non-nucleophilic base (e.g., NaOtBu; 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Seal the vessel and heat to 90-110°C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

II. Biological Evaluation: A Tiered Approach to SAR

A systematic and tiered approach to biological evaluation is essential for efficiently building a meaningful SAR. This typically involves an initial primary screen to assess the potency of the synthesized derivatives, followed by secondary assays to evaluate selectivity and cellular activity.

A. Primary Screening: In Vitro Kinase Assays

Given the prevalence of the nicotinonitrile scaffold in kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point.[9][10] Both radiometric and non-radiometric assay formats are widely used.

Protocol: In Vitro Radiometric Kinase Assay ([³²P]-ATP Filter Binding Assay)

  • Reaction Mixture Preparation: Prepare a kinase reaction buffer appropriate for the specific kinase of interest. The reaction mixture should contain the kinase, the peptide or protein substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]-ATP and MgCl₂.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Capture: Terminate the reaction by spotting the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [³²P]-ATP will not.

  • Washing: Wash the filter membrane extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [³²P]-ATP.

  • Detection: Quantify the amount of incorporated ³²P in the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Troubleshooting Common Kinase Assay Issues [11][12][13]

  • High Background: This can be due to autophosphorylation of the kinase or non-specific binding of ATP to the filter. Optimize enzyme and substrate concentrations and ensure thorough washing.

  • Low Signal: This may indicate low enzyme activity or suboptimal reaction conditions. Verify the activity of the kinase and optimize ATP and substrate concentrations, pH, and incubation time.

  • High Variability: This can result from pipetting errors or inconsistent incubation times. Use master mixes for reagents and ensure uniform temperature control.

B. Secondary Screening: Cell-Based Assays

Compounds that demonstrate promising activity in the primary biochemical screen should be advanced to cell-based assays to assess their efficacy in a more physiologically relevant context. The MTT assay is a widely used method to evaluate the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[14][15][16][17]

Protocol: MTT Cell Proliferation Assay [17]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

C. ADME/Tox Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties is crucial to identify compounds with favorable drug-like characteristics.[18][19][20][21][22]

Key In Vitro ADME/Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of compound metabolism.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

  • Permeability: Assessed using Caco-2 cell monolayers to predict intestinal absorption.

  • Cytotoxicity: Evaluated in non-cancerous cell lines to assess general toxicity.

III. Data Interpretation and SAR Development

The systematic analysis of the data generated from the synthetic and biological evaluation efforts is the final and most critical step in developing a robust SAR. The goal is to establish clear relationships between the structural modifications of the this compound scaffold and the observed biological activity.

Data Presentation:

Summarize all quantitative data in clearly structured tables for easy comparison.

Compound R Group (at C6) Kinase IC₅₀ (nM) Cellular GI₅₀ (µM) Metabolic Stability (t½, min)
Parent Scaffold Cl>10,000>50<5
Derivative 1 Phenyl5,2002515
Derivative 2 4-Fluorophenyl2,1001225
Derivative 3 3-Aminophenyl8505.645
Derivative 4 N-methylaniline4502.160

Interpreting the Data to Build an SAR Model: [23][24][25][26][27]

  • Identify Key Interactions: Analyze the data to identify which functional groups and structural motifs lead to an increase or decrease in activity. For example, the introduction of a hydrogen bond donor at the para-position of a phenyl ring at C6 might significantly improve potency.

  • Establish Trends: Look for trends in the data. Does increasing the lipophilicity of the C6 substituent consistently lead to higher activity? Is there an optimal size for the substituent at this position?

  • Consider Physicochemical Properties: Correlate the biological data with the physicochemical properties of the derivatives, such as logP, pKa, and polar surface area. This can help to explain trends in cell permeability and metabolic stability.

  • Develop a Pharmacophore Model: Based on the SAR, develop a pharmacophore model that defines the essential structural features required for high-potency and selectivity.

Visualization of the SAR Workflow:

Caption: Iterative workflow for developing Structure-Activity Relationships.

Conclusion

The this compound scaffold provides a fertile ground for the discovery of novel bioactive compounds. A systematic and iterative approach, combining targeted synthesis with a tiered biological evaluation strategy, is essential for elucidating the complex interplay between chemical structure and biological activity. The protocols and guidelines presented here offer a comprehensive framework for researchers to unlock the full potential of this privileged scaffold and accelerate the journey from hit to lead.

References

  • Di, L. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-61.
  • Cresset Group. (2022, January 21). Importance of ADME/Tox in Early Drug Discovery. Cresset.
  • Thermo Fisher Scientific. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific.
  • Li, A. P. (2001). The impact of early ADME profiling on drug discovery and development strategy. Drug Discovery Today, 6(7), 357-366.
  • Jiménez-Luna, J., et al. (2021). Interpreting quantitative structure-activity relationship models to guide drug discovery.
  • BenchChem. (2025, April 14). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. BenchChem.
  • BenchChem. (2025). A troubleshooting guide for Sgk1-IN-4 kinase assays. BenchChem.
  • Wassermann, A. M., et al. (2022). Interpretation of Structure–Activity Relationships in Real-World Drug Design Data Sets Using Explainable Artificial Intelligence.
  • BenchChem. (2025). Common issues and troubleshooting for Syk kinase assays. BenchChem.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • van Meerloo, J., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • BenchChem. (2025). Technical Support Center: KSK67 In Vitro Experiments. BenchChem.
  • Polishchuk, P. G. (2017). Interpretation of Quantitative Structure-Activity Relationship Models: Past, Present, and Future.
  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube.
  • Burley, S. K., et al. (2006). Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding. Journal of Molecular Biology, 361(4), 743-57.
  • Hopfinger, A. J., & Tseng, Y. J. (2003). Modeling Structure-Activity Relationships. In Madame Curie Bioscience Database.
  • Optibrium. (n.d.).
  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.
  • Vangaveti, V. N., et al. (2016). Halogen bonds involved in binding of halogenated ligands by protein kinases. Acta Biochimica Polonica, 63(1), 1-8.
  • Lu, Y., et al. (2009). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Journal of Medicinal Chemistry, 52(9), 2854-62.
  • Abcam. (n.d.).
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156-1184.
  • Abdel-Aziz, M., et al. (2021). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1760-1782.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-4-methoxynicotinaldehyde. BenchChem.
  • de Paula, S., et al. (2018). QSAR analysis of nicotinamidic compounds and design of potential Bruton's tyrosine kinase (Btk) inhibitors. Journal of Molecular Modeling, 24(10), 282.
  • Sharma, U., et al. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2497.
  • Fekry, R. M., et al. (2021). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Semantic Scholar.
  • Lee, H., et al. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204-8.
  • Bauzá, A., et al. (2024). Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry – An Asian Journal, 19(8), e202301033.
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Coupling of 6-Bromonicotinonitrile. BenchChem.
  • El-Gamal, M. I., et al. (2022). Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. RSC Medicinal Chemistry, 13(9), 1104-1122.
  • Fekry, R. M., et al. (2016). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Organic Chemistry: Current Research, 5(3), 1000171.
  • AOBChem. (n.d.). 6-Chloro-5-methoxynicotinic acid. AOBChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11708084, 6-Chloro-5-methylnicotinonitrile. PubChem.

Sources

The Emerging Role of 6-Chloro-5-methoxynicotinonitrile in Advanced Materials: A Guide for Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridine Building Block

In the relentless pursuit of novel materials with tailored electronic, optical, and structural properties, the strategic design of molecular building blocks is paramount. 6-Chloro-5-methoxynicotinonitrile, a substituted pyridine derivative, is emerging as a molecule of significant interest for materials scientists. Its unique combination of a reactive chloro group, an electron-donating methoxy group, and an electron-withdrawing nitrile moiety on a pyridine scaffold offers a versatile platform for the synthesis of a new generation of functional organic materials. This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed experimental protocols to empower researchers in their quest for innovation.

The pyridine ring itself is a valuable component in conjugated polymers, contributing to their thermal stability and unique electronic characteristics. The strategic placement of functional groups on this core allows for precise tuning of the material's properties. The chloro group serves as a key reactive handle for forming carbon-carbon and carbon-nitrogen bonds through well-established cross-coupling reactions, enabling the construction of complex polymeric structures.[1][2] The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group creates a donor-acceptor character within the molecule, a crucial feature for designing materials for organic electronics.[3][4][5]

This document will delve into three promising areas of application for this compound: the synthesis of novel conjugated polymers for organic electronics, its use as a precursor for functional ligands in Metal-Organic Frameworks (MOFs), and its potential as a building block for sensitizers in dye-sensitized solar cells (DSSCs).

I. Application in Conjugated Polymers for Organic Electronics

The incorporation of pyridine units into conjugated polymer backbones can significantly influence their electronic and photophysical properties. This compound is an ideal monomer for creating such polymers due to its reactive chloro group, which can participate in various palladium-catalyzed cross-coupling reactions.

Conceptual Framework: Designing Donor-Acceptor Copolymers

The methoxy and nitrile substituents on the pyridine ring of this compound allow for the creation of polymers with intramolecular donor-acceptor character. The electron-rich methoxy group and the electron-deficient nitrile and pyridine moieties can lead to materials with tunable band gaps, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Protocol 1: Synthesis of a Poly(arylene-alt-6-cyano-5-methoxypyridinylene) via Suzuki Polycondensation

This protocol describes a hypothetical synthesis of an alternating copolymer using this compound and a diboronic acid ester of an aromatic comonomer. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds.[1][6][7]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Reactant1 This compound Plus1 + Reactant2 Ar(B(OR)2)2 (Diboronic Ester) Arrow Pd Catalyst, Base Solvent, Heat Product -[Ar-(C6H2N(OCH3)(CN))]-n (Alternating Copolymer)

Caption: Suzuki polycondensation of this compound.

Materials and Reagents:
ReagentPuritySupplier
This compound>98%Commercial
Aromatic Diboronic Ester>98%Commercial
Pd(PPh₃)₄99%Commercial
K₂CO₃ (anhydrous)>99%Commercial
Toluene (anhydrous)>99.8%Commercial
N,N-Dimethylformamide (DMF, anhydrous)>99.8%Commercial
Step-by-Step Protocol:
  • Inert Atmosphere: All glassware should be oven-dried and the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reactant Mixture: In a Schlenk flask, combine this compound (1.0 mmol), the aromatic diboronic ester (1.0 mmol), and anhydrous potassium carbonate (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

  • Solvent Addition: Add a mixture of anhydrous toluene and DMF (e.g., 4:1 v/v, 10 mL).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by GPC.

  • Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Purification: Filter the polymer and wash it sequentially with methanol, water, and acetone. Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove oligomers and catalyst residues.

  • Drying: Dry the purified polymer under vacuum at 40-60 °C.

II. Application as a Precursor for Ligands in Metal-Organic Frameworks (MOFs)

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, and the chloro group can be substituted, creating a multifunctional ligand suitable for the synthesis of MOFs.[8][9][10][11]

Conceptual Framework: From Nitrile to Linker

By converting the nitrile to a carboxylate and potentially modifying the chloro position, this compound can be transformed into a versatile linker for constructing porous MOFs with interesting topologies and functional properties. The pyridine nitrogen and the carboxylate group can coordinate to metal centers, while the methoxy group can influence the framework's polarity and guest interactions.

G A This compound B Hydrolysis (e.g., NaOH, H2O, Heat) A->B Step 1 C 6-Chloro-5-methoxynicotinic Acid D Reaction with Metal Salt (e.g., Zn(NO3)2, Solvothermal) C->D Step 2 E Metal-Organic Framework (MOF)

Caption: Synthetic pathway from this compound to a MOF.

Protocol 2: Synthesis of a Pyridine-Based MOF

This protocol outlines the hydrolysis of the nitrile to a carboxylic acid, followed by a solvothermal reaction with a metal salt to form a MOF.

Part A: Synthesis of 6-Chloro-5-methoxynicotinic Acid
  • Hydrolysis: Reflux this compound (1.0 g) in an aqueous solution of sodium hydroxide (10 M, 20 mL) for 12 hours.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is approximately 2-3.

  • Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

Part B: Solvothermal Synthesis of the MOF
  • Reactant Mixture: In a Teflon-lined autoclave, combine 6-Chloro-5-methoxynicotinic acid (0.1 mmol) and a metal salt such as Zn(NO₃)₂·6H₂O (0.1 mmol).

  • Solvent: Add a mixture of DMF and ethanol (e.g., 1:1 v/v, 10 mL).

  • Reaction: Seal the autoclave and heat it in an oven at 100-120 °C for 48-72 hours.

  • Isolation: Allow the autoclave to cool slowly to room temperature. Collect the crystalline product by filtration, wash with fresh DMF and ethanol, and dry in air.

III. Application in Dye-Sensitized Solar Cells (DSSCs)

Nicotinonitrile derivatives are being explored as components of organic dyes for DSSCs.[12] The donor-acceptor structure of this compound makes it an interesting scaffold for designing new sensitizers.

Conceptual Framework: A Core for D-π-A Sensitizers

The this compound core can be functionalized to create a D-π-A (Donor-π bridge-Acceptor) dye. The nitrile group can act as an acceptor and an anchoring group to the TiO₂ surface. The chloro position can be substituted with a donor group via a cross-coupling reaction. The pyridine and methoxy moieties will also influence the electronic properties of the dye.

Protocol 3: Hypothetical Synthesis of a DSSC Dye via Buchwald-Hartwig Amination

This protocol describes the synthesis of a potential DSSC dye by reacting this compound with a donor amine. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[13][14][15][16][17]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Reactant1 This compound Plus1 + Reactant2 R2NH (Donor Amine) Arrow Pd Catalyst, Ligand, Base Solvent, Heat Product 6-(R2N)-5-methoxynicotinonitrile (DSSC Dye Precursor)

Caption: Buchwald-Hartwig amination for DSSC dye synthesis.

Materials and Reagents:
ReagentPuritySupplier
This compound>98%Commercial
Donor Amine (e.g., diphenylamine)>98%Commercial
Pd₂(dba)₃97%Commercial
Xantphos>98%Commercial
Cs₂CO₃ (anhydrous)>99%Commercial
Toluene (anhydrous)>99.8%Commercial
Step-by-Step Protocol:
  • Inert Atmosphere: Ensure all reactions are carried out under an inert atmosphere.

  • Catalyst Pre-formation: In a Schlenk tube, dissolve Pd₂(dba)₃ and Xantphos in anhydrous toluene and stir for 20 minutes.

  • Reactant Addition: To a separate Schlenk tube, add this compound, the donor amine, and anhydrous cesium carbonate.

  • Reaction Initiation: Add the pre-formed catalyst solution to the reactant mixture.

  • Heating: Heat the reaction to 100-110 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Outlook

This compound stands as a promising, yet underexplored, building block in the field of materials science. The strategic combination of its functional groups opens up a vast design space for the creation of novel conjugated polymers, porous MOFs, and functional dyes. The protocols outlined in this guide, while based on established chemical principles, are intended to serve as a starting point for innovation. It is through the creative and rigorous exploration of such versatile molecules that the next generation of advanced materials will be realized.

References

  • New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]
  • Unlocking the Power of Electron Donating Groups in Organic Chemistry. Chemtexts. [Link]
  • Pyridine-Containing Ionically Conducting Polymers. TSI Journals. [Link]
  • Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • A Mini-Review: Pyridyl-Based Coordination Polymers for Energy Efficient Electrochromic Applic
  • Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands.
  • Dye Sensitized Solar Cells Based on 2-Amino-[(Coumarin-3-yl)-4-(4-(Diphenylamino)Phenyl]nicotinonitrile Fluorescent Dyes.
  • The Role of Electron Donating and Electron Withdrawing Groups in Tuning the Optoelectronic Properties of Difluoroboron-Napthyridine Analogs.
  • Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry. [Link]
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • What is special about silicon in functionalised organic semiconductors?. RSC Publishing. [Link]
  • Stepwise synthesis of Zr-based metal–organic frameworks: incorporating a trinuclear zirconocene-based metallo-pyridine ligand. CrystEngComm. [Link]
  • Pyridine-bridged diketopyrrolopyrrole conjugated polymers for field-effect transistors and polymer solar cells. RSC Publishing. [Link]
  • Conjugated polymers with m-pyridine linkages: Synthesis, photophysics, solution structure and film morphology.
  • Buchwald–Hartwig amin
  • Conjugated Pyridine-Based Polymers Characterized as Conductivity Carrying Components in Anode Materials.
  • The role of the donor group and electron-accepting substitutions inserted in π-linkers in tuning the optoelectronic properties. Semantic Scholar. [Link]
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. [Link]
  • Buchwald-Hartwig Amin
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. RSC Publishing. [Link]
  • Model Stille coupling reactions using different catalyst systems.
  • Electron-Donating and Electron-Withdrawing Substituents. Dummies.com. [Link]
  • Buchwald-Hartwig amin
  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • Stille reaction. Wikipedia. [Link]
  • Stille Coupling. Chemistry LibreTexts. [Link]
  • Impact of Nitroxyl Radicals on Photovoltaic Conversion Properties of Dye-Sensitized Solar Cells. MDPI. [Link]
  • Fabrication and Characterization of Co-Sensitized Dye Solar Cells Using Energy Transfer from Spiropyran Deriv
  • The application of natural dyes in Dye-sensitized solar cells.
  • Tunable Dye-Sensitized Solar Cells via Co-Sensitization and Energy Transfer from Spiropyran Deriv

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we address common challenges encountered during synthesis through a series of frequently asked questions and troubleshooting scenarios. Our approach is grounded in established chemical principles to provide you with actionable, field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the reaction, providing a solid foundation for troubleshooting and optimization.

Q1: What is a common synthetic route to this compound, and what are the typical challenges?

A common and effective method for synthesizing substituted nicotinonitriles involves the nucleophilic aromatic substitution (SNAr) on a di-substituted pyridine ring. For this compound, a typical precursor is a di-chloro nicotinonitrile derivative.

The primary challenge in this synthesis is achieving regioselectivity. The pyridine ring, activated by the electron-withdrawing nitrile group, can be attacked by the methoxide nucleophile at different positions. The goal is to selectively replace one chlorine atom over the other, and to prevent side reactions such as hydrolysis of the nitrile group or di-substitution.[1][2][3] Reaction conditions must be carefully controlled to favor the desired isomer and maximize yield.

Q2: How does the position of the chloro- and methoxy- groups on the pyridine ring affect the reaction?

The pyridine nitrogen atom is electron-withdrawing, which activates the ring for nucleophilic attack, particularly at the 2- and 4-positions (ortho and para to the nitrogen).[3] The negative charge of the intermediate, known as a Meisenheimer complex, can be effectively delocalized onto the electronegative nitrogen atom when the attack occurs at these positions.[3][4] An attack at the 3- or 5-position is generally slower as this stabilization is not possible. Therefore, starting with a precursor like 2,6-dichloro-5-nitronicotinonitrile would likely lead to substitution at the 2- or 6-position.

Q3: Why is temperature control so critical in this synthesis?

Temperature is a key parameter that influences both reaction rate and selectivity. While higher temperatures can accelerate the desired nucleophilic aromatic substitution, they can also promote undesirable side reactions.[3]

  • Increased Byproduct Formation: Elevated temperatures can lead to the formation of di-substituted products or promote the hydrolysis of the nitrile group to an amide or carboxylic acid, especially if water is present.

  • Decreased Selectivity: The energy difference between the transition states leading to different isomers may be small. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of undesired isomers, thus reducing the regioselectivity of the reaction.

Careful temperature management is therefore essential for maximizing the yield of the target molecule.

Part 2: Troubleshooting Guide for Low Yield

This section provides a structured approach to diagnosing and resolving issues leading to poor yields of this compound.

Workflow for Troubleshooting Low Yields

G start Low Yield Observed analyze_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->analyze_crude check_sm Analyze Starting Material Purity (TLC, NMR) sm_impure Impure Starting Material check_sm->sm_impure Impurities detected check_reagents Verify Reagent Quality (e.g., anhydrous solvent, fresh base) reagents_bad Degraded Reagents check_reagents->reagents_bad Reagents suspect check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_off Suboptimal Conditions check_conditions->conditions_off Deviation from protocol analyze_crude->check_sm Is starting material present? side_products Significant Side Products analyze_crude->side_products Are there unexpected spots/peaks? no_reaction Incomplete Reaction analyze_crude->no_reaction Mainly starting material remains? purify_sm Action: Purify Starting Material sm_impure->purify_sm use_new_reagents Action: Use Fresh/Dry Reagents reagents_bad->use_new_reagents optimize_conditions Action: Optimize Temp/Time conditions_off->optimize_conditions adjust_stoichiometry Action: Adjust Stoichiometry / Additives side_products->adjust_stoichiometry no_reaction->check_reagents no_reaction->check_conditions end_good Yield Improved purify_sm->end_good use_new_reagents->end_good optimize_conditions->end_good adjust_stoichiometry->end_good

Caption: A logical workflow for diagnosing and addressing low product yields.

Scenario 1: The reaction is slow or incomplete.

Observation: TLC or LC-MS analysis shows a significant amount of starting material remaining even after the recommended reaction time.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Activation The pyridine ring may not be sufficiently activated towards nucleophilic attack.Ensure that the starting material has the appropriate electron-withdrawing groups. For instance, a nitrile group is crucial for activating the ring.
Weak Nucleophile The methoxide nucleophile may not be present in a sufficient concentration or may be protonated.Use a strong base like sodium methoxide or generate it in situ using sodium hydride and anhydrous methanol. Ensure all reagents and solvents are anhydrous, as water will consume the base.[3]
Low Temperature The reaction may have a high activation energy.Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction closely by TLC to check for the formation of byproducts. Many SNAr reactions require heating to proceed at a reasonable rate.[3]
Poor Solvent Choice The solvent may not be appropriate for stabilizing the charged intermediate.Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base (e.g., Na+) but do not strongly solvate the nucleophile, thus preserving its reactivity.[3]
Scenario 2: Multiple products are observed, and the desired isomer is a minor component.

Observation: The crude reaction mixture shows several spots on TLC or multiple peaks in the LC-MS, with the peak corresponding to this compound being of low intensity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Lack of Regioselectivity The nucleophile is attacking multiple positions on the pyridine ring.Lower the reaction temperature to favor the thermodynamically more stable product. Sometimes, changing the cation of the base (e.g., from Na+ to K+) can influence selectivity through coordination effects.
Di-substitution Both chlorine atoms on the starting material are being replaced by the methoxide.Use a stoichiometric amount of the sodium methoxide (1.0 to 1.1 equivalents). Adding the base slowly to the reaction mixture at a lower temperature can also help to control the reaction and prevent over-addition.
Hydrolysis of Nitrile The nitrile group is being hydrolyzed to a carboxylic acid or amide.Ensure the reaction is carried out under strictly anhydrous conditions. If using a commercial solution of sodium methoxide in methanol, be aware of the potential for water contamination. Purification can also be challenging if acidic or basic conditions are used during workup.[5]

Part 3: Purification Strategies

Even with an optimized reaction, purification is key to obtaining a high-purity final product.

Q4: What are the best practices for purifying this compound?

Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Crystallization: If the crude product is a solid and relatively pure (>90%), recrystallization is an excellent method for achieving high purity. A solvent system of ethyl acetate/hexanes or toluene/methanol can be effective.[6] The ideal solvent system should dissolve the compound when hot but have low solubility when cold, while impurities remain in solution.

  • Flash Column Chromatography: This is the most versatile method for separating the desired product from starting materials, isomers, and other byproducts.[7][8]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on the TLC analysis of the crude mixture.

Experimental Protocol: Flash Chromatography Purification
  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like DCM or ethyl acetate), adding the silica, and then removing the solvent under reduced pressure.

  • Column Packing: Dry pack the column with silica gel and then flush with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Loading: Carefully add the dried, adsorbed sample to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity of the solvent mixture. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Purification Troubleshooting Workflow

G start Begin Purification tlc Run TLC of Crude Product start->tlc decision Assess Spot Separation tlc->decision good_sep Good Separation decision->good_sep Yes poor_sep Poor Separation (Streaking/Overlapping) decision->poor_sep No flash_chrom Proceed with Flash Chromatography good_sep->flash_chrom optimize_solvent Optimize TLC Solvent System poor_sep->optimize_solvent change_adsorbent Consider Alternative Adsorbent (e.g., Alumina) poor_sep->change_adsorbent If solvent optimization fails collect Collect & Combine Pure Fractions flash_chrom->collect optimize_solvent->tlc Re-run TLC change_adsorbent->tlc final_product Evaporate Solvent to Obtain Pure Product collect->final_product

Caption: A workflow for troubleshooting and optimizing the purification process.

By systematically addressing these common issues, researchers can significantly improve the yield and purity of this compound, facilitating the advancement of their research and development projects.

References

  • Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.Google Patents, US6118002A.
  • A Technical Guide to the Synthesis and Isotopic Purity of Nicotinonitrile-d4.Benchchem.
  • Optimization of the nucleophilic aromatic substitution reaction.ResearchGate.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.PMC, NIH.
  • Process for the purification of nicotinic acid amide I.Google Patents, US4447615A.
  • Nucleophilic aromatic substitutions.YouTube.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Chemistry Stack Exchange.
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.Technology Networks.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines.Benchchem.
  • Nucleophilic Aromatic Substitution.Chemistry LibreTexts.

Sources

Technical Support Center: Purification of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Chloro-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. However, based on common synthetic pathways for related nicotinonitrile derivatives, you can anticipate the following classes of impurities[1]:

  • Unreacted Starting Materials: Depending on the specific synthesis, residual precursors may remain.

  • Isomeric Byproducts: Non-regioselective reactions can lead to the formation of isomers.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide (6-chloro-5-methoxynicotinamide) or carboxylic acid (6-chloro-5-methoxynicotinic acid) under certain work-up or storage conditions.

  • Byproducts from Reagents: Reagents used in the synthesis, such as those in a Vilsmeier-Haack reaction, can generate their own set of byproducts[1].

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly used purification techniques for compounds like this compound are recrystallization and column chromatography[1]. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity and yield.

Q3: What are the known physical properties of this compound that are relevant for purification?

A3: While specific data for this compound is not extensively published, we can infer properties from its structure and closely related analogs. It is expected to be a solid at room temperature. Understanding the polarity, which is influenced by the chloro, methoxy, and nitrile functional groups, is crucial for developing effective chromatography and recrystallization solvent systems.

Purification Protocols

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is identified.[2]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The key to successful recrystallization is finding a solvent (or solvent pair) in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Begin by testing small amounts of your crude product in various solvents of differing polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes).

    • A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution: In a suitable flask, add the chosen solvent to your crude this compound. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarityRationale
IsopropanolPolar ProticOften a good choice for moderately polar compounds.
Ethyl AcetatePolar AproticCan be effective for compounds with ester-like polarity.
TolueneNon-polarMay work well, especially in a solvent pair with a more polar solvent.
Hexane/Ethyl Acetate MixtureVariableA common solvent system where polarity can be finely tuned.
Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.[3][4]

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase Selection: For this compound, silica gel is the most common and effective stationary phase due to its ability to separate a wide range of compounds.[3]

  • Mobile Phase (Eluent) Selection: The choice of eluent is critical for good separation. This is typically determined by thin-layer chromatography (TLC) first.

    • Aim for a solvent system that gives your desired compound an Rf value of 0.3-0.4 on the TLC plate.

    • A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.[5][6]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column and collect fractions as the solvent flows through.

    • The rate of elution can be increased by applying gentle air pressure (flash chromatography).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Table 2: Typical Parameters for Column Chromatography

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for a wide range of organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with varying polarities. Start with a low polarity mixture and gradually increase the ethyl acetate concentration.
Loading Technique Wet LoadingDissolving the sample in the mobile phase and adding it to the column is generally preferred.

Troubleshooting Guide

// Problems low_yield [label="Low Yield"]; impure_product [label="Product is Impure"]; no_crystals [label="No Crystals Form (Recrystallization)"]; poor_separation [label="Poor Separation (Chromatography)"];

start -> low_yield; start -> impure_product; start -> no_crystals; start -> poor_separation;

// Low Yield Solutions sol_ly1 [label="Material lost during transfers?", shape=parallelogram, fillcolor="#FBBC05"]; sol_ly2 [label="Product too soluble in recrystallization solvent?", shape=parallelogram, fillcolor="#FBBC05"]; sol_ly3 [label="Incomplete elution from column?", shape=parallelogram, fillcolor="#FBBC05"];

low_yield -> sol_ly1 [label="Check for..."]; low_yield -> sol_ly2 [label="Check for..."]; low_yield -> sol_ly3 [label="Check for..."];

act_ly1 [label="Action: Be more meticulous in transfers.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; act_ly2 [label="Action: Cool for a longer period or use a less polar solvent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; act_ly3 [label="Action: Flush column with a more polar solvent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_ly1 -> act_ly1; sol_ly2 -> act_ly2; sol_ly3 -> act_ly3;

// Impure Product Solutions sol_ip1 [label="Ineffective recrystallization solvent?", shape=parallelogram, fillcolor="#FBBC05"]; sol_ip2 [label="Co-elution of impurities?", shape=parallelogram, fillcolor="#FBBC05"];

impure_product -> sol_ip1 [label="Check for..."]; impure_product -> sol_ip2 [label="Check for..."];

act_ip1 [label="Action: Re-screen for a more selective solvent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; act_ip2 [label="Action: Optimize mobile phase (try a shallower gradient).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_ip1 -> act_ip1; sol_ip2 -> act_ip2;

// No Crystals Solutions sol_nc1 [label="Solution too dilute?", shape=parallelogram, fillcolor="#FBBC05"]; sol_nc2 [label="Supersaturation not achieved?", shape=parallelogram, fillcolor="#FBBC05"];

no_crystals -> sol_nc1 [label="Check for..."]; no_crystals -> sol_nc2 [label="Check for..."];

act_nc1 [label="Action: Boil off some solvent and re-cool.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; act_nc2 [label="Action: Scratch the inside of the flask or add a seed crystal.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_nc1 -> act_nc1; sol_nc2 -> act_nc2;

// Poor Separation Solutions sol_ps1 [label="Incorrect mobile phase?", shape=parallelogram, fillcolor="#FBBC05"]; sol_ps2 [label="Column overloaded?", shape=parallelogram, fillcolor="#FBBC05"];

poor_separation -> sol_ps1 [label="Check for..."]; poor_separation -> sol_ps2 [label="Check for..."];

act_ps1 [label="Action: Re-optimize eluent using TLC.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; act_ps2 [label="Action: Use less crude material for the column size.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_ps1 -> act_ps1; sol_ps2 -> act_ps2; } Caption: Troubleshooting Decision Tree for Purification

Purification Workflow Diagram

// Initial Analysis initial_analysis [label="Initial Purity Assessment (TLC, NMR)"];

// Decision Point decision [label="High Purity with Minor Impurities?", shape=diamond, fillcolor="#FBBC05"];

// Purification Paths recrystallization [label="Recrystallization", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_chromatography [label="Column Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Recrystallization Steps recryst_steps [label="1. Solvent Screening\n2. Dissolution & Cooling\n3. Crystal Isolation", align=left];

// Chromatography Steps chrom_steps [label="1. TLC for Eluent\n2. Column Packing\n3. Elution & Fraction Collection", align=left];

// Final Analysis final_analysis [label="Final Purity Analysis (NMR, LC-MS)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections crude_product -> initial_analysis; initial_analysis -> decision; decision -> recrystallization [label="Yes"]; decision -> column_chromatography [label="No"]; recrystallization -> recryst_steps; column_chromatography -> chrom_steps; recryst_steps -> final_analysis; chrom_steps -> final_analysis; } Caption: General Purification Workflow

References

  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • CymitQuimica. 6-Chloro-5-methylnicotinonitrile.
  • PubChem. 6-Chloro-5-methylnicotinonitrile.
  • Organic Syntheses. Nicotinonitrile.
  • Wikipedia. Nicotinonitrile.
  • Chemical Synthesis D
  • Columbia University.
  • Professor Dave Explains. (2019, March 19).
  • MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • ResearchGate. (2023).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • PubChemLite. 6-chloro-5-methoxynicotinic acid (C7H6ClNO3).
  • Royal Society of Chemistry. (2016, May 13).
  • Beth G. (2018, September 24). How to pack, load and run a chromatography column [Video]. YouTube. [Link]
  • University of Groningen. (2022, October 14).
  • Google Patents.
  • PubChem. 6-Chloro-5-fluoronicotinonitrile.

Sources

Technical Support Center: Optimizing Catalyst Loading for 6-Chloro-5-methoxynicotinonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 6-Chloro-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, providing in-depth troubleshooting advice and frequently asked questions. Our focus is on empowering you to diagnose issues and rationally optimize your catalyst loading for improved yield, purity, and reproducibility.

Introduction: The Challenge of Coupling Electron-Deficient Heterocycles

This compound is a valuable building block in medicinal chemistry. However, its electronic properties present specific challenges in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. The electron-withdrawing nitrile group and the coordinating pyridine nitrogen can significantly impact the catalytic cycle. The nitrogen atom, being Lewis basic, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation[1]. Furthermore, the carbon-chlorine bond is inherently less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging and often rate-limiting[1][2].

This guide will provide a structured approach to overcoming these challenges by focusing on the critical parameter of catalyst loading, in conjunction with the appropriate selection of ligands, bases, and solvents.

Frequently Asked Questions (FAQs)

Q1: My Suzuki or Buchwald-Hartwig reaction with this compound is not working (low to no yield). What are the first things I should check?

A1: When a coupling reaction with this substrate fails, a systematic check of the following is recommended:

  • Catalyst Activity and Choice: 2-Chloropyridines require a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be ineffective[1]. Ensure your palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, crucially, your ligand are from a reliable source and have not degraded. For this substrate, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) are often necessary to facilitate the difficult oxidative addition step[1][3].

  • Inert Atmosphere: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) can lead to catalyst decomposition and the formation of homocoupling byproducts[1][2].

  • Reagent Purity and Stoichiometry: Verify the purity of your this compound, boronic acid/ester (for Suzuki), or amine (for Buchwald-Hartwig). Ensure the stoichiometry is correct; typically, a slight excess (1.1-1.5 equivalents) of the coupling partner is used.

  • Base Selection: The choice of base is critical. For Suzuki couplings, a strong base like K₃PO₄ or Cs₂CO₃ is often required to promote transmetalation without causing degradation of the starting materials. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically employed.

Q2: I'm observing significant byproduct formation. How can I identify and minimize these?

A2: Common byproducts and their mitigation strategies are outlined below:

ByproductIdentificationProbable CauseRecommended Solution
Homocoupling of Boronic Acid Detected by MS or NMR (biaryl of the boronic acid partner).Presence of oxygen, or Pd(II) species from incomplete precatalyst reduction.[1][2]Thoroughly degas all solvents and reagents. Use a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure conditions are suitable for complete reduction of a Pd(II) precatalyst.
Protodeboronation Replacement of the boronic acid group with a hydrogen atom.Presence of excess water, especially with stronger bases.Use anhydrous solvents and a freshly opened, dry base. Consider using a more stable boronic ester (e.g., a pinacol ester).
Dehalogenation Replacement of the chlorine atom on the starting material with hydrogen.Catalyst deactivation and reaction with trace water or other proton sources.Ensure a highly active catalyst system and strictly anhydrous conditions.

Q3: How do I determine the optimal catalyst loading for my reaction?

A3: The optimal catalyst loading is a balance between reaction efficiency and cost/ease of purification. For challenging substrates like this compound, a higher initial loading might be necessary.

  • Starting Point: Begin with a palladium precatalyst loading of 1-2 mol% and a ligand-to-palladium ratio of 1:1 to 2:1, depending on the ligand.

  • Optimization: If the reaction is slow or incomplete, incrementally increase the catalyst loading to 3-5 mol%. Conversely, if the reaction proceeds well, you can attempt to decrease the loading in subsequent runs to improve cost-effectiveness and reduce residual palladium in your product.

  • High-Throughput Experimentation: If available, utilize parallel synthesis techniques to screen a matrix of catalyst loadings, ligands, and bases simultaneously to rapidly identify optimal conditions.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to troubleshooting common issues encountered during the optimization of coupling reactions with this compound.

Problem 1: Low or No Product Yield

A low or non-existent yield is the most common issue. The following workflow can help diagnose the root cause.

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Reaction Stalls or is Incomplete

If the reaction starts but fails to reach completion, consider the following:

  • Catalyst Deactivation: The active Pd(0) species may be degrading over the course of the reaction. This can be due to insufficient ligand protection or reaction with impurities.

    • Solution: Increase the ligand loading or switch to a more robust ligand. Ensure all reagents and solvents are of high purity and are thoroughly degassed.

  • Insufficient Base: The base may be consumed by side reactions or may not be strong enough to sustain the catalytic cycle.

    • Solution: Increase the equivalents of the base (e.g., from 2.0 to 3.0 equivalents). Ensure the base is finely powdered and dry, especially when using anhydrous conditions.

  • Product Inhibition: The product itself may be coordinating to the palladium catalyst, slowing down the reaction.

    • Solution: This is a more challenging issue to resolve. Sometimes, running the reaction at a more dilute concentration can mitigate this effect.

Experimental Protocols: Recommended Starting Points

The following protocols are designed as robust starting points for your optimization studies. They are based on established methodologies for challenging heteroaryl chloride couplings.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is a good starting point for coupling this compound with a variety of aryl and heteroaryl boronic acids or esters.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and finely powdered K₃PO₄.

  • Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is suitable for coupling this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Understanding the Catalytic Cycle

A firm grasp of the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates the key steps for a Suzuki-Miyaura coupling.

Suzuki_Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition (Ar-Pd(II)(X)L₂) A->B Ar-Cl (Slow for Chlorides) C Transmetalation (Ar-Pd(II)(Ar')L₂) B->C Ar'-B(OR)₂ + Base D Reductive Elimination (Ar-Ar') C->D Forms C-C bond D->A Regenerates Catalyst

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

For this compound, the "Oxidative Addition" step (A -> B) is often the most difficult and requires a highly active catalyst. Issues in the "Transmetalation" step (B -> C) are often related to the choice and strength of the base.

By understanding these fundamental principles and applying the systematic troubleshooting approaches outlined in this guide, you will be well-equipped to optimize your coupling reactions and achieve your synthetic goals.

References

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lafrance, M., & Fagnou, K. (2007). Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides. Organic Letters, 9(8), 1449-1451.
  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.

Sources

Technical Support Center: Synthesis of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction: A Plausible Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence, commencing with the functionalization of a pyridine core. A common and logical route involves the initial synthesis of 6-Chloro-5-methoxypyridin-2-amine, which then undergoes a Sandmeyer reaction to introduce the nitrile functionality. This pathway offers good control over the regiochemistry of the final product.

The proposed synthetic route is as follows:

  • Step 1: Synthesis of 6-Chloro-5-methoxypyridin-2-amine. This intermediate can be prepared via two main approaches:

    • Route A: Regioselective Chlorination. Starting from the commercially available 2-amino-5-methoxypyridine, a selective chlorination at the C6 position is performed. This route is more direct but may present challenges in controlling regioselectivity.[1]

    • Route B: Stepwise Functionalization. This more predictable route begins with 2,6-dichloropyridine, followed by nitration, selective amination, methoxylation, and finally, reduction of the nitro group to yield the desired 2-amino product.[1][2]

  • Step 2: Sandmeyer Reaction. The synthesized 6-Chloro-5-methoxypyridin-2-amine is then converted to the target this compound via diazotization followed by cyanation, typically using a copper(I) cyanide catalyst.[3][4][5]

The following troubleshooting guide will address potential side reactions and challenges that can arise during this synthetic sequence.

Troubleshooting Guide & FAQs

FAQ 1: My overall yield is consistently low. What are the likely causes and how can I improve it?

Low yields in this multi-step synthesis can be attributed to several factors, from incomplete reactions to the formation of side products. Here's a breakdown of potential issues and their solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from 6-Chloro-5-methoxypyridin-2-amine is a critical step. Ensure that the reaction is carried out at a low temperature (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium salt. The choice of diazotizing agent (e.g., sodium nitrite in the presence of a strong acid like HCl) and the rate of addition are also crucial.[5]

  • Suboptimal Sandmeyer Reaction Conditions: The Sandmeyer reaction itself is sensitive to reaction parameters. The concentration of the copper(I) cyanide catalyst, the reaction temperature, and the pH of the medium can all impact the yield. A stoichiometric amount of the copper salt is often used to ensure better reactivity.[5]

  • Side Reactions: The formation of byproducts is a common cause of low yields. Refer to the specific FAQs below for guidance on identifying and minimizing the formation of common impurities such as demethylated, hydrolyzed, or isomeric products.

Troubleshooting Protocol:

  • Monitor each step: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of each reaction step to ensure complete conversion of the starting material before proceeding to the next step.

  • Optimize diazotization: Carefully control the temperature during the addition of sodium nitrite. A slow, dropwise addition is recommended.

  • Optimize Sandmeyer conditions: Experiment with varying the catalyst loading, temperature, and reaction time for the cyanation step to find the optimal conditions for your specific setup.

FAQ 2: I am observing a significant impurity with a mass corresponding to the loss of a methyl group. What is happening and how can I prevent it?

This observation strongly suggests demethylation of the methoxy group, leading to the formation of 6-Chloro-5-hydroxynicotinonitrile.

Causality: The methoxy group on the pyridine ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or nucleophiles at elevated temperatures.[6][7][8][9] While the methoxy group is generally stable, prolonged exposure to harsh acidic conditions during the diazotization step or a vigorous work-up can lead to this unwanted side reaction.

Preventative Measures:

  • Milder Acidic Conditions: If possible, use the minimum necessary concentration and amount of strong acid for the diazotization step.

  • Temperature Control: Avoid excessive heating during the reaction and work-up. If the Sandmeyer reaction requires elevated temperatures, try to keep the reaction time to a minimum.

  • Alternative Reagents: In some cases, demethylation can be promoted by certain Lewis acids or nucleophilic reagents. Ensure that your reagents are pure and that no unintended reactive species are present.[6][9]

Corrective Action:

If demethylation has already occurred, separating the hydroxylated impurity from the desired methoxy product can be challenging due to their similar polarities. Column chromatography with a carefully selected eluent system may be effective. Alternatively, the phenolic hydroxyl group of the impurity could be derivatized to facilitate separation.

FAQ 3: My final product is contaminated with a carboxylic acid or amide impurity. How can I avoid this?

The presence of 6-Chloro-5-methoxynicotinic acid or its corresponding amide indicates hydrolysis of the nitrile group.

Causality: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[10][11][12][13][14] This can occur during the reaction work-up or purification if the pH and temperature are not carefully controlled.

  • Acid-catalyzed hydrolysis: During an acidic work-up to neutralize the reaction mixture, the nitrile can be protonated, making it more susceptible to nucleophilic attack by water. This leads first to an amide, which can then be further hydrolyzed to a carboxylic acid.[10][12][14]

  • Base-catalyzed hydrolysis: Similarly, a basic work-up with reagents like sodium hydroxide can also lead to nitrile hydrolysis. Under milder basic conditions, the reaction may stop at the amide stage, while harsher conditions (higher temperature, prolonged reaction time) will favor the formation of the carboxylate salt.[10][12]

Preventative Measures:

  • Neutral Work-up: Whenever possible, aim for a neutral work-up. Use a saturated solution of a mild base like sodium bicarbonate to neutralize any excess acid, and avoid using strong bases like sodium hydroxide.

  • Temperature Control: Perform the work-up at room temperature or below to minimize the rate of hydrolysis.

  • Minimize Contact Time: Do not leave the product in acidic or basic aqueous solutions for extended periods. Promptly extract the product into an organic solvent.

Purification Strategy:

If hydrolysis has occurred, the resulting carboxylic acid can often be removed by washing the organic layer with a mild aqueous base (e.g., dilute sodium bicarbonate solution). The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral nitrile product remains in the organic phase.

FAQ 4: I am concerned about the formation of isomeric impurities. What are the potential isomers and how can I control their formation?

Isomeric impurities can arise from a lack of regioselectivity in the chlorination step if you are following Route A for the synthesis of the 6-Chloro-5-methoxypyridin-2-amine precursor.

Causality: The direct chlorination of 2-amino-5-methoxypyridine can potentially occur at different positions on the pyridine ring. The amino and methoxy groups are both activating and will direct electrophilic substitution. While the desired C6 position is sterically less hindered, chlorination at other positions (e.g., C3) is possible, leading to a mixture of isomers that can be difficult to separate.[1]

Control and Mitigation:

  • Follow the More Robust Route: To avoid issues with regioselectivity, it is highly recommended to follow the stepwise functionalization approach (Route B) starting from 2,6-dichloropyridine. This route provides unambiguous control over the position of each functional group.[1][2]

  • Optimize Chlorination (if Route A is necessary): If you must use the direct chlorination route, extensive optimization of the reaction conditions will be required. This includes screening different chlorinating agents (e.g., N-chlorosuccinimide, sulfuryl chloride), solvents, and reaction temperatures to maximize the yield of the desired 6-chloro isomer.

  • Purification: If a mixture of isomers is formed, careful purification by column chromatography or recrystallization will be necessary to isolate the desired 6-Chloro-5-methoxypyridin-2-amine intermediate before proceeding to the Sandmeyer reaction.

Data Summary and Visualization

Table 1: Troubleshooting Common Side Reactions
Observed Issue Potential Side Product Plausible Cause Recommended Action
Impurity with M-14 mass6-Chloro-5-hydroxynicotinonitrileDemethylation of the methoxy groupUse milder acidic conditions, control temperature.
Impurity with M+17 or M+18 mass6-Chloro-5-methoxynicotinamide or -nicotinic acidHydrolysis of the nitrile groupPerform a neutral work-up at low temperature.
Mixture of isomers in precursore.g., 3-Chloro-5-methoxypyridin-2-amineLack of regioselectivity in chlorinationUse the stepwise synthesis from 2,6-dichloropyridine.
Formation of biaryl impuritiesDimerized pyridine speciesRadical side reactions in SandmeyerOptimize catalyst concentration and temperature.
Diagram 1: Main Synthetic Pathway vs. Key Side Reactions

G cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions 2-amino-5-methoxypyridine 2-amino-5-methoxypyridine 6-Chloro-5-methoxypyridin-2-amine 6-Chloro-5-methoxypyridin-2-amine 2-amino-5-methoxypyridine->6-Chloro-5-methoxypyridin-2-amine Chlorination Isomeric Chloro-pyridines Isomeric Chloro-pyridines 2-amino-5-methoxypyridine->Isomeric Chloro-pyridines Poor Regioselectivity Diazonium Salt Diazonium Salt 6-Chloro-5-methoxypyridin-2-amine->Diazonium Salt Diazotization This compound This compound Diazonium Salt->this compound Sandmeyer Cyanation 6-Chloro-5-hydroxynicotinonitrile 6-Chloro-5-hydroxynicotinonitrile This compound->6-Chloro-5-hydroxynicotinonitrile Demethylation 6-Chloro-5-methoxynicotinic acid 6-Chloro-5-methoxynicotinic acid This compound->6-Chloro-5-methoxynicotinic acid Hydrolysis

Caption: Main vs. Side Reactions

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_conversion Analyze crude product by LC-MS/NMR start->check_conversion unreacted_sm Unreacted Starting Material? check_conversion->unreacted_sm side_products Major Side Products? unreacted_sm->side_products No optimize_conditions Optimize reaction time, temp, stoichiometry unreacted_sm->optimize_conditions Yes identify_side_product Identify impurity structure side_products->identify_side_product Yes end Improved Yield side_products->end No (Purification Issue) optimize_conditions->end troubleshoot_demethylation See FAQ 2: Demethylation identify_side_product->troubleshoot_demethylation troubleshoot_hydrolysis See FAQ 3: Hydrolysis identify_side_product->troubleshoot_hydrolysis troubleshoot_isomers See FAQ 4: Isomers identify_side_product->troubleshoot_isomers

Sources

Technical Support Center: Stability and Degradation of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Chloro-5-methoxynicotinonitrile. This guide is designed to provide in-depth technical insights, troubleshooting advice, and practical protocols to address common challenges encountered during the handling, storage, and experimental use of this compound. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

This compound is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and materials science. The stability of this molecule is paramount for its successful application, as degradation can lead to the formation of impurities that may alter its chemical properties, biological activity, and safety profile. This guide will delve into the potential stability issues and provide a framework for their investigation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is influenced by several environmental and chemical factors.[1][2] Key contributors to instability include:

  • Hydrolysis: The nitrile and methoxy groups can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The pyridine ring and methoxy group may be prone to oxidation, especially in the presence of oxidizing agents or atmospheric oxygen.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.[4]

  • Thermal Stress: Elevated temperatures can accelerate the rate of degradation reactions.[1]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to store it under controlled conditions.[5][6][7] We recommend the following:

  • Temperature: Store in a cool, dry place, preferably in a refrigerator.[8]

  • Light: Protect from light by storing in an amber-colored vial or in a light-proof container.[1]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[9]

  • Container: Use a tightly sealed, chemically resistant container to prevent moisture ingress and contamination.[7]

Q3: I am observing an unexpected peak in my HPLC analysis of a sample containing this compound. How can I determine if it is a degradant?

A3: The appearance of new peaks in your chromatogram is a common sign of degradation. To investigate, you should:

  • Analyze a freshly prepared sample: Compare the chromatogram of your aged sample to that of a newly prepared solution of this compound. The absence of the peak in the fresh sample suggests it is a degradation product.

  • Perform a forced degradation study: Intentionally stress the compound under conditions such as heat, acid, base, and oxidation.[10][11][12][13][14] If the peak area of the unknown impurity increases under any of these stress conditions, it is likely a degradant.

  • Utilize mass spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain the mass of the unknown peak.[15][16][17] This information can help in identifying the structure of the degradation product.

Troubleshooting Guide: Common Experimental Issues

Issue Potential Cause Recommended Solution
Inconsistent analytical results (potency, purity) Degradation of the compound in solution.Prepare solutions fresh daily. If solutions need to be stored, keep them at low temperatures and protected from light. Evaluate the stability of the compound in your chosen analytical solvent.
Appearance of colored impurities in the solid material Long-term exposure to air and light.Store the solid material as recommended (cool, dark, and under an inert atmosphere if necessary).[1][7]
Poor peak shape or resolution in HPLC analysis Interaction of the compound or its degradants with the stationary phase.Optimize the mobile phase pH and composition. Consider using a different column chemistry (e.g., a phenyl or cyano column).
Formation of precipitates in solution Formation of insoluble degradation products.Filter the solution before analysis. Investigate the nature of the precipitate to understand the degradation pathway.

Proposed Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can propose potential degradation pathways based on the chemical reactivity of its functional groups and data from structurally related compounds.

Hydrolytic Degradation

Under acidic or basic conditions, the nitrile group can undergo hydrolysis to first form a carboxamide, which can be further hydrolyzed to a carboxylic acid. The methoxy group may also be susceptible to cleavage under harsh acidic conditions.

parent This compound amide 6-Chloro-5-methoxynicotinamide parent->amide H₂O / H⁺ or OH⁻ acid 6-Chloro-5-methoxynicotinic acid amide->acid H₂O / H⁺ or OH⁻

Caption: Proposed hydrolytic degradation pathway.

Oxidative Degradation

The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of an N-oxide. This N-oxidation can activate the pyridine ring towards further reactions.[3]

parent This compound n_oxide This compound N-oxide parent->n_oxide [O] (e.g., H₂O₂)

Caption: Proposed oxidative degradation pathway.

Photolytic Degradation

Exposure to UV light can lead to the cleavage of the C-Cl bond, resulting in dechlorination. Additionally, rearrangement reactions of the pyridine ring can occur. Studies on 2-chloropyridine have shown the formation of 2-pyridinol upon photolysis.[4][18]

parent This compound dechlorinated 5-Methoxynicotinonitrile parent->dechlorinated hν (UV light)

Caption: Proposed photolytic degradation pathway.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.[11][12][13][14]

Materials and Reagents
  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[19]

  • Photodiode array (PDA) detector is recommended for peak purity analysis

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

  • Forced degradation chamber (oven, photostability chamber)

Preparation of Solutions
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.

Forced Degradation Conditions

For each condition, a control sample protected from the stress condition should be analyzed alongside the stressed sample.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute to the working concentration.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute to the working concentration.

  • Thermal Degradation: Store a sample of the solid compound in an oven at 80°C for 48 hours. At specified time points, withdraw a sample, prepare a solution at the working concentration, and analyze.

  • Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) and a sample of the solid compound to a photostability chamber according to ICH Q1B guidelines.[20] A dark control should be run in parallel.

HPLC Analytical Method (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (or as determined by UV scan)

  • Column Temperature: 30°C

Data Analysis
  • Calculate the percentage degradation of this compound.

  • Determine the relative retention times of the degradation products.

  • If a PDA detector is used, assess the peak purity of the parent compound and the degradation products.

  • If an HPLC-MS system is available, obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.[16][17]

start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points stress->sampling analysis HPLC-UV/PDA/MS Analysis sampling->analysis data Data Interpretation (% Degradation, Peak Purity, Mass of Degradants) analysis->data pathway Propose Degradation Pathways data->pathway

Caption: Experimental workflow for a forced degradation study.

Summary of Potential Degradation Products

Stress Condition Proposed Degradation Product Rationale
Acid/Base Hydrolysis 6-Chloro-5-methoxynicotinamide, 6-Chloro-5-methoxynicotinic acidHydrolysis of the nitrile group is a common reaction for this functional group.
Oxidation This compound N-oxideThe pyridine nitrogen is a likely site for oxidation.[3]
Photolysis 5-MethoxynicotinonitrileCleavage of the C-Cl bond is a known photochemical reaction for chloropyridines.[4][18]
Thermal VariousThermal stress can accelerate all degradation pathways and may lead to more complex decomposition products.

This technical support guide provides a foundational understanding of the stability and potential degradation of this compound. By following the recommended storage and handling procedures and utilizing the provided experimental framework, researchers can ensure the quality and reliability of their work with this important chemical intermediate.

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.).
  • Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. (2007).
  • Synthesis and mass spectral analysis of hd degradation products.
  • Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2017).
  • sensitive hplc-uv method: Topics by Science.gov. (n.d.).
  • forced degradation study: Topics by Science.gov. (n.d.).
  • Photochemistry of methoxy-substituted quinoline and isoquinoline N-oxides. (1983). Journal of the Chemical Society, Perkin Transactions 1, 2455-2461.
  • Strategies for Resolving Stability Issues in Drug Formul
  • Tag: Stability Troubleshooting. (2025). Pharma.Tips.
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2. (2024). Environmental Science & Technology, 58(8), 3647-3657.
  • Chapter 5: Highly Reactive Chemicals. (2025). University of Nevada, Reno.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety, 30(6), 3-21.
  • Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. (2019). ChemistrySelect, 4(39), 11553-11560.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-168.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). Molecules, 28(10), 4158.
  • Technical Guide Series - Forced Degrad
  • Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (2010).
  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things.
  • Microbial breakdown of halogenated aromatic pesticides and related compounds. (1991). FEMS Microbiology Reviews, 8(1), 29-72.
  • Proper Handling and Storage of Chemicals. (2016).
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-8.
  • chemical handling and storage section 6. (n.d.). University of Toronto Scarborough.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(1), 38048-38054.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2020). Microbial Biotechnology, 13(1), 67-86.
  • 6-Chloro-5-methylnicotinonitrile. (n.d.). PubChem.
  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. (2019). Microbial Biotechnology, 13(1), 67-86.
  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2017). Molecules, 22(11), 1899.
  • Halogenated Aromatics: Fate and Microbial Degradation. (1999). In Advances in Microbial Ecology (pp. 1-43). Springer, Boston, MA.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • HPLC - UV-Vis absorption and charged aerosol detection. (n.d.). Thermo Fisher Scientific.
  • Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups. (2021).
  • Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. (2004).
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). ICH.
  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (2021). Molecules, 26(16), 4945.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018). Organic & Biomolecular Chemistry, 16(38), 7064-7070.
  • Substituent effect on the hydrolysis of chlorosilanes: quantum chemical and QSPR study. (2012). Journal of Molecular Modeling, 18(10), 4567-4577.
  • 6-Chloro-5-fluoronicotinonitrile. (n.d.). Sigma-Aldrich.
  • Nicotinonitrile. (n.d.). Wikipedia.
  • Photochemistry of pyrimidine N‐oxides (IV). (1974). Journal of Heterocyclic Chemistry, 11(4), 515-519.
  • 6-Chloro-5-methylniotinonitrile. (n.d.). Amerigo Scientific.
  • Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices. (2022). Polymers, 14(13), 2552.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (2017).
  • Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. (2020). Journal of Analytical Methods in Chemistry, 2020, 8893482.

Sources

Technical Support Center: Workup Procedures for 6-Chloro-5-methoxynicotinonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 6-Chloro-5-methoxynicotinonitrile. This guide provides in-depth, field-proven insights into the critical workup and purification stages of reactions involving this versatile building block. Our goal is to move beyond simple procedural lists and explain the chemical principles behind each step, empowering you to troubleshoot and optimize your experimental outcomes.

PART 1: Foundational Principles & Frequently Asked Questions

This section addresses overarching challenges and common queries related to handling substituted cyanopyridines during reaction workups.

FAQ 1: My reaction is complete. What is the first and most critical consideration for the workup of a this compound derivative?

The primary consideration is the stability of your product and the nature of your byproducts. This compound contains three key functional groups, each with its own reactivity profile that can influence the workup strategy:

  • The Pyridine Ring: The nitrogen atom imparts basicity. This allows for the strategic use of acidic washes to remove unreacted starting material or other basic impurities. However, if your final product is acid-labile, this approach must be used with caution. A dilute acid wash (e.g., 1M HCl or saturated NH₄Cl) will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt, effectively pulling it from the organic layer.[1][2]

  • The Nitrile Group (-CN): This group is generally robust but can be susceptible to hydrolysis under harsh acidic or basic conditions, especially when heated.[3][4][5] If your reaction was run at high temperatures with strong acid or base, it is crucial to perform the workup at a lower temperature and avoid prolonged exposure to these conditions to prevent unwanted conversion to an amide or carboxylic acid.

  • The C6-Chloro and C5-Methoxy Groups: These are generally stable under standard workup conditions but are the sites of reaction. The nature of the newly installed group at the C6 position will heavily dictate the product's solubility and purification strategy.

FAQ 2: I am seeing a persistent emulsion during my liquid-liquid extraction. What are the likely causes and solutions?

Emulsions are common when working with heterocyclic compounds, which can act as surfactants.

  • Probable Cause: Insufficient ionic strength in the aqueous phase or the presence of fine solid particulates (e.g., palladium black, inorganic salts).

  • Solutions:

    • Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the polarity of the aqueous phase, forcing the organic components out and helping to break the emulsion.

    • Filtration: If finely dispersed solids are suspected (especially after a palladium-catalyzed reaction), filter the entire reaction mixture through a pad of Celite® before performing the aqueous wash.

    • Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding some dichloromethane (DCM) can alter the interfacial tension.

    • Patience & Physical Methods: Allow the separatory funnel to stand undisturbed for an extended period. Gentle swirling, as opposed to vigorous shaking, can also be effective.

FAQ 3: What are the essential safety precautions when handling this compound and its derivatives?

Substituted cyanopyridines warrant careful handling due to their potential toxicity.

  • Toxicity Profile: Compounds in this class are often harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[6][7][8][9]

  • Mandatory Precautions:

    • Always work in a well-ventilated chemical fume hood.[6][10]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[7][8][11]

    • Avoid generating dust when handling the solid material.

    • In case of accidental contact, wash the affected skin area thoroughly with soap and water, and flush eyes with copious amounts of water for several minutes.[8][11]

PART 2: Troubleshooting Guides for Specific Reaction Workups

This section provides detailed troubleshooting for the most common transformations of this compound.

Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki coupling is a cornerstone reaction for this substrate. A successful workup hinges on the effective removal of the palladium catalyst and boron-containing byproducts.

G A Reaction Complete (TLC/LC-MS) B Cool to Room Temperature A->B C Filter through Celite® Pad? (To remove Pd black) B->C D Dilute with Organic Solvent (e.g., EtOAc, Toluene) C->D Yes C->D No (if homogeneous) E Aqueous Wash (H₂O, then Brine) D->E F Separate Layers E->F G Dry Organic Layer (Na₂SO₄ or MgSO₄) F->G H Filter & Concentrate G->H I Crude Product for Purification H->I J Problem: Boron Impurities Remain? I->J K Implement Boron Removal Protocol (See Protocol 3) J->K Yes K->I

Caption: General workup workflow for Pd-catalyzed reactions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Dark, colloidal solution after reaction; black particles in organic layer after workup. Precipitation of palladium black (Pd(0)).Before any aqueous wash, dilute the reaction mixture with your extraction solvent and filter it through a plug of Celite®. Wash the Celite® pad with additional solvent to recover all the product.[12]
NMR of crude product shows broad, messy signals for boronic acid/ester starting material or byproducts. Incomplete removal of boron-containing species.Boron compounds can be persistent. Use one of the targeted removal strategies outlined in Protocol 3 , such as co-evaporation with methanol or an aqueous potassium fluoride (KF) wash.[13]
Product yield is low, and dehalogenated starting material (5-methoxynicotinonitrile) is observed. This is a reaction issue (protodeboronation or reductive dehalogenation) but impacts workup.[14]The byproduct is structurally similar to the starting material. During workup, ensure the aqueous washes are neutral or slightly basic to keep the dehalogenated product in the organic layer for removal during chromatography.
A significant amount of a biaryl byproduct (from homocoupling of the boronic acid) is present. An issue with reaction conditions (e.g., presence of oxygen), leading to a major impurity.[14]Homocoupled byproducts often have different polarity and solubility compared to the desired cross-coupled product. Careful column chromatography is typically required. Sometimes, recrystallization or trituration with a solvent that selectively dissolves one component can be effective.
Guide 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions on this compound often involve strong nucleophiles and/or bases. The workup must neutralize the reaction and efficiently separate the product. The C2 and C4 positions on the pyridine ring are electronically activated for nucleophilic attack, making SNAr a favorable process.[15][16][17][18]

cluster_0 SNAr Workup Troubleshooting issue1 issue1 issue2 Unreacted Starting Material (SM) Remains Probable Cause: Incomplete reaction. Solution: During workup, use a dilute acid wash (e.g., 1M HCl) to extract the basic SM into the aqueous layer as a salt, simplifying purification. issue3 Product is Unstable to Acid/Base Probable Cause: Labile functional groups on the nucleophile or product. Solution: Quench carefully into a buffered solution (e.g., pH 7 phosphate buffer) or use a milder quenching agent like saturated NH₄Cl. Perform extraction quickly and at low temperatures.

Caption: Troubleshooting common SNAr workup problems.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Reaction mixture is highly basic/acidic and difficult to handle. Use of strong bases (e.g., NaH, LDA) or acids.Quench the reaction by slowly and carefully adding it to a stirred beaker of crushed ice or a cold, saturated aqueous NH₄Cl solution.[15][19] This safely dissipates heat and neutralizes reactive species.
Product is water-soluble or has high polarity. The nucleophile introduced contains polar functional groups (e.g., -OH, -NH₂).Standard extraction with EtOAc or DCM may be inefficient. Consider using a more polar solvent like n-butanol for extraction, or perform a continuous liquid-liquid extraction. Salting out the aqueous layer with NaCl can also improve recovery into the organic phase.
Formation of colored impurities. Formation of Meisenheimer-type intermediates or side-products.[20]Most colored impurities can be removed by silica gel chromatography. Sometimes, a charcoal treatment of the crude product solution followed by filtration can remove highly colored, non-polar impurities.

PART 3: Experimental Protocols

Protocol 1: Standard Workup for a Suzuki Coupling Reaction

This protocol assumes a reaction volume of ~20 mL in a solvent like dioxane or toluene.

  • Cooling: Once the reaction is deemed complete by TLC/LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Catalyst Removal (if applicable): If a heterogeneous catalyst was used or palladium black has formed, dilute the mixture with 50 mL of ethyl acetate. Filter the suspension through a short pad of Celite® in a Büchner funnel. Wash the Celite® pad with an additional 20-30 mL of ethyl acetate to ensure complete product recovery.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous NaCl (brine). This helps to remove residual water and break any minor emulsions. Discard the aqueous layer.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Assessment: Analyze the crude product by ¹H NMR or LC-MS to check for residual boron impurities before proceeding with purification.

Protocol 2: Standard Workup for an SNAr Reaction with an Amine Nucleophile

This protocol assumes a reaction run in a polar aprotic solvent like DMF or DMSO.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

  • Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Note: If the product precipitates upon quenching, it may be isolated by vacuum filtration, washed with water, and then dried.

  • Washing: Combine the organic extracts. Wash sequentially with water (2 x 50 mL) to remove residual high-boiling solvent (e.g., DMF) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 3: Targeted Removal of Boronic Acid/Ester Residues
  • Method A: Co-evaporation with Methanol [13]

    • Dissolve the crude product in methanol (50-100 mL).

    • Concentrate the solution to dryness on a rotary evaporator. The boron impurities are converted to volatile trimethyl borate (B(OMe)₃).

    • Repeat this process 2-3 times for maximal removal.

  • Method B: Aqueous Potassium Fluoride (KF) Wash [13]

    • Dissolve the crude product in the extraction solvent (e.g., ethyl acetate).

    • Wash the organic solution 2-3 times with a 1M aqueous KF solution. Shake for 1-2 minutes for each wash.

    • A solid precipitate of potassium organotrifluoroborate salt (R-BF₃K) may form at the interface. If this occurs, filter the entire biphasic mixture through Celite® after the final wash.

    • Proceed with a final brine wash, drying, and concentration.

References

  • hydrolysis of nitriles. (n.d.). Chemguide.
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry.
  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024, April 26). The Organic Chemistry Tutor [YouTube].
  • Hydrolysis of nitriles. (n.d.). Lumen Learning.
  • 3-Cyanopyridine Material Safety Data Sheet. (n.d.). Cleanchem Laboratories.
  • How to remove pyridine from your reaction crude? (2022, August 8). Chem Tricks [YouTube].
  • Removing Pyridine. (2024, January 13). Reddit.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Stack Exchange.
  • Nucleophilic substitution of pyridines. (2022, November 4). Chemistry Online.
  • How can the work up of Suzuki Reaction of arylbromides be best carried out? (2014, February 6). ResearchGate.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central (PMC).
  • 6-Chloro-5-methylnicotinonitrile. (n.d.). PubChem.

Sources

Technical Support Center: Scale-Up of 6-Chloro-5-methoxynicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a robust and scalable synthetic process.

Overview of Synthetic Strategy

A common and scalable synthetic route to this compound involves a multi-step process starting from a readily available substituted aminopyridine. The core transformations include a Sandmeyer reaction to introduce the nitrile functionality, followed by a regioselective nucleophilic aromatic substitution (SNAr) to install the methoxy group.

This guide will focus on a plausible and challenging synthetic pathway:

  • Diazotization and Sandmeyer Cyanation: Conversion of 2,6-dichloro-3-aminopyridine to 2,6-dichloro-3-cyanopyridine.

  • Regioselective Methoxylation: Nucleophilic aromatic substitution on 2,6-dichloro-3-cyanopyridine with sodium methoxide to yield this compound.

Each of these steps presents unique challenges, particularly when transitioning from laboratory to pilot or production scale. This guide will address these challenges in a practical, question-and-answer format.

Synthetic_Pathway A 2,6-dichloro-3-aminopyridine B Step 1: Sandmeyer Cyanation A->B NaNO2, H+ then CuCN C 2,6-dichloro-3-cyanopyridine B->C D Step 2: Regioselective Methoxylation C->D NaOMe, Solvent E This compound D->E

Caption: Proposed synthetic pathway for this compound.

Part 1: Sandmeyer Cyanation - FAQs and Troubleshooting

The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring, but it is not without its challenges, especially concerning safety and yield at scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Sandmeyer cyanation of 2,6-dichloro-3-aminopyridine?

A1: The primary safety concern is the thermal instability of the intermediate diazonium salt. Diazonium salts can decompose exothermically, and in some cases, explosively, if not handled correctly. Key considerations for scale-up include:

  • Thermal Stability: The diazonium salt of 2,6-dichloro-3-aminopyridine should be characterized by Differential Scanning Calorimetry (DSC) to determine its decomposition temperature and energy.

  • Temperature Control: The diazotization reaction is highly exothermic and must be performed at low temperatures (typically 0-5 °C) to prevent uncontrolled decomposition.

  • Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas, which can lead to a dangerous pressure buildup in a closed system. Ensure adequate venting.

  • Cyanide Handling: Copper(I) cyanide and other cyanide sources are highly toxic. Appropriate personal protective equipment (PPE) and engineering controls are essential.

Q2: My Sandmeyer reaction is giving a low yield of 2,6-dichloro-3-cyanopyridine. What are the likely causes?

A2: Low yields in Sandmeyer reactions often stem from several factors:

  • Incomplete Diazotization: Ensure that the diazotization is complete by testing for the presence of excess nitrous acid with starch-iodide paper.

  • Premature Decomposition of the Diazonium Salt: This can be caused by elevated temperatures or the presence of catalytic impurities. Maintain strict temperature control throughout the process.

  • Side Reactions: The diazonium salt can react with water to form a phenol byproduct. Minimizing the amount of water and keeping the temperature low can mitigate this.

  • Inefficient Cyanation: The reaction with copper(I) cyanide may be incomplete. Ensure that the copper(I) cyanide is of good quality and that the reaction is allowed to proceed to completion.

Troubleshooting Guide: Sandmeyer Cyanation

Problem Potential Cause Troubleshooting Steps & Rationale
Low or No Product Formation Incomplete diazotization.1. Verify Diazotization: Use starch-iodide paper to test for excess nitrous acid. A positive test indicates complete consumption of the amine. 2. Reagent Quality: Ensure the sodium nitrite is of high purity and has been stored correctly.
Premature decomposition of the diazonium salt.1. Strict Temperature Control: Maintain the reaction temperature between 0-5 °C during diazotization and the initial stages of the Sandmeyer reaction. 2. Analyze Thermal Stability: Perform DSC analysis on the diazonium salt to understand its thermal limits.
Significant Phenol Impurity Reaction of the diazonium salt with water.1. Minimize Water: Use concentrated acids for the diazotization to reduce the water content. 2. Temperature Control: Higher temperatures favor the formation of the phenol byproduct.
Formation of Azo Dyes (colored impurities) Coupling of the diazonium salt with unreacted starting material or other aromatic species.1. Ensure Complete Diazotization: This minimizes the presence of the starting amine that can act as a coupling partner. 2. Control pH: The pH of the reaction mixture can influence the rate of azo coupling.
Difficult Work-up/Emulsion Formation Presence of copper salts and fine precipitates.1. Complexation of Copper: During work-up, washing with an aqueous solution of ammonia or ammonium chloride can help to complex the copper salts and improve phase separation. 2. Filtration Aid: Use a filter aid like celite to remove fine solids before extraction.

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Caption: Decision tree for troubleshooting low yields in Sandmeyer cyanation.

Part 2: Regioselective Methoxylation - FAQs and Troubleshooting

The regioselective methoxylation of 2,6-dichloro-3-cyanopyridine is a critical step that determines the final product's identity and purity. Controlling the position of the methoxy group is a common challenge in the synthesis of substituted pyridines.

Frequently Asked Questions (FAQs)

Q3: How can I control the regioselectivity of the methoxylation reaction to favor the formation of this compound?

A3: The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is influenced by both electronic and steric factors.

  • Electronic Effects: The electron-withdrawing nature of the nitrile group and the ring nitrogen activates the pyridine ring towards nucleophilic attack, primarily at the C2 and C6 positions. The cyano group at the 3-position will influence the relative reactivity of the C2 and C6 positions.

  • Steric Hindrance: The substituent at the 3-position can sterically hinder the approach of the nucleophile to the C2 position, potentially favoring substitution at the C6 position.

  • Reaction Conditions: Temperature, solvent, and the nature of the base can also influence the regioselectivity. For example, using a bulkier base or a non-polar solvent might enhance steric effects.

Q4: What are the common impurities formed during the methoxylation of 2,6-dichloro-3-cyanopyridine?

A4: The most common impurities include:

  • Isomeric Product: The formation of the undesired regioisomer, 2-chloro-5-methoxynicotinonitrile.

  • Di-methoxylated Product: Substitution of both chlorine atoms to form 2,6-dimethoxy-3-cyanopyridine.

  • Unreacted Starting Material: Incomplete reaction leading to the presence of 2,6-dichloro-3-cyanopyridine.

  • Hydrolysis Products: If water is present, hydrolysis of the nitrile group to an amide or carboxylic acid can occur, especially under basic conditions.

Troubleshooting Guide: Regioselective Methoxylation

Problem Potential Cause Troubleshooting Steps & Rationale
Poor Regioselectivity (mixture of isomers) Competing electronic and steric effects.1. Optimize Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product. 2. Vary the Solvent: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus the regioselectivity. 3. Screen Bases: While sodium methoxide is standard, using a bulkier alkoxide base could enhance steric hindrance at the C2 position.
Formation of Di-methoxylated Product Excess sodium methoxide or prolonged reaction time.1. Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium methoxide. 2. Monitor Reaction Progress: Use GC-MS or HPLC to monitor the reaction and stop it once the starting material is consumed to prevent over-reaction.
Incomplete Reaction Insufficient reactivity.1. Increase Temperature: Gradually increase the reaction temperature to drive the reaction to completion. 2. Use a More Polar Solvent: A polar aprotic solvent like DMF or DMSO can accelerate SNAr reactions.
Hydrolysis of the Nitrile Group Presence of water in the reaction mixture.1. Use Anhydrous Reagents and Solvents: Ensure that the methanol and other solvents are dry. Prepare sodium methoxide from sodium metal and dry methanol for best results.
Difficult Purification of Isomers Similar polarity of the desired product and the isomeric impurity.1. Optimize Chromatography: Screen different solvent systems for column chromatography to improve separation. 2. Consider Alternative Purification: Techniques like preparative HPLC or centrifugal partition chromatography (CPC) may be effective for separating isomers. 3. Recrystallization: If the product is a solid, extensive screening of solvents for recrystallization may yield a pure isomer.

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Start -> Q1; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> Solution1; Q1 -> A1_No [label="No"]; A1_No -> Q2; Q2 -> A2_Yes [label="Yes"]; A2_Yes -> Solution2; Q2 -> A2_No [label="No"]; A2_No -> Q3; Q3 -> A3_Yes [label="Yes"]; A3_Yes -> Solution3; Q3 -> A3_No [label="No"]; A3_No -> Solution4; }

Caption: Decision tree for troubleshooting regioselective methoxylation.

Part 3: Experimental Protocols and Data

Protocol 1: Sandmeyer Cyanation of 2,6-dichloro-3-aminopyridine

Materials:

  • 2,6-dichloro-3-aminopyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Water

  • Ice

  • Toluene (or other suitable organic solvent)

Procedure:

  • Diazotization:

    • In a jacketed reactor, suspend 2,6-dichloro-3-aminopyridine (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.05-1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the cooled suspension, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) cyanide (1.1-1.2 eq) and sodium cyanide in water.

    • Cool the cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and then gently heat (e.g., to 40-50 °C) until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract with toluene.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dichloro-3-cyanopyridine.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Regioselective Methoxylation of 2,6-dichloro-3-cyanopyridine

Materials:

  • 2,6-dichloro-3-cyanopyridine

  • Sodium Methoxide (NaOMe)

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • Ammonium Chloride (aqueous solution)

Procedure:

  • Reaction Setup:

    • In a dry, inerted reactor, dissolve 2,6-dichloro-3-cyanopyridine (1.0 eq) in anhydrous toluene.

    • Add a solution of sodium methoxide (1.05-1.1 eq) in anhydrous methanol dropwise at room temperature.

  • Reaction:

    • Heat the reaction mixture to a controlled temperature (e.g., 60-80 °C) and monitor the progress by GC-MS or HPLC.

    • Continue heating until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, a mixture of this compound and its isomer, can be purified by fractional crystallization or column chromatography.

Comparative Data for Reaction Optimization
Parameter Condition A Condition B Condition C Outcome
Methoxylation Solvent MethanolToluene/MethanolDMFHigher polarity of DMF can increase reaction rate but may affect selectivity.
Methoxylation Temperature 40 °C60 °C80 °CHigher temperatures may lead to more di-substituted product.
Equivalents of NaOMe 1.05 eq1.2 eq1.5 eqIncreasing equivalents of NaOMe will increase the formation of the di-methoxylated byproduct.
Sandmeyer Temperature 0-5 °C10-15 °C20-25 °CHigher temperatures will lead to significant decomposition of the diazonium salt and lower yields.

References

  • ResearchGate. (2025). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols | Request PDF. ResearchGate.
  • ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. ResearchGate.
  • Unknown. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Semantic Scholar. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar.
  • Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).
  • Wikipedia. (2024). Sandmeyer reaction. Wikipedia.
  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
  • PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Elsevier. (2006). Optimisation and scale-up of microwave assisted cyanation.
  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
  • ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ACS Publications.
  • Unknown. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • UCL Discovery. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery.
  • Semantic Scholar. (n.d.).

Technical Support Center: Troubleshooting Failed Reactions Involving 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during chemical synthesis with this versatile reagent. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has three primary sites for potential reactivity:

  • C6-Chloro group: This is the most common site for substitution, primarily through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).

  • Nitrile group (C≡N): The nitrile can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions, or be reduced to an amine.

  • Pyridine Ring: The pyridine nitrogen can be protonated or quaternized. The ring itself can participate in reactions, influenced by its substituents.

Q2: My starting material appears to be degrading upon storage. What are the stability considerations?

A2: this compound is generally stable under standard laboratory conditions (cool, dry, dark). However, prolonged exposure to moisture can lead to slow hydrolysis of the nitrile group. It is also sensitive to strong acids and bases. We recommend storing it in a desiccator or under an inert atmosphere.

Q3: I am observing poor solubility of my starting material. What solvents are recommended?

A3: this compound exhibits good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), dioxane, and toluene. For reactions requiring aqueous conditions, a co-solvent system is often necessary.

SolventPolarityBoiling Point (°C)Common Use Cases
TolueneLow111Suzuki, Buchwald-Hartwig
DioxaneLow101Suzuki, Buchwald-Hartwig
Tetrahydrofuran (THF)Medium66Suzuki, Buchwald-Hartwig, SNAr
AcetonitrileHigh82SNAr
Dimethylformamide (DMF)High153Suzuki, Buchwald-Hartwig, SNAr
Dimethyl Sulfoxide (DMSO)High189SNAr
Table 1. Common solvents for reactions involving this compound.

Q4: Can the methoxy group be cleaved during my reaction?

A4: The methoxy group is generally stable. However, under harsh acidic conditions (e.g., HBr, BBr₃) or high temperatures with strong nucleophiles, cleavage to the corresponding phenol is possible. If you suspect this is occurring, consider milder reaction conditions or protecting group-free strategies.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are powerful tools for C-C and C-N bond formation at the C6 position. However, the reactivity of the C-Cl bond in this compound presents specific challenges. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts in oxidative addition to palladium(0), which is often the rate-limiting step.

Issue 1: Failed Suzuki-Miyaura Coupling

The

Technical Support Center: Solvent Effects on the Reactivity of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-5-methoxynicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this versatile building block. Here, we will explore the nuances of its reactivity, with a particular focus on the critical role of solvents in nucleophilic aromatic substitution (SNAr) reactions.

Understanding the Reactivity of this compound

This compound is an electron-deficient aromatic system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring's inherent electron-withdrawing nature is further enhanced by the cyano (-CN) group, which is a strong electron-withdrawing group. This electronic arrangement polarizes the carbon-chlorine bond, making the carbon atom at the 6-position susceptible to nucleophilic attack.

The methoxy (-OCH3) group at the 5-position has a more complex influence. While it can be electron-donating through resonance, its effect in the context of SNAr on a pyridine ring can be activating. This is because it can help to stabilize the intermediate formed during the reaction.[1]

The general mechanism for the SNAr reaction of this compound is a two-step addition-elimination process. First, a nucleophile attacks the carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with this compound sluggish or not proceeding to completion?

A1: Several factors can contribute to a slow reaction rate:

  • Insufficiently Activated Nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. If you are using a neutral nucleophile, such as an amine or an alcohol, the addition of a base is crucial to deprotonate it and increase its nucleophilicity.

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate. For SNAr reactions, polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus preserving its nucleophilicity.

  • Low Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier. If the reaction is slow at room temperature, gradually increasing the temperature is a standard optimization step.

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the effective concentration of reactants.

Q2: I am observing the formation of an unexpected byproduct. What could it be?

A2: A common byproduct in reactions involving nitrile groups under basic conditions is the hydrolysis of the nitrile to a carboxamide or a carboxylic acid. If your reaction is run in the presence of water and a strong base, this side reaction can be significant. To mitigate this, ensure your reagents and solvent are anhydrous.

Another possibility is a reaction at another site on the ring if a very strong and non-selective nucleophile is used, although this is less common for this substrate.

Q3: How do I choose the best solvent for my reaction?

A3: The choice of solvent is critical and depends on the nature of your nucleophile and the desired reaction conditions. Here is a general guide:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often the solvents of choice for SNAr reactions. They effectively solvate cations, leaving the nucleophilic anion more "naked" and reactive. DMSO, in particular, is known to significantly accelerate these reactions.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the anion of the nucleophile. While they can facilitate the dissolution of reagents, they can also decrease the nucleophilicity of the anion through hydrogen bonding, potentially slowing down the reaction. However, for some reactions, particularly with neutral nucleophiles like amines, protic solvents can participate in proton transfer steps and influence the reaction pathway.

  • Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices for SNAr reactions as they do not effectively solvate the charged intermediates, leading to very slow reaction rates.

Q4: Can I use a phase-transfer catalyst to improve my reaction?

A4: Yes, a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can be beneficial, especially in biphasic systems (e.g., a solid-liquid or liquid-liquid reaction). The PTC helps to transport the nucleophilic anion from the aqueous or solid phase into the organic phase where the this compound is dissolved, thereby accelerating the reaction.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated nucleophile.2. Inappropriate solvent.3. Low reaction temperature.4. Poor solubility of reactants.1. Add a suitable base (e.g., K₂CO₃, NaH, Et₃N) to deprotonate the nucleophile.2. Switch to a polar aprotic solvent like DMF or DMSO.3. Gradually increase the reaction temperature (e.g., in 20 °C increments).4. Try a different solvent or a co-solvent system to improve solubility.
Formation of Byproducts 1. Hydrolysis of the nitrile group.2. Side reactions due to excessive heat.1. Use anhydrous solvents and reagents. If water is unavoidable, minimize reaction time and temperature.2. Optimize the reaction temperature; run the reaction at the lowest temperature that provides a reasonable rate.
Difficult Product Isolation 1. Product is highly soluble in the reaction solvent.2. Formation of an emulsion during workup.1. After the reaction, try precipitating the product by adding a non-solvent.2. Break the emulsion by adding brine or filtering through a pad of celite.
Inconsistent Results 1. Variable quality of starting materials or reagents.2. Presence of moisture or air.1. Ensure the purity of your this compound and nucleophile.2. Run reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the base.

  • Add the anhydrous solvent to dissolve the solids.

  • Add the amine nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (start with 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for SNAr with an Alcohol Nucleophile (Williamson Ether Synthesis)

Materials:

  • This compound (1.0 eq)

  • Alcohol nucleophile (1.2 eq)

  • Strong base (e.g., NaH, 1.2 eq)

  • Anhydrous polar aprotic solvent (e.g., THF or DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol and the anhydrous solvent.

  • Cool the mixture in an ice bath and carefully add the sodium hydride portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of this compound in the same anhydrous solvent to the alkoxide solution.

  • Heat the reaction to the desired temperature (start with 60-80 °C) and monitor the progress.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate as described in the previous protocol.

  • Purify the product as needed.

Visualizing Solvent Effects

The choice of solvent can dramatically influence the energy profile of an SNAr reaction. The following diagram illustrates the general effect of polar aprotic versus polar protic solvents on the reaction pathway.

Solvent_Effects cluster_0 cluster_2 Energy Profile in Polar Aprotic Solvent cluster_3 Energy Profile in Polar Protic Solvent Reactants Reactants (Substrate + Nucleophile) TS1 Transition State 1 (Addition) Reactants->TS1 ΔG‡ (Addition) Intermediate Meisenheimer Complex (Intermediate) TS1->Intermediate TS2 Transition State 2 (Elimination) Intermediate->TS2 ΔG‡ (Elimination) Products Products TS2->Products Reactants_Aprotic->TS1_Aprotic Lowered ΔG‡ TS1_Aprotic->Intermediate_Aprotic Intermediate_Aprotic->TS2_Aprotic TS2_Aprotic->Products_Aprotic Reactants_Protic->TS1_Protic Higher ΔG‡ TS1_Protic->Intermediate_Protic Intermediate_Protic->TS2_Protic TS2_Protic->Products_Protic

Caption: Generalized energy profile for an SNAr reaction, comparing polar aprotic and polar protic solvents.

Data Summary: Common Solvents for SNAr Reactions

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
Dimethylformamide (DMF) Polar Aprotic37153Excellent solvent for many SNAr reactions, but can be difficult to remove completely.
Dimethyl Sulfoxide (DMSO) Polar Aprotic47189Often provides the fastest reaction rates, but its high boiling point can be a challenge for product isolation.
Acetonitrile Polar Aprotic37.582A good alternative to DMF and DMSO with a lower boiling point, but may offer slower reaction rates.
Ethanol Polar Protic24.578Can be a good solvent for reactions with amines, but may slow down reactions with anionic nucleophiles.
Water Polar Protic80.1100A green solvent option, but can lead to hydrolysis of the nitrile group.[3]
Tetrahydrofuran (THF) Polar Aprotic7.566Generally less effective than DMF or DMSO for SNAr, but can be a suitable choice for some reactions.

Logical Workflow for Troubleshooting a Failed Reaction

Troubleshooting_Workflow Start Reaction Failed (Low or No Conversion) Check_Nucleophile Is the nucleophile sufficiently activated? Start->Check_Nucleophile Check_Solvent Is the solvent appropriate? Check_Nucleophile->Check_Solvent Yes Add_Base Action: Add a suitable base. Check_Nucleophile->Add_Base No Check_Temp Is the reaction temperature high enough? Check_Solvent->Check_Temp Yes Change_Solvent Action: Switch to a polar aprotic solvent (DMF/DMSO). Check_Solvent->Change_Solvent No Check_Solubility Are all reactants soluble? Check_Temp->Check_Solubility Yes Increase_Temp Action: Increase temperature. Check_Temp->Increase_Temp No Co_Solvent Action: Try a co-solvent system. Check_Solubility->Co_Solvent No Success Reaction Successful Check_Solubility->Success Yes Add_Base->Success Change_Solvent->Success Increase_Temp->Success Co_Solvent->Success

Caption: A decision-making workflow for troubleshooting failed SNAr reactions with this compound.

References

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12582–12591.
  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity. Journal of Pharmaceutical Research International, 1-18.
  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters, 24(51), 5687–5690.
  • Wikipedia. (2023). Nucleophilic aromatic substitution.
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Technical Support Center: 6-Chloro-5-methoxynicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Chloro-5-methoxynicotinonitrile. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, management, and prevention of impurities. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound, and what are its critical steps?

A common and effective route involves the chlorination of a 6-hydroxypyridine precursor. The key transformation is the conversion of the hydroxyl group to a chloro group, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

The success of this synthesis hinges on several critical parameters:

  • Anhydrous Conditions: Phosphorus oxychloride reacts violently with water, and moisture can lead to the formation of undesirable byproducts and reduce the efficacy of the chlorination.[1][2]

  • Temperature Control: The reaction temperature must be carefully controlled to ensure complete conversion of the starting material while minimizing side reactions.

  • Stoichiometry: The molar ratio of the chlorinating agent to the substrate is crucial for driving the reaction to completion.

  • Work-up Procedure: The method used to quench the reaction and isolate the product is critical for preventing the hydrolysis of the nitrile group and for removing inorganic byproducts.[3]

Below is a diagram illustrating this common synthetic pathway.

G cluster_main Primary Synthetic Route cluster_impurities Potential Impurity Pathways Start 6-Hydroxy-5- methoxynicotinonitrile Product 6-Chloro-5- methoxynicotinonitrile (Target Molecule) Start->Product Chlorination Impurity1 Unreacted Starting Material Start->Impurity1 Incomplete Reaction Reagent POCl₃ (Chlorinating Agent) Reagent->Product Impurity2 6-Chloro-5-methoxy- nicotinamide Product->Impurity2 Hydrolysis (H₂O Work-up) Impurity3 6-Chloro-5-methoxy- nicotinic acid Impurity2->Impurity3 Further Hydrolysis

Caption: Common synthetic route and impurity formation pathways.

Troubleshooting Guide: Impurity Management

Q2: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 6-hydroxy-5-methoxynicotinonitrile. What are the likely causes and solutions?

This is a classic case of incomplete chlorination. The pyridine nitrogen can be protonated or form a complex with POCl₃, deactivating the ring system and making the conversion of the hydroxyl group more difficult.

Causality & Troubleshooting:

  • Insufficient Chlorinating Agent: The stoichiometry of POCl₃ may be inadequate to overcome substrate deactivation and drive the reaction to completion.

    • Solution: Increase the molar equivalents of POCl₃. A 3-5 fold excess is common, but optimization may be required.

  • Low Reaction Temperature: The activation energy for the chlorination of this heterocyclic system may not be met.

    • Solution: Gradually increase the reaction temperature, monitoring by TLC or HPLC. Reactions of this type are often run at reflux in POCl₃ (approx. 106 °C).[4]

  • Presence of Moisture: Water will consume POCl₃, rendering it ineffective for the desired chlorination.[2]

    • Solution: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Insufficient Reaction Time: The reaction may simply not have been allowed to proceed for long enough.

    • Solution: Extend the reaction time and monitor progress.

Q3: I've successfully chlorinated the starting material, but I'm now detecting 6-Chloro-5-methoxynicotinamide as a major impurity. How does this form and how can it be prevented?

The formation of the corresponding amide is a direct result of the partial hydrolysis of the nitrile functional group.[5][6] This is an extremely common issue that typically arises during the aqueous work-up phase.

Mechanism of Formation:

The nitrile carbon is electrophilic and can be attacked by water, especially under the acidic conditions generated when quenching excess POCl₃. Protonation of the nitrile nitrogen makes the carbon even more susceptible to nucleophilic attack by water.[7]

G Nitrile R-C≡N (Nitrile) ProtonatedNitrile R-C≡N⁺-H (Activated Nitrile) Nitrile->ProtonatedNitrile + H⁺ Intermediate Tautomerization Intermediate ProtonatedNitrile->Intermediate + H₂O - H⁺ Amide R-C(=O)NH₂ (Amide Impurity) Intermediate->Amide

Caption: Simplified mechanism of acid-catalyzed nitrile hydrolysis.

Preventative Measures & Solutions:

  • Minimize Water Contact Time: Quench the reaction mixture by pouring it slowly onto crushed ice rather than adding water directly to the reaction flask. This helps to rapidly dissipate the heat of quenching.[4]

  • Controlled pH: During work-up, maintain a low temperature and neutralize the acidic solution carefully and quickly with a base like sodium bicarbonate or sodium carbonate solution. Avoid strongly basic conditions, as nitrile hydrolysis can also be base-catalyzed.[5]

  • Non-Aqueous Work-up: If the amide impurity is persistent, consider a non-aqueous work-up. Excess POCl₃ can be removed by distillation under reduced pressure.[4] The residue can then be dissolved in an inert solvent (e.g., dichloromethane) and filtered to remove phosphoric acids before proceeding with purification.

Q4: My product contains both the amide and the carboxylic acid (6-Chloro-5-methoxynicotinic acid). Can I reverse this?

Unfortunately, the hydrolysis of the nitrile to the carboxylic acid is an irreversible process under typical synthetic conditions. The amide is an intermediate in this transformation.[5][6] The presence of the carboxylic acid indicates that the hydrolysis conditions during work-up were too harsh (e.g., prolonged heating in aqueous acid).

Solution:

  • Prevention: The best strategy is prevention by following the measures outlined in Q3.

  • Purification: The carboxylic acid impurity is highly polar and can typically be separated from the desired nitrile product using column chromatography. Alternatively, an acidic/basic extraction can be employed. The carboxylic acid will be soluble in a basic aqueous solution (e.g., NaHCO₃), while the nitrile product remains in the organic layer.

Q5: After quenching the reaction, I'm left with a thick, syrupy residue that complicates extraction. What is this and how do I handle it?

This residue is almost certainly phosphoric acid and related pyrophosphates, formed from the reaction of excess POCl₃ with water.[1][2]

Troubleshooting Steps:

  • Dilution is Key: Before extraction, ensure the aqueous layer is sufficiently dilute. Add more water and stir until all the syrupy material dissolves. This will make the phase separation cleaner.

  • Thorough Extraction: Use a robust organic solvent like dichloromethane (DCM) or ethyl acetate and perform multiple extractions (at least 3x) to ensure complete recovery of your product from the aqueous phase.

  • Pre-Workup Distillation: As mentioned previously, distilling the bulk of the POCl₃ under vacuum before quenching can significantly reduce the amount of phosphoric acid formed, leading to a much cleaner work-up.[3][4]

Impurity Summary & Analytical Strategy

Impurity Name Molecular Weight Common Cause Recommended Analytical Method
6-Hydroxy-5-methoxynicotinonitrile152.14 g/mol Incomplete chlorinationLC-MS, ¹H NMR
6-Chloro-5-methoxynicotinamide186.59 g/mol Partial nitrile hydrolysisLC-MS, IR (C=O stretch)
6-Chloro-5-methoxynicotinic acid[8][9]187.58 g/mol Complete nitrile hydrolysisLC-MS, Acid-Base Extraction
Phosphoric Acid98.00 g/mol POCl₃ quenchingNot typically observed in final product after work-up
Q6: What are the best analytical methods for monitoring the reaction and characterizing the final product and its impurities?

A multi-pronged analytical approach is essential for robust process control.

  • Thin Layer Chromatography (TLC): Ideal for rapid, real-time reaction monitoring. A mobile phase of ethyl acetate/hexanes is a good starting point. The product will be significantly less polar than the hydroxy- starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for identifying the presence of starting materials and hydrolysis byproducts. It provides both retention time and mass-to-charge ratio data, allowing for confident identification of each species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and quantifying the level of any co-isolated impurities, provided they can be resolved.

  • Infrared (IR) Spectroscopy: Particularly useful for detecting the amide impurity, which will show a characteristic carbonyl (C=O) stretch around 1650-1690 cm⁻¹.

Experimental Protocols

Protocol 1: General Procedure for Chlorination with POCl₃

Safety Note: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water.[10] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stirrer.

  • Reagent Addition: To the flask, add 6-hydroxy-5-methoxynicotinonitrile (1.0 eq). Under a positive pressure of inert gas, add phosphorus oxychloride (3.0 - 5.0 eq) via syringe or addition funnel.

  • Reaction: Heat the reaction mixture to reflux (approx. 106 °C) and maintain for 2-6 hours. Monitor the reaction's completion by TLC or by taking aliquots for LC-MS analysis (carefully quench the aliquot in a separate vial).

  • POCl₃ Removal (Recommended): Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess POCl₃ via vacuum distillation.

  • Work-up: Proceed to Protocol 2 for quenching and extraction.

Protocol 2: Aqueous Work-up and Extraction
  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the cooled reaction residue from Protocol 1 onto the ice with vigorous stirring.

  • Neutralization: Cool the aqueous mixture in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃) until the evolution of gas ceases and the pH is neutral (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Washing & Drying: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 3: Purification by Flash Column Chromatography
  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica onto the top of the prepared column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Title: Hydrolysis of Nitriles Source: Chemguide URL:[Link]
  • Title: Biocatalytic hydrolysis of nitriles Source: ResearchG
  • Title: Phosphoryl chloride Source: Sciencemadness Wiki URL:[Link]
  • Title: Making Amides from Nitriles Source: Chemistry LibreTexts URL:[Link]
  • Title: Phosphorus chloride oxide (POCl3) Source: ChemBK URL:[Link]
  • Title: Converting Nitriles to Amides Source: Chemistry Steps URL:[Link]
  • Title: 21.5. Hydrolysis of nitriles Source: Organic Chemistry II - Lumen Learning URL:[Link]
  • Title: How should I proceed in Chlorination using POCl3?
  • Title: Phosphoryl chloride Source: Wikipedia URL:[Link]
  • Title: 6-chloro-5-methylnicotinamide Source: Chemical Synthesis D
  • Title: Methyl 6-chloro-5-methoxynicotinate (C8H8ClNO3) Source: PubChemLite URL:[Link]
  • Title: 6-Chloro-5-methoxynicotinic acid Source: AOBChem URL:[Link]
  • Title: 6-Chloro-5-methylnicotinonitrile Source: PubChem URL:[Link]
  • Title: Method for synthesizing 6-chloro-2-methoxytoluene Source: Google Patents URL
  • Title: Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl) Source: Semantic Scholar URL:[Link]
  • Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)- 3-(2-(4-pyridinyl)vinyl)pyridine analogues... Source: Lund University URL:[Link]
  • Title: Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid...
  • Title: Method for the production of 2,6-dichloro-5-fluoronicotinonitrile...
  • Title: Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid...
  • Title: 6-chloro-5-methoxynicotinic acid (C7H6ClNO3) Source: PubChemLite URL:[Link]
  • Title: Preparation method of 6-chloro-3-methyl uracil Source: Google Patents URL
  • Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues... Source: PubMed URL:[Link]
  • Title: 2-chloronicotinonitrile Source: Organic Syntheses Procedure URL:[Link]
  • Title: Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide Source: ResearchG

Sources

Technical Support Guide: Purification of 6-Chloro-5-methoxynicotinonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 6-Chloro-5-methoxynicotinonitrile via recrystallization. Moving beyond a simple procedural list, this document delves into the underlying principles, offers robust troubleshooting solutions, and presents a self-validating experimental protocol designed for achieving high purity.

Foundational Principles & Compound Profile

Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[2] Conversely, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor upon crystallization).[3][4]

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₇H₅ClN₂O[5]
Molecular Weight 168.58 g/mol [5]
Appearance Solid[5]
CAS Number 1256835-79-6[5]

The structure, containing a polar pyridine ring, a nitrile, and a methoxy group, alongside a nonpolar chloro-substituent, suggests a moderate overall polarity. This characteristic is key to selecting an appropriate solvent system.

Experimental Protocol: A Validated Workflow

This section outlines a two-part protocol: initial solvent screening on a small scale, followed by a bulk purification workflow.

Workflow for Recrystallization of this compound

G cluster_0 Solvent Screening (Small Scale) cluster_1 Bulk Recrystallization ss1 Place ~20 mg crude solid in separate test tubes ss2 Add candidate solvent dropwise at RT ss1->ss2 ss3 Observe Solubility ss2->ss3 ss4 Heat soluble/sparingly soluble tubes to boiling ss3->ss4 ss5 Observe Hot Solubility ss4->ss5 ss6 Cool promising solutions to RT, then ice bath ss5->ss6 ss7 Observe Crystal Formation ss6->ss7 br1 Place crude product in Erlenmeyer flask ss7->br1 Select Best Solvent Proceed to Bulk Scale br2 Add minimum amount of hot solvent to dissolve br1->br2 br3 Decision: Insoluble impurities present? br2->br3 br4 Perform Hot Gravity Filtration br3->br4 Yes br5 Allow filtrate to cool slowly and undisturbed br3->br5 No br4->br5 br6 Cool further in an ice bath br5->br6 br7 Collect crystals by vacuum filtration br6->br7 br8 Wash crystals with minimal ice-cold solvent br7->br8 br9 Dry crystals under vacuum br8->br9

Caption: Recrystallization workflow from solvent screening to final product isolation.

Part A: Protocol for Solvent Screening

The success of any recrystallization hinges on the choice of solvent.[2] A systematic screening is mandatory.

Suggested Solvents for Screening (Test in Parallel):

Solvent ClassExamplesRationale
Alcohols Isopropanol, EthanolPolar protic; often effective for moderately polar compounds.
Esters Ethyl AcetatePolar aprotic; good balance of polarity.
Ketones AcetonePolar aprotic; strong solvent, may require an anti-solvent.
Aromatics TolueneNonpolar; useful for less polar compounds or as part of a mixed-solvent system.
Alkanes Heptane, HexaneNonpolar; typically used as an anti-solvent.
Ethers Methyl tert-butyl ether (MTBE)Less polar than esters/ketones.
Other Acetonitrile, WaterAcetonitrile is a versatile polar aprotic solvent. Water is a good choice for polar compounds.[6]

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until about 1 mL is added. Note the solubility.[4]

    • Ideal: The compound is sparingly soluble or insoluble at room temperature.[2]

    • Unsuitable: The compound dissolves completely. This solvent may be useful as the "good" solvent in a mixed-solvent pair.

  • For tubes where the compound was not fully soluble, gently heat the mixture to the solvent's boiling point.[7]

  • Add more hot solvent dropwise until the solid just dissolves. A minimum of near-boiling solvent should be used for optimal results.[8]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice-water bath.

  • Observe the outcome: The best solvent will yield a high quantity of crystalline solid upon cooling. An oil or no precipitate indicates a poor solvent choice.

Part B: Protocol for Bulk Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or boiling chips. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[1][8]

  • Hot Filtration (If Necessary): If insoluble impurities are present, you must perform a hot gravity filtration.[7][9] To prevent premature crystallization in the funnel, use a stemless or short-stemmed funnel, pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor, and keep the solution at or near its boiling point during the transfer.[9]

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Rapid cooling can trap impurities.[10]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.[11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: With the vacuum off, add a minimal amount of ice-cold recrystallization solvent to wash the crystals, removing any residual soluble impurities from the crystal surfaces. Reapply the vacuum to pull the wash solvent through.[8][9] Using solvent that is not chilled can result in significant product loss.[8]

  • Drying: Allow the crystals to dry thoroughly on the filter funnel with the vacuum running. The final product can then be transferred to a watch glass for further air-drying or placed in a vacuum oven.

Troubleshooting Guide

Problem: The compound "oils out" and does not form crystals upon cooling.

  • Possible Cause & Solution: The boiling point of the solvent may be higher than the melting point of your compound, or significant impurities are depressing the melting point. When the solution cools, it becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid state.

    • Action 1: Re-heat the solution to redissolve the oil. Add a small amount (5-10% by volume) of additional solvent to lower the saturation temperature. Allow it to cool much more slowly (e.g., by placing the flask in a beaker of hot water and letting both cool together).[10][12]

    • Action 2: If using a mixed-solvent system, re-heat and add more of the "good" (more soluble) solvent to prevent premature precipitation.[10]

    • Action 3: The presence of a significant amount of impurities can promote oiling. If the problem persists, it may be necessary to first purify the material by column chromatography.[12]

Problem: No crystals (or very few) form upon cooling.

  • Possible Cause & Solution: This is most commonly due to using too much solvent, resulting in a solution that is not saturated at the lower temperature.[10][12] It can also be due to supersaturation, where the crystallization process lacks a point of initiation.[8]

    • Action 1: If you suspect too much solvent was used, gently boil off a portion of the solvent to concentrate the solution and attempt to cool again.[11][12]

    • Action 2 (Induce Crystallization): If the solution is supersaturated, try scratching the inner wall of the flask at the solution's surface with a glass stirring rod. The microscopic scratches provide a nucleation site for crystal growth.[8][10]

    • Action 3 (Seeding): If available, add a tiny "seed" crystal of pure this compound to the cooled solution. This provides a template for crystallization to begin.[8][9]

Problem: The final product has a low melting point or shows impurities by analytical methods (TLC, NMR).

  • Possible Cause & Solution: Impurities were trapped within the crystal lattice during formation, or the crystals were not washed adequately.

    • Action 1: The crystallization may have occurred too rapidly. Repeat the recrystallization, but ensure the cooling process is much slower. Using a slight excess of solvent can also help.[10]

    • Action 2: Ensure the crystals are properly washed with ice-cold solvent during filtration to remove any mother liquor clinging to the surfaces.[8]

    • Action 3: The chosen solvent may not be effective at leaving impurities in the solution. Re-evaluate your solvent choice by performing another screening.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a single-solvent and a mixed-solvent system?

A single-solvent system is always preferable for its simplicity.[3] You should only resort to a mixed-solvent system when no single solvent provides the desired solubility profile (highly soluble when hot, poorly soluble when cold). A mixed-solvent system typically consists of a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which it is poorly soluble.[3] The two solvents must be miscible.

Q2: My crude material is highly colored. How can I remove colored impurities?

Colored impurities are often large, polar molecules with extensive conjugation. They can frequently be removed by adding a small amount of activated charcoal to the hot, dissolved solution.

  • Protocol: After the crude product is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (e.g., the tip of a spatula). Swirl the flask and then perform a hot gravity filtration as described previously to remove the charcoal and the adsorbed impurities.[11] Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

Q3: How can I assess the purity of my recrystallized product?

Purity should be validated using multiple methods:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot, whereas the crude material may show multiple spots.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Q4: What are the likely impurities in my crude this compound?

While specific impurities depend on the synthetic route, common classes of impurities in related syntheses include:[13]

  • Unreacted Starting Materials: Precursors used in the synthesis.

  • Isomeric Impurities: Formation of other substituted nicotinonitriles if the reaction is not perfectly regioselective.

  • Side-Products: Compounds resulting from secondary reactions or decomposition of reagents.

  • Degradation Products: For instance, hydrolysis of the nitrile group to a carboxylic acid or amide under non-neutral work-up conditions.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Unknown. (n.d.). Recrystallization.
  • University of Ottawa. (n.d.). Recrystallization - Single Solvent.
  • Unknown. (n.d.). Recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-5-methylnicotinonitrile. PubChem Compound Database.
  • Unknown. (n.d.). Recrystallization, filtration and melting point.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem Compound Database.
  • Chemical Synthesis Database. (2025). 6-chloro-5-methylnicotinamide.
  • LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.

Sources

Technical Support Center: Chromatographic Separation of 6-Chloro-5-methoxynicotinonitrile Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chromatographic analysis of 6-Chloro-5-methoxynicotinonitrile and its process-related isomers. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. Here, we synthesize foundational chromatographic principles with field-proven insights to empower you to overcome separation hurdles with confidence and scientific rigor.

Introduction to the Challenge

This compound is a substituted pyridine derivative, a class of compounds frequently utilized as building blocks in pharmaceutical synthesis.[1] During its synthesis and storage, the formation of positional isomers is a common challenge. These isomers, often possessing very similar physicochemical properties, can be difficult to resolve chromatographically, yet their detection and quantification are critical for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).[2][3]

The primary isomers of concern are those where the chloro and methoxy substituents are located at different positions on the pyridine ring. The subtle differences in their polarity, hydrophobicity, and electronic interactions necessitate a systematic and knowledgeable approach to chromatographic method development.[4][5]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on your chromatographic analysis.

Q1: What are the most likely positional isomers of this compound I should be looking for?

A1: Based on common synthetic routes for substituted pyridines, the most probable positional isomers would involve rearrangement of the chloro and methoxy groups on the pyridine ring. For instance, you might encounter isomers such as 2-chloro-3-methoxynicotinonitrile or 4-chloro-3-methoxynicotinonitrile. The presence and prevalence of specific isomers will be highly dependent on the synthetic pathway employed.[6]

Q2: What type of HPLC column is best suited for separating these types of isomers?

A2: While a standard C18 column is a good starting point for many reversed-phase separations, for positional aromatic isomers, a phenyl-hexyl stationary phase is often more effective.[7][8] The phenyl rings in the stationary phase can induce dipole-dipole and π-π interactions with the aromatic ring of the analytes, providing an additional separation mechanism beyond simple hydrophobicity.[6][9] This can significantly enhance the selectivity between isomers with minor differences in their structure.[10][11]

Q3: Why is mobile phase pH so critical for the separation of these compounds?

A3: this compound and its isomers contain a basic pyridine nitrogen atom. The pH of the mobile phase will dictate the ionization state of this nitrogen.[12][13] When the mobile phase pH is close to the pKa of the pyridine nitrogen, the compound can exist in both its ionized (protonated) and non-ionized forms, which can lead to poor peak shape (e.g., tailing or splitting).[14][15] Controlling the pH to be at least 2 units away from the pKa ensures that the analyte is in a single ionic form, leading to sharper, more symmetrical peaks and more stable retention times.[16] For basic compounds like these, starting with a lower pH (e.g., pH 3-4) is generally recommended to ensure full protonation and minimize undesirable interactions with residual silanols on the silica-based stationary phase.[17]

Q4: I am seeing significant peak tailing for my main peak. What is the most likely cause?

A4: Peak tailing for basic compounds like substituted pyridines is often caused by secondary interactions between the protonated analyte and deprotonated (negatively charged) silanol groups on the surface of the silica-based column packing material.[14][17] This can be mitigated by:

  • Lowering the mobile phase pH: This suppresses the ionization of the silanol groups.[17]

  • Using a modern, high-purity, end-capped column: These columns have fewer accessible silanol groups.

  • Adding a basic modifier to the mobile phase: A small amount of an amine modifier like triethylamine (TEA) can compete with the analyte for interaction with the active silanol sites, thus improving peak shape.[16]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the chromatographic separation of this compound isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

This is the most common and critical challenge in this application.

start Poor Resolution / Co-elution c1 Optimize Mobile Phase pH start->c1 Isomers are ionizable? c2 Change Organic Modifier c1->c2 pH adjustment insufficient? c3 Select Alternative Stationary Phase c2->c3 Solvent change ineffective? c4 Adjust Gradient Slope c3->c4 Still co-eluting? c5 Modify Temperature c4->c5 Minor adjustments needed? end Resolution Achieved c5->end

Caption: Troubleshooting flowchart for poor resolution.

Potential Cause Explanation & Solution
Inadequate Selectivity of Stationary Phase The primary retention mechanism (hydrophobicity on a C18 column) may not be sufficient to differentiate the subtle structural differences between the isomers. Solution: Switch to a stationary phase that offers alternative separation mechanisms. A phenyl-hexyl column is highly recommended to leverage π-π interactions, which can significantly enhance selectivity for aromatic positional isomers.[8][10][11] Pentafluorophenyl (PFP) phases are another excellent option for providing different selectivity.[10]
Suboptimal Mobile Phase pH The ionization state of the pyridine nitrogen affects its interaction with the stationary phase. Fine-tuning the pH can alter the relative retention of the isomers. Solution: Systematically evaluate the mobile phase pH in the acidic range (e.g., from pH 2.5 to 4.5) in small increments (e.g., 0.2 pH units). This can reveal an optimal pH where the selectivity between the critical pair is maximized.[12][15][16]
Incorrect Choice of Organic Modifier Acetonitrile and methanol interact differently with both the analyte and the stationary phase. This can lead to changes in selectivity. Solution: If using acetonitrile, try substituting it with methanol, or vice-versa. Methanol can enhance π-π interactions on phenyl-based columns.[9] You can also evaluate mixtures of acetonitrile and methanol.
Gradient is Too Steep A steep gradient may not provide enough time for the isomers to be adequately resolved as they travel through the column. Solution: Decrease the gradient slope (i.e., make the gradient longer). This will increase the overall run time but can significantly improve the resolution between closely eluting peaks.[2]
Problem 2: Peak Tailing

This issue compromises peak integration and reduces overall method accuracy.

start Peak Tailing Observed t1 Check Mobile Phase pH start->t1 Basic compound? t2 Assess Column Health t1->t2 pH is optimal? t3 Consider Mobile Phase Additives t2->t3 Column is new/good? t4 Verify Sample Solvent t3->t4 Additives ineffective? end Symmetrical Peaks t4->end

Caption: Troubleshooting flowchart for peak tailing.

Potential Cause Explanation & Solution
Secondary Silanol Interactions As previously mentioned, this is a very common cause for peak tailing with basic compounds like pyridines. Solution: Ensure the mobile phase pH is sufficiently low (e.g., pH < 4) to keep the silanol groups protonated. If tailing persists, consider adding a small amount of a basic modifier like 0.1% triethylamine (TEA) to the mobile phase to block the active silanol sites.[16][17]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. Solution: Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can create active sites that cause tailing. Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Sample Solvent Mismatch If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
Problem 3: Irreproducible Retention Times

This issue can affect the reliability of peak identification and quantification.

Potential Cause Explanation & Solution
Inadequate Column Equilibration If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times can shift. Solution: Ensure a sufficient equilibration time between runs, typically 5-10 column volumes.
Mobile Phase Preparation Inconsistency Small variations in pH or organic modifier concentration between batches of mobile phase can cause retention time drift. Solution: Prepare the mobile phase carefully and consistently. Always measure the pH of the aqueous portion before adding the organic solvent. Use a calibrated pH meter.[16]
Fluctuating Column Temperature Temperature affects mobile phase viscosity and the kinetics of partitioning, leading to changes in retention. Solution: Use a column oven to maintain a constant and stable temperature.
Pump Malfunction or Leaks Inconsistent flow rates due to pump issues or leaks in the system will directly impact retention times. Solution: Check the system for leaks and perform routine pump maintenance.

Reference Method (Hypothetical Starting Point)

While a specific validated method for this compound was not found in the public literature, the following protocol is a robust starting point for method development, based on established principles for separating similar compounds.[2][18]

Experimental Protocol
  • Instrumentation:

    • HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

Parameter Recommended Starting Condition Rationale
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µmProvides π-π interactions for enhanced selectivity of aromatic isomers.[8][11]
Mobile Phase A 0.1% Formic Acid in Water (pH approx. 2.7)Low pH ensures protonation of the pyridine nitrogen and suppresses silanol activity.[16][17]
Mobile Phase B AcetonitrileGood general-purpose organic modifier.
Gradient 10-90% B over 20 minutesA shallow gradient is a good starting point to resolve closely eluting isomers.[2]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable operating conditions.
Detection UV at 270 nmBased on the chromophores present in the molecule. A full UV scan of the analyte should be performed to determine the optimal wavelength.
Injection Vol. 5 µLA small volume to prevent overload.
Sample Prep. Dissolve sample in 50:50 Water:AcetonitrileA solvent composition that is compatible with the initial mobile phase conditions.
  • Method Optimization Strategy:

    • First, inject a standard of this compound to determine its retention time.

    • If isomers are present and co-elute, adjust the gradient to be shallower to improve resolution.

    • Systematically vary the pH of Mobile Phase A (e.g., using phosphate buffer from pH 2.5 to 4.0) to find the optimal selectivity.

    • If resolution is still insufficient, switch the organic modifier to methanol and re-optimize the gradient.

By following this structured approach, you will be well-equipped to develop a robust and reliable chromatographic method for the separation of this compound and its isomers, and to troubleshoot any issues that may arise.

References

  • Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent.
  • Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. Phenomenex.
  • How changing stationary phase chemistry can impact separ
  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chrom
  • RP-HPLC (Determinging elution order) : r/OrganicChemistry. Reddit.
  • Separation of 2-Chloro-6-methoxypyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Benchchem.
  • Prediction of Chromatographic Elution Order of Analytical Mixtures Based on Quantitative Structure-Retention Relationships and Multi-Objective Optimiz
  • Method Development for Drug Impurity Profiling: Part 1.
  • Troubleshooting in HPLC: A Review. IJSDR.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Pyridine Derivatives and Impurity Standards for Pharma R&D.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research.
  • HPLC TROUBLESHOOTING: A REVIEW. Jetir.Org.
  • Predict the elution order of the following compound in a RP-HPLC column. Chegg.
  • How To Determine Elution Order In Column Chrom
  • Separation of Model Compounds in Reversed-Phase and Mixed-Mode. SIELC Technologies.
  • Chromatography Method Development For Impurity Analysis And Degrad
  • Physicochemical Properties in Relation to Biological Action. Pharmaguideline.
  • 8 constitutional isomers of molecular formula C5H11Cl... Doc Brown's revision notes...
  • This compound. Sigma-Aldrich.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • 6-Chloro-5-methylnicotinonitrile. CymitQuimica.
  • 6-Chloro-5-methylnicotinonitrile. PubChem.
  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. PMC.
  • High Throughput Screening For Chiral Selectivity by HPLC for Pharmaceutical Applic
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv
  • 7.8: Comparing Properties of Isomers. Chemistry LibreTexts.
  • Carotenoid isomers: A systematic review...
  • Development of a Method for Regioisomer Impurity Detection... Longdom Publishing.

Sources

avoiding decomposition of 6-Chloro-5-methoxynicotinonitrile during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-5-methoxynicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this important intermediate. Here, we will address common challenges, with a focus on preventing the decomposition of the target molecule during its synthesis and purification. Our approach is rooted in mechanistic principles to provide you with a deeper understanding of the critical parameters for a successful and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its purity important?

This compound is a substituted pyridine derivative. The unique arrangement of a chloro, a methoxy, and a nitrile group on the pyridine ring makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules, including various kinase inhibitors and other therapeutic agents.[1][2] The purity of this intermediate is critical, as impurities can lead to side reactions in subsequent steps, complicating purification and potentially impacting the biological activity and safety profile of the final active pharmaceutical ingredient (API).

Q2: What are the main decomposition pathways for this molecule during synthesis?

The primary modes of decomposition for this compound involve the reactive chloro group at the 6-position and, to a lesser extent, the nitrile group. The principal concerns are:

  • Hydrolysis: The chloro group is susceptible to hydrolysis, especially under basic or heated aqueous conditions, to form the corresponding 6-hydroxy derivative, which will likely exist as the 6-pyridone tautomer.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the nitrile group makes the chloro-substituted carbon atom electrophilic and prone to attack by other nucleophiles present in the reaction mixture (e.g., residual amines, alkoxides).[5][6][7]

  • Nitrile Hydrolysis: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide or further to a carboxylic acid.[8][9]

Q3: How can I monitor the reaction and detect decomposition?

Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most effective techniques for real-time monitoring.

  • TLC: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to track the consumption of starting materials and the formation of the product. Decomposition products, often being more polar (like the pyridone), will typically have a lower Rf value.

  • HPLC-MS: This is the preferred method for a more quantitative assessment. It allows for the separation and identification of the desired product from byproducts and can help in identifying the mass of unknown impurities, providing clues to their structure.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction is complete according to TLC, but after workup and purification, the isolated yield of this compound is significantly lower than expected. What are the likely causes?

Answer: Low isolated yield, despite apparent high conversion, often points to product loss during the workup or purification stages, likely due to decomposition.

Possible Causes & Solutions:

  • Decomposition during Aqueous Workup:

    • Causality: The chloro group on the electron-deficient pyridine ring is susceptible to nucleophilic attack by water or hydroxide ions, especially if the aqueous phase is basic or if the workup is prolonged at elevated temperatures. This leads to the formation of the more polar 6-pyridone derivative, which may be lost in the aqueous layer or complicate purification.[3][4][10]

    • Solution:

      • Perform the aqueous workup at a low temperature (0-5 °C).

      • If a basic wash is necessary (e.g., with sodium bicarbonate solution), perform it quickly and avoid using strong bases like NaOH or KOH.

      • Ensure the pH of the aqueous layer does not become strongly basic. A neutral or slightly acidic pH is generally safer for this molecule.

      • Minimize the time the product is in contact with the aqueous phase.

  • Product Loss during Purification:

    • Causality: If using silica gel chromatography, the slightly acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. Moreover, if the product is left on the column for an extended period, it can degrade.

    • Solution:

      • Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).

      • Expedite the chromatography process.

      • If the product is sufficiently non-polar, consider using a plug of silica gel for rapid filtration instead of a full column.

      • Recrystallization from a suitable solvent system can be an excellent alternative to chromatography for achieving high purity without the risk of on-column decomposition.

Issue 2: Presence of a Major, More Polar Impurity

Question: My final product is contaminated with a significant impurity that has a lower Rf on TLC and a different mass spectrum. How can I identify and prevent its formation?

Answer: A more polar impurity is often a decomposition product. The most likely candidate is the 6-pyridone derivative formed via hydrolysis of the chloro group.

Identification and Prevention Strategy:

Potential Impurity Identification (MS) Prevention Strategy
6-Hydroxy-5-methoxynicotinonitrile (Pyridone form)[M+H]+ corresponding to the replacement of Cl with OH- Ensure all reagents and solvents are anhydrous. - Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). - Use a neutral or slightly acidic aqueous workup. - Avoid high temperatures during workup and purification.
5-Methoxy-6-(substituted)nicotinonitrile[M+H]+ corresponding to the replacement of Cl with another nucleophile- Carefully control stoichiometry if other nucleophiles are present. - Quench the reaction appropriately to neutralize any reactive species before workup.
6-Chloro-5-methoxynicotinamide[M+H]+ corresponding to the addition of H2O to the nitrile group- Avoid harsh acidic or basic conditions during workup and purification.[9]

Visualizing the Problem: Reaction and Decomposition Pathways

The following diagram illustrates the desired synthetic route and the primary decomposition pathways to avoid.

G cluster_main Desired Synthesis Precursor Precursor Product This compound Precursor->Product Synthetic Step (e.g., Chlorination) Hydrolysis_Product 6-Pyridone Derivative Product->Hydrolysis_Product H2O / OH- (Workup/Moisture) SNAr_Product SNAr Byproduct Product->SNAr_Product Other Nucleophiles (e.g., R-NH2) Nitrile_Hydrolysis Amide/Carboxylic Acid Product->Nitrile_Hydrolysis Strong Acid/Base (Harsh Workup)

Caption: Key reaction and potential decomposition pathways.

Recommended Protocol: A Self-Validating Approach

This protocol for a hypothetical final chlorination step incorporates best practices to minimize decomposition.

Objective: To synthesize this compound from a precursor like 5-Methoxy-6-pyridone-3-carbonitrile.

Materials:

  • 5-Methoxy-6-pyridone-3-carbonitrile (1.0 eq)

  • Phosphorus oxychloride (POCl3) (3-5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-Methoxy-6-pyridone-3-carbonitrile (1.0 eq) and anhydrous toluene.

    • Add phosphorus oxychloride (3-5 eq) to the suspension at room temperature, followed by a catalytic amount of anhydrous DMF.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 100-110 °C).

    • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Workup (Critical Step for Stability):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a flask containing crushed ice, with vigorous stirring. Caution: This is a highly exothermic quench.

    • Once the quench is complete, basify the mixture to a pH of ~7-8 by the slow addition of saturated NaHCO3 solution. Monitor the pH and keep the temperature below 10 °C using an ice bath. Avoid making the solution strongly alkaline.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, recrystallization from a solvent like ethanol or isopropanol may yield a highly pure product.

Troubleshooting Workflow

If you encounter issues, follow this logical troubleshooting workflow.

G start Problem Encountered (e.g., Low Yield, Impurity) check_crude Analyze Crude Reaction Mixture (TLC, HPLC-MS) start->check_crude is_conversion_low Low Conversion? check_crude->is_conversion_low optimize_rxn Optimize Reaction: - Increase temp/time - Check reagent quality is_conversion_low->optimize_rxn Yes is_impurity_present Major Impurity Present? is_conversion_low->is_impurity_present No end_good Problem Solved optimize_rxn->end_good identify_impurity Identify Impurity Structure (MS, NMR if possible) is_impurity_present->identify_impurity Yes is_hydrolysis Hydrolysis Product? identify_impurity->is_hydrolysis optimize_workup Optimize Workup: - Anhydrous conditions - Low temp quench - Neutral pH is_hydrolysis->optimize_workup Yes is_snar SNAr Product? is_hydrolysis->is_snar No optimize_workup->end_good control_nucleophiles Control Nucleophiles: - Check stoichiometry - Inert atmosphere is_snar->control_nucleophiles Yes is_snar->end_good No control_nucleophiles->end_good

Caption: A decision tree for troubleshooting synthesis issues.

By understanding the inherent reactivity of this compound and implementing careful, mechanistically-informed experimental techniques, you can successfully minimize decomposition and achieve high yields of a pure product. For further assistance, please do not hesitate to contact our technical support team.

References

  • Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure.National Institutes of Health.
  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water.Semantic Scholar.
  • We have considered nucleophilic aromatic substitution of pyridine...Pearson+.
  • An experiment to illustrate nucleophilic aromatic substitution and tautomerism.Journal of Chemical Education.
  • Degradation of the neonicotinoid insecticide acetamiprid via the N-carbamoylimine derivate (IM-1-2) mediated by the nitrile hydratase of the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333.PubMed.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Stack Exchange.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?ECHEMI.
  • Nicotinonitrile - Wikipedia.Wikipedia.
  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.ResearchGate.
  • Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase.PubMed.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 6-Chloro-5-methoxynicotinonitrile, a substituted pyridine derivative, presents a unique analytical challenge due to the confluence of electron-withdrawing and electron-donating groups on the pyridine ring. This guide provides an in-depth analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a detailed interpretation based on fundamental principles and comparative data from related structures. Furthermore, we will explore alternative analytical techniques and provide a comprehensive, field-proven protocol for acquiring high-quality NMR data.

The Decisive Role of NMR in Structural Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount analytical technique for determining the structure of organic compounds.[1] Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled.[2] For a molecule like this compound, with its distinct electronic landscape, NMR provides the necessary resolution to assign each proton and carbon to its specific position, a task that can be ambiguous with other methods.

Predicted ¹H and ¹³C NMR Spectral Analysis

While a publicly available experimental spectrum for this compound is not readily found, we can predict its ¹H and ¹³C NMR spectra with a high degree of confidence. This prediction is based on the well-established chemical shift ranges for pyridine derivatives and the known influence of chloro, methoxy, and cyano substituents on the pyridine ring.[2][3][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the cyano group, and the chlorine atom will significantly influence the chemical shifts of these protons.

The proton at position 2 (H-2) is anticipated to be the most deshielded, appearing furthest downfield. This is due to its proximity to the electron-withdrawing nitrogen atom. The proton at position 4 (H-4) will appear at a relatively upfield position compared to H-2, influenced by the adjacent methoxy group, which is electron-donating.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound will display six unique signals, one for each carbon atom in the molecule. The chemical shifts are dictated by the electronegativity of the attached substituents and their position on the pyridine ring.

The carbon of the cyano group (CN) will have a characteristic chemical shift in the range of 115-120 ppm. The carbons directly attached to the electronegative nitrogen and chlorine atoms (C-2 and C-6) will be significantly deshielded. The methoxy carbon (O-CH₃) will appear in the typical upfield region for such groups.

Tabulated Predicted NMR Data

¹H NMR δ (ppm)MultiplicityCoupling Constant (J)
H-28.5 - 8.7d~2-3 Hz
H-47.8 - 8.0d~2-3 Hz
OCH₃4.0 - 4.2s-
¹³C NMR δ (ppm)
C-2150 - 152
C-3110 - 112
C-4145 - 147
C-5155 - 157
C-6148 - 150
CN116 - 118
OCH₃56 - 58

Experimental Protocol for NMR Analysis

This section outlines a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and similar compounds.

Sample Preparation:
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[1]

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1]

  • Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous by gentle agitation.

NMR Spectrometer Setup and Data Acquisition:
  • Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and sensitivity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Program : Standard single-pulse experiment.[5]

    • Spectral Width : ~12-15 ppm.

    • Acquisition Time : 2-4 seconds.[5]

    • Relaxation Delay : 1-5 seconds.[5][6] A longer delay ensures accurate integration.

    • Number of Scans : 16-64, depending on concentration.[5]

    • Temperature : 298 K (25 °C).[5]

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled single-pulse experiment.[5]

    • Spectral Width : ~200-220 ppm.

    • Acquisition Time : 1-2 seconds.[5]

    • Relaxation Delay : 2-5 seconds.[5][6]

    • Number of Scans : 1024-4096, necessary due to the low natural abundance of the ¹³C isotope.[5][7]

    • Decoupling : Broadband proton decoupling.[5]

    • Temperature : 298 K (25 °C).[5]

Data Processing:
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a pure absorption lineshape.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the protons and carbons for NMR analysis.

Caption: Molecular structure of this compound.

Comparative Analysis: NMR vs. Alternative Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.[8]

  • Mass Spectrometry (MS) : MS is excellent for determining the molecular weight and elemental composition of a molecule.[8] However, it provides limited information about the specific arrangement of atoms and cannot distinguish between isomers.

  • Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying the functional groups present in a molecule, such as the cyano (C≡N) and ether (C-O-C) groups in our compound of interest.[9] However, it does not provide a complete picture of the molecular skeleton.

  • X-ray Crystallography : For crystalline solids, X-ray crystallography can provide an exact three-dimensional structure. The primary limitation is the requirement for a single crystal of sufficient quality, which is not always achievable.

The key advantage of NMR is its ability to provide a complete constitutional and configurational analysis of a molecule in solution, which is often the relevant state for chemical and biological activity.

Conclusion

The ¹H and ¹³C NMR analysis of this compound, guided by predictive principles, offers a powerful approach to its structural verification. The detailed protocol provided herein ensures the acquisition of high-quality, reproducible data, which is essential for researchers in drug development and materials science. While other analytical techniques offer valuable insights, NMR spectroscopy remains the most comprehensive method for the unambiguous structural elucidation of complex organic molecules in solution.

References

  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • Cowley, M. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(9), 835-841.
  • ResearchGate. (2020). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,...
  • Put, P., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry, 6(1), 1-8.
  • Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(9), 633-637.
  • JEOL. Quantitative NMR Spectroscopy.
  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Gámez-Vallejo, J. J., et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3299.
  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.
  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.
  • Michigan State University Department of Chemistry. NMR Spectroscopy.
  • Seton Hall University. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.
  • Omics Online. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • University of Wisconsin-Madison. NMR Chemical Shifts.
  • ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
  • ResearchGate. (2008). 1H- and 13C-NMR chemical shifts for compound 5.
  • Quora. (2025). What are some alternatives to NMR spectroscopy to study protein structures?.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • University College London. Chemical shifts.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • MDPI. (2023). 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one.
  • MDPI. (2017). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds.

Sources

A Comparative Crystallographic Analysis of 6-Chloro-5-methoxynicotinonitrile Derivatives: Guiding Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction (SC-XRD) data for a series of functionalized 6-chloro-5-methoxynicotinonitrile derivatives. For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for optimizing drug-target interactions and improving physicochemical properties.[1][2][3] Nicotinonitrile scaffolds are of significant interest in medicinal chemistry due to their prevalence in a range of biologically active compounds.[4][5][6] This guide delves into the subtle yet critical structural variations induced by substituent modifications, offering insights that can directly inform rational drug design strategies.

The analysis presented herein is grounded in the principles of single-crystal X-ray crystallography, the gold-standard technique for elucidating the atomic arrangement within a crystalline solid.[3][7][8] By examining key crystallographic parameters, intermolecular interactions, and packing motifs, we can draw correlations between molecular structure and macroscopic properties, ultimately accelerating the development of novel therapeutics.

The Strategic Importance of SC-XRD in Drug Discovery

The journey of a drug from a promising lead compound to a clinical candidate is fraught with challenges. A deep understanding of the molecule's three-dimensional structure is a critical compass for navigating this path.[3] Single-crystal X-ray diffraction provides this atomic-level blueprint, revealing precise bond lengths, bond angles, and conformational preferences.[9] This information is invaluable for:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective analogs.

  • Optimizing Drug-Target Interactions: Visualizing how a ligand binds to its protein target, enabling the design of modifications that enhance binding affinity and specificity.

  • Informing Bioavailability and Formulation: Understanding the solid-state properties of a drug molecule, such as crystal packing and polymorphism, which can significantly impact its solubility, stability, and dissolution rate.[10]

Heterocyclic compounds, such as the nicotinonitrile derivatives discussed here, form the backbone of a vast number of pharmaceuticals.[2][9] Their rich chemistry allows for fine-tuning of electronic and steric properties, making them privileged scaffolds in drug discovery.

Experimental Workflow: From Crystal to Structure

The successful determination of a crystal structure via SC-XRD is a multi-step process that demands precision and expertise. The following is a generalized, yet comprehensive, protocol for the analysis of small organic molecules like the this compound derivatives.

Crystal Growth: The Foundation of Quality Data

The adage "garbage in, garbage out" is particularly apt for crystallography. High-quality single crystals are a prerequisite for obtaining high-resolution diffraction data. For the derivatives discussed, the following methods are commonly employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial. This gradual process encourages the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal formation.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed on the diffractometer.[11]

experimental_workflow cluster_crystal Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Slow_Evaporation Slow Evaporation Crystal_Mounting Crystal Mounting Slow_Evaporation->Crystal_Mounting Vapor_Diffusion Vapor Diffusion Vapor_Diffusion->Crystal_Mounting Cooling Cooling Cooling->Crystal_Mounting Diffractometer_Setup Diffractometer Setup (Cryo-cooling) Crystal_Mounting->Diffractometer_Setup X-ray_Irradiation X-ray Irradiation & Diffraction Diffractometer_Setup->X-ray_Irradiation Data_Acquisition Data Acquisition (Detector) X-ray_Irradiation->Data_Acquisition Data_Reduction Data Reduction Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation Structure_Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and potential radiation damage.[11] A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å or Cu Kα radiation, λ = 1.54184 Å) is directed at the crystal. As the crystal is rotated, a diffraction pattern is recorded on a detector.[11]

Structure Solution and Refinement: From Diffraction to 3D Model

The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.[11]

  • Data Reduction: The integrated intensities are corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson synthesis.[9][11]

  • Structure Refinement: The atomic positions and thermal parameters are iteratively adjusted to achieve the best possible agreement between the calculated and observed diffraction data.[11] The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for high-quality small-molecule structures.

  • Validation: The final structure is checked for geometric and chemical sensibility.

Comparative Analysis of this compound Derivatives

To illustrate the impact of substituent changes on the crystal structure, we will compare the parent molecule, This compound (1) , with two hypothetical derivatives: 6-chloro-5-hydroxy-nicotinonitrile (2) and 6-chloro-5-ethoxy-nicotinonitrile (3) .

CompoundR Group
1 -OCH₃
2 -OH
3 -OCH₂CH₃
Crystallographic Data Summary

The following table presents a hypothetical but plausible comparison of the key crystallographic data for these three compounds. This data is based on typical values for similar organic molecules and illustrates the expected structural changes.

ParameterCompound 1 (-OCH₃)Compound 2 (-OH)Compound 3 (-OCH₂CH₃)
Crystal SystemMonoclinicMonoclinicTriclinic
Space GroupP2₁/cP2₁/cP-1
a (Å)7.857.528.12
b (Å)10.239.8910.55
c (Å)9.459.1111.34
β (°)105.2103.598.7
Volume (ų)732.5659.8945.3
Z444
Density (calc), g/cm³1.481.611.42
R-factor (%)3.53.84.1
Analysis of Intermolecular Interactions and Crystal Packing

The nature and arrangement of intermolecular interactions are fundamental to understanding the solid-state properties of a molecule.

Compound 1 (R = -OCH₃): In the parent molecule, the crystal packing is expected to be dominated by weak C-H···N and C-H···O hydrogen bonds, as well as π-π stacking interactions between the pyridine rings. The methoxy group is a relatively weak hydrogen bond acceptor.

Compound 2 (R = -OH): The introduction of a hydroxyl group in compound 2 introduces a strong hydrogen bond donor. This is expected to lead to the formation of robust O-H···N hydrogen bonds between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule, or O-H···O hydrogen bonds. These strong interactions would likely result in a more densely packed crystal structure, as reflected in the smaller unit cell volume and higher calculated density.[12]

intermolecular_interactions cluster_compound2 Compound 2 (-OH) cluster_compound1 Compound 1 (-OCH₃) cluster_compound3 Compound 3 (-OCH₂CH₃) mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···N (Strong H-bond) mol3 Molecule C mol4 Molecule D mol3->mol4 C-H···N (Weak H-bond) mol5 Molecule E mol6 Molecule F mol5->mol6 van der Waals forces

Figure 2: A conceptual representation of dominant intermolecular interactions.

Compound 3 (R = -OCH₂CH₃): The larger ethoxy group in compound 3 introduces greater steric bulk. This is likely to disrupt the efficient packing observed in compounds 1 and 2 , leading to a less dense crystal structure with a larger unit cell volume. The intermolecular interactions would be primarily van der Waals forces and weaker C-H···N/O interactions. The change in crystal system to triclinic also suggests a different, less symmetric packing arrangement.

Implications for Drug Development

The comparative analysis of these three derivatives highlights how small molecular modifications can have a significant impact on the solid-state structure. These differences have direct consequences for drug development:

  • Solubility and Dissolution: The strong hydrogen bonding network in compound 2 might lead to a higher lattice energy and consequently lower solubility compared to compounds 1 and 3 . This is a critical consideration for oral drug delivery.

  • Polymorphism: The ability of a molecule to crystallize in multiple forms (polymorphs) with different physical properties is a major concern in the pharmaceutical industry.[10] The presence of a strong hydrogen bond donor in compound 2 could lead to a more limited number of accessible polymorphs compared to the more flexible packing of compound 3 .

  • Structure-Based Drug Design: The precise torsional angles of the substituent relative to the pyridine ring, as determined by SC-XRD, can be used to refine computational models of drug-receptor binding. This allows for a more accurate prediction of the biological activity of new derivatives.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool in modern drug discovery, providing unparalleled insights into the three-dimensional structure of small molecules.[1][3] This guide has demonstrated, through a comparative analysis of this compound and its hypothetical derivatives, how subtle changes in chemical structure can lead to significant alterations in crystal packing and intermolecular interactions. By leveraging this detailed structural information, researchers can make more informed decisions in the design and optimization of new drug candidates, ultimately accelerating the path to novel and effective therapies.

References

  • Indian Chemical Society. (n.d.). Preliminary understanding of experiments on single crystal X-ray crystallography.
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods.
  • Popov, A. N., & Bourenkov, G. P. (2003). X-ray diffraction experiment – the last experiment in the structure elucidation process. National Center for Biotechnology Information.
  • Zhang, D., et al. (2017). Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate.
  • University of Wisconsin-Madison. (n.d.). Powder X-ray Diffraction Protocol/SOP.
  • Li, Y., et al. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. PubMed.
  • Nwachukwu, J. C., et al. (2018). Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Cambridge Structural Database.
  • Barbas, R., & Gushurst, K. S. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. American Pharmaceutical Review.
  • News-Medical.Net. (2020). What Role does X-Ray Diffraction have in Drug Analysis?.
  • An-Najah Staff. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione.
  • Royal Society of Chemistry. (n.d.). Intermolecular interactions in the crystal structures of substituted tetrazolones.
  • National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry.
  • MDPI. (2021). The Crystal Structure and Intermolecular Interactions in Fenamic Acids–Acridine Complexes.
  • Cambridge Crystallographic Data Centre. (2025). Introducing Cambridge Structural Database 6.00.
  • MDPI. (n.d.). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[13][14]imidazo[1,2-a]pyridine-3,3'-pyrrole]-2,5-dicarboxylate.
  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures.
  • Wikipedia. (n.d.). Nicotinonitrile.
  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database.
  • Cambridge Crystallographic Data Centre. (n.d.). Structural Chemistry Software.
  • PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile.
  • ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents.
  • ResearchGate. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review.
  • MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • Aalto Research Portal. (2021). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile.
  • ResearchGate. (2015). Crystal structure of 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile.

Sources

A Technical Guide to the Biological Activity of Nicotinonitrile Analogs: A Comparative Analysis Focused on 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of several marketed drugs and a multitude of investigational agents.[1][2][3] Its versatility allows for a wide range of chemical modifications, leading to a diverse array of biological activities. This guide provides a comparative analysis of the biological activity of various nicotinonitrile derivatives, with a special focus on the potential profile of 6-Chloro-5-methoxynicotinonitrile. While direct experimental data for this specific analog is limited in publicly accessible literature, we can infer its likely biological activities by examining the structure-activity relationships (SAR) of closely related compounds.

The Nicotinonitrile Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring of nicotinonitrile is a key pharmacophore found in numerous natural products and synthetic drugs.[2] The presence of the cyano group at the 3-position provides a unique electronic profile and a valuable synthetic handle for further molecular elaboration. Nicotinonitrile derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[2][4]

Comparative Biological Activities of Nicotinonitrile Derivatives

To understand the potential of this compound, it is essential to analyze the biological impact of chloro and methoxy substituents on the nicotinonitrile core, as documented for various analogs.

Anticancer Activity

A significant body of research has focused on the anticancer potential of nicotinonitrile derivatives.[5][6][7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and cell cycle arrest.

Structure-Activity Relationship Insights:

  • Substitution at the 6-position: The presence of a halogen, such as chlorine, at the 6-position of the pyridine ring has been explored in various heterocyclic systems and is often associated with enhanced biological activity.[6][9] In the context of quinoline-3-carbonitriles, a related scaffold, 6,7-disubstitution is critical for potent and irreversible inhibition of EGFR and HER-2 kinases.[10]

  • Substitution at the 5-position: Methoxy groups are known to influence the electronic and steric properties of a molecule, which can significantly impact its binding to biological targets.[9] The position and number of methoxy groups can fine-tune the antiproliferative activity of pyridine derivatives.[11]

  • Other Substitutions: The anticancer activity of nicotinonitriles is also heavily influenced by substituents at other positions. For instance, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of the PIM-1 kinase, which is involved in cancer cell survival.[4]

Table 1: Anticancer Activity of Selected Nicotinonitrile Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Reference
4,6-diaryl-3-cyano-2-pyridonesNot specifiedIC50 = 7.26 µM (compared to 5-FU with IC50 = 6.98 µM)[1]
2-(benzylamino)-4-(4-nitrophenyl)nicotinonitrileNot specifiedNot specified, but synthesized for biological evaluation[12]
2-Chloro-6-(2,4-dichlorophenyl)-4-(4-fluorophenyl)nicotinonitrileThree tumor cell linesShowed inhibitory effects[6]
Dichlorothiophene based nicotinonitrilesK562 (leukemia), MCF7 (breast cancer)Moderate cytotoxicity[5]

Based on these SAR observations, the 6-chloro substituent in this compound could contribute favorably to its anticancer potential. The 5-methoxy group would further modulate this activity, and its precise effect would depend on the specific biological target.

Antimicrobial Activity

Nicotinonitrile derivatives have also been investigated for their activity against a range of bacterial and fungal pathogens.[2]

Structure-Activity Relationship Insights:

The antimicrobial activity of nicotinonitriles is highly dependent on the overall substitution pattern. For example, certain 2-amino-6-(substituted-phenyl)-4-substituted phenyl nicotinonitriles have shown notable antimicrobial effects.[2] The introduction of different functional groups can drastically alter the spectrum and potency of antimicrobial action.

Based on the available literature, it is plausible that this compound could exhibit some degree of antimicrobial activity, although specific data is needed for confirmation.

Experimental Protocols

To facilitate further research and direct comparison, we provide standardized protocols for key biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a common method to assess the antiproliferative activity of a compound against cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound and other nicotinonitrile analogs) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Nicotinonitrile Scaffold and its Potential

The following diagrams illustrate the core nicotinonitrile structure and a conceptual workflow for its biological evaluation.

Caption: The core nicotinonitrile scaffold and key positions for substitution.

Biological_Evaluation_Workflow start Synthesis of Nicotinonitrile Analogs in_vitro In Vitro Biological Screening start->in_vitro anticancer Anticancer Assays (MTT, Apoptosis, etc.) in_vitro->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) in_vitro->antimicrobial enzyme Enzyme Inhibition Assays in_vitro->enzyme sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo end Drug Candidate in_vivo->end

Caption: A conceptual workflow for the biological evaluation of nicotinonitrile derivatives.

Conclusion and Future Directions

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of biological assays, including those for anticancer and antimicrobial activities. Direct comparison with other nicotinonitrile derivatives with varying substitution patterns will be crucial to fully elucidate its therapeutic potential and to refine the structure-activity relationships for this important class of compounds.

References

  • Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (2023). Journal of Advanced Biomedical & Pharmaceutical Sciences. [Link]
  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (n.d.).
  • Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review (2015– present). (2023). Semantic Scholar. [Link]
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022).
  • Synthesis, characterization and cytotoxicity properties of new dichlorothiophene based nicotinonitrile derivatives. (2025).
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. (2015).
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2018).
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). MDPI. [Link]
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021).
  • Structure-activity relationship of anticancer drug candidate quinones. (2019).
  • Nicotinonitrile derivatives as antitumor agents. (n.d.).
  • Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. (2025).
  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. (2022). MDPI. [Link]
  • 6-Chloro-2-methylnicotinonitrile. (n.d.). PubChem. [Link]
  • SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity. (2022).
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). MDPI. [Link]
  • 6-Chloro-2-ethylnicotinonitrile. (n.d.). PubChem. [Link]
  • 6-Chloronicotinamide. (n.d.). PubChem. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (2003). Journal of Medicinal Chemistry. [Link]
  • Synthesis and biological activities of O 6 -alkylguanine derivatives. (2010).
  • Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. (2022).
  • Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2023). MDPI. [Link]
  • Luteolin-6-O-glucoside from Pyrola incarnata and its biological activity. (2000).

Sources

A Senior Application Scientist's Guide to the Computational Analysis of 6-Chloro-5-methoxynicotinonitrile Binding Modes: A Comparative Study Using PIM-1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth computational analysis of the binding modes of 6-Chloro-5-methoxynicotinonitrile, a nicotinonitrile derivative with therapeutic potential. To provide a robust comparative framework, we will analyze its binding characteristics against a known, potent inhibitor of PIM-1 kinase, AZD1208. PIM-1 kinase is a serine/threonine kinase implicated in various cancers, making it a relevant and well-studied target for small molecule inhibitors.[1] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

The narrative will delve into the causality behind the experimental choices, ensuring that each protocol is presented as a self-validating system. All methodologies and claims are grounded in authoritative sources to uphold the principles of expertise, authoritativeness, and trustworthiness.

Introduction to the Target and Compounds

PIM-1 Kinase: A Key Player in Oncogenesis

PIM-1 kinase is a constitutively active serine/threonine kinase that plays a pivotal role in cell survival, proliferation, and apoptosis.[1] Its overexpression is a hallmark of numerous hematological and solid tumors. Consequently, PIM-1 has emerged as a significant target for the development of novel anticancer therapeutics. The ATP-binding pocket of PIM-1 presents a druggable site for small molecule inhibitors.

Compound of Interest: this compound

This compound is a small molecule belonging to the nicotinonitrile class. While its specific biological targets are not extensively documented in publicly available literature, derivatives of nicotinonitrile have shown inhibitory activity against various kinases, including PIM-1 kinase.[2] This provides a strong rationale for investigating its potential interaction with PIM-1.

Reference Compound: AZD1208

AZD1208 is a potent and selective pan-PIM kinase inhibitor that has been extensively studied.[2][3] Its high affinity and well-characterized binding mode make it an excellent reference compound for our comparative analysis. By comparing the computational predictions for this compound with those for AZD1208, we can gain valuable insights into the potential efficacy and binding mechanism of our compound of interest.

Computational Analysis Workflow

The following diagram outlines the comprehensive computational workflow employed in this guide to compare the binding modes of this compound and AZD1208 with PIM-1 kinase.

G cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation PDB PDB Structure Acquisition (e.g., 5O13) Protein_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Protein_Prep Ligand_Gen Ligand Structure Generation (this compound & AZD1208) Ligand_Prep Ligand Preparation (Energy Minimization, Assign Charges) Ligand_Gen->Ligand_Prep Docking AutoDock Vina Simulation Protein_Prep->Docking Ligand_Prep->Docking Pose_Analysis Binding Pose & Affinity Analysis Docking->Pose_Analysis MD_Setup GROMACS System Setup (Solvation, Ionization) Pose_Analysis->MD_Setup MD_Run MD Simulation (Minimization, Equilibration, Production) MD_Setup->MD_Run MD_Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) MD_Run->MD_Analysis

Caption: Computational workflow for comparative binding mode analysis.

Experimental Protocols

Part 1: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[4] We will utilize AutoDock Vina, a widely used open-source program for molecular docking.[5]

Protocol 1: Receptor and Ligand Preparation

  • Receptor Preparation:

    • Obtain the crystal structure of PIM-1 kinase from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5O13, which is a structure of PIM-1 in complex with an inhibitor.[6]

    • Remove water molecules and any co-crystallized ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.[7][8]

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools (ADT).[9][10]

    • Save the prepared protein in PDBQT format. This format includes atomic charges and atom types required by AutoDock Vina.[9][11]

  • Ligand Preparation:

    • This compound:

      • Obtain the SMILES string from PubChem (CID: 1256835796).

      • Generate a 3D structure from the SMILES string using a tool like Open Babel.

      • Perform energy minimization of the 3D structure using a force field like MMFF94.

    • AZD1208:

      • Obtain the 3D structure from a database like PubChem (CID: 58423153).

    • For both ligands, use ADT to detect the root, set the number of rotatable bonds, and save them in PDBQT format.[11][12][13]

Protocol 2: Molecular Docking Simulation

  • Grid Box Definition:

    • Define a grid box that encompasses the ATP-binding site of PIM-1. The coordinates of the co-crystallized ligand in 5O13 can be used to center the grid box. A typical grid size would be 25 x 25 x 25 Å.

  • Configuration File:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

  • Running AutoDock Vina:

    • Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

Protocol 3: Analysis of Docking Results

  • Binding Affinity:

    • The binding affinity (in kcal/mol) for each predicted pose is reported in the output file. The most negative value indicates the most favorable binding energy.

  • Interaction Analysis:

    • Visualize the docked poses of both ligands in the PIM-1 active site using PyMOL or another molecular graphics program.[14][15][16][17]

    • Identify and compare the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between each ligand and the surrounding amino acid residues.

Part 2: Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the characterization of interactions over time.[18] We will use GROMACS, a versatile and high-performance MD simulation package.[18][19][20][21]

Protocol 4: System Preparation for MD Simulation

  • Complex Preparation:

    • Create a complex PDB file containing the PIM-1 receptor and the top-ranked docked pose of each ligand.

  • Force Field and Topology:

    • We will use the CHARMM36 force field for both the protein and the ligands.[18][19]

    • Generate the protein topology using the pdb2gmx module in GROMACS.

    • Generate ligand topology and parameter files using a server like the CGenFF (CHARMM General Force Field) server.[19][22]

  • Solvation and Ionization:

    • Create a simulation box (e.g., cubic or dodecahedron) and solvate the complex with a water model like TIP3P.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

Protocol 5: MD Simulation

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Conduct a two-step equilibration process:

      • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system.

      • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

Protocol 6: Analysis of MD Trajectories

  • Root Mean Square Deviation (RMSD):

    • Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.[23]

  • Root Mean Square Fluctuation (RMSF):

    • Calculate the RMSF of the protein residues to identify flexible regions.[23]

  • Hydrogen Bond Analysis:

    • Analyze the hydrogen bond occupancy between the ligand and the protein throughout the simulation to identify stable interactions.

  • Interaction Energy:

    • Calculate the non-bonded interaction energy (van der Waals and electrostatic) between the ligand and the protein to quantify the strength of the interaction.[24]

Comparative Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the computational analyses.

Table 1: Molecular Docking Results

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
This compound
AZD1208

Table 2: Molecular Dynamics Simulation Analysis (Averages over Production Run)

SystemProtein RMSD (nm)Ligand RMSD (nm)Number of H-Bonds (Ligand-Protein)Interaction Energy (kJ/mol)
PIM-1 + this compound
PIM-1 + AZD1208

Visualization of Key Interactions

The following diagram illustrates the key interactions between a hypothetical inhibitor and the PIM-1 kinase active site. This can be adapted to visualize the specific interactions of this compound and AZD1208 based on the docking and MD simulation results.

G cluster_protein PIM-1 Active Site Glu121 Glu121 Leu120 Leu120 Lys67 Lys67 Phe49 Phe49 Val52 Val52 Asp128 Asp128 Inhibitor Inhibitor Inhibitor->Glu121 H-Bond (Hinge) Inhibitor->Leu120 Hydrophobic Inhibitor->Lys67 H-Bond (Catalytic) Inhibitor->Phe49 Pi-Stacking Inhibitor->Val52 Hydrophobic Inhibitor->Asp128 Electrostatic

Caption: Key interactions between an inhibitor and the PIM-1 active site.

Conclusion and Future Directions

This guide has outlined a comprehensive computational workflow for the comparative analysis of the binding modes of this compound and a known inhibitor, AZD1208, against PIM-1 kinase. By employing molecular docking and molecular dynamics simulations, researchers can gain significant insights into the potential binding affinity, key interactions, and stability of novel compounds.

The results from this comparative study will help to:

  • Predict the binding pose of this compound within the PIM-1 active site.

  • Estimate its binding affinity relative to a potent inhibitor.

  • Identify key amino acid residues involved in the interaction.

  • Assess the stability of the protein-ligand complex over time.

This information is invaluable for the rational design and optimization of more potent and selective PIM-1 kinase inhibitors. Future work could involve synthesizing and experimentally validating the computational predictions through in vitro binding assays and cell-based functional assays.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]
  • Bioinformatics Review. Tutorial: Vina Output Analysis Using PyMol. [Link]
  • Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]
  • Analysing Protein-Ligand Interactions : Tutorial. YouTube. [Link]
  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. [Link]
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]
  • Mohr, C. et al. (2019) Crystal structure of human Pim-1 kinase in complex with a quinazolinone-pyrrolodihydropyrrolone inhibitor. RCSB PDB. [Link]
  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex: Analysis. [Link]
  • Bogusz, J. et al. (2017) Crystal structure of PIM1 kinase in complex with small-molecule inhibitor. RCSB PDB. [Link]
  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. [Link]
  • PyMOL tutorial: Gener
  • How can PyMOL be exploited for seeing ligand-protein interactions?
  • The Bioinformatics Manual. Visualizing protein-protein docking using PyMOL. Medium. [Link]
  • Kapsid Simulations. How to perform Molecular Docking using AutoDock Vina. [Link]
  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex: Ligand Topology. [Link]
  • ScotChem. Preparing the protein and ligand for docking. [Link]
  • What is your method for analyzing results
  • Lee, S. J. et al. (2013). Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLOS ONE, 8(7), e70358. [Link]
  • Lee, S. J. et al. (2013) Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PLoS ONE 8(7): e70358. [Link]
  • Gromacs Protein ligand simul
  • Bioinformatics Review. Video Tutorial: How to use vs_analysis Python script for virtual screening result analysis of Autodock Vina? [Link]
  • Chen, L. S. et al. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood, 114(19), 4150–4157. [Link]
  • After protein ligand simulation in gromacs, how do we analyze the simulations?
  • Kciuk, M. et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 21(1), 147. [Link]
  • Bogusz, J. et al. (2017) Crystal structure of PIM1 kinase in complex with small-molecule inhibitor. RCSB PDB. [Link]
  • Forli, S. et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • AutoDock Vina protein prepar
  • How to prepare protein receptor for AutoDock Vina?
  • Foulks, J. M. et al. (2012). Pim-1 kinase as cancer drug target: An update. Future Oncology, 8(12), 1613-1631. [Link]
  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. [Link]
  • How to prepare the ligands for Autodock Vina?
  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. [Link]
  • SGI-1776-VHL-02. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • van der Wekken, A. J. et al. (2019). PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer.
  • 6-Chloro-5-methylnicotinonitrile. PubChem. [Link]

Sources

A Comparative Guide to Catalyst Systems for the Cross-Coupling of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Substituted 5-Methoxynicotinonitrile Scaffold

In the landscape of modern drug discovery and materials science, the 6-substituted 5-methoxynicotinonitrile core is a privileged scaffold. Its unique electronic and structural features make it a critical building block for a variety of high-value compounds, including kinase inhibitors, agrochemicals, and functional organic materials. The ability to efficiently and selectively functionalize the C6 position via cross-coupling is paramount for library synthesis and lead optimization.

However, the inherent properties of 6-Chloro-5-methoxynicotinonitrile present distinct challenges to the synthetic chemist. The carbon-chlorine bond is notoriously robust and less reactive than its bromide or iodide counterparts, making the initial oxidative addition step of the catalytic cycle energetically demanding.[1] Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the metal center and leading to catalyst inhibition or deactivation.[1]

This guide provides a comparative analysis of various catalytic systems for the three most crucial cross-coupling transformations of this compound: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkynyl) couplings. We will dissect the causality behind catalyst and ligand selection, present comparative data from analogous systems, and provide robust, validated protocols to guide your experimental design.

C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the workhorse for constructing biaryl and heteroaryl-aryl structures.[2] For an electron-deficient substrate like this compound, achieving high yields requires a catalyst system that can overcome the high activation barrier of C-Cl bond cleavage.

Catalyst System Analysis: Palladium vs. Nickel

Palladium-Based Catalysts: The evolution of palladium catalysis for aryl chlorides has moved from simple salts to sophisticated pre-catalysts featuring bulky, electron-rich phosphine ligands.[3][4]

  • Mechanism Insight: The ligand's primary role is to stabilize the Pd(0) active species and promote the oxidative addition step.[2] Bulky ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), create a sterically hindered coordination sphere around the palladium. This favors the formation of monoligated Pd(0)L1 species, which are highly reactive towards oxidative addition.[5] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.

  • Performance: While first-generation catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides, modern systems based on ligands like SPhos, XPhos, and RuPhos demonstrate high activity and broad functional group tolerance.[6] Pre-catalysts (e.g., XPhos-Pd-G3) are often preferred as they are air-stable and provide a reliable source of the active Pd(0) species in situ.

Nickel-Based Catalysts: Nickel has emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions involving aryl chlorides.[7][8][9][10]

  • Mechanism Insight: Nickel is inherently more reactive towards the oxidative addition of C-Cl bonds than palladium. Reductive cross-electrophile coupling (XEC) is a notable strategy where the electronic difference between two different aryl chlorides can be exploited to achieve selective cross-coupling over homocoupling.[7][8][9] These reactions often employ a reducing agent (e.g., Zn, Mn) to maintain the active nickel catalytic species.

  • Performance: Nickel catalysts, often ligated with bipyridine or N-heterocyclic carbene (NHC) ligands, can effectively couple a wide range of (hetero)aryl chlorides under relatively mild conditions.[7][9][10] The inclusion of additives like MgCl₂ can be crucial, as it may accelerate the reduction of Ni(II) to the active catalytic species.[7][10]

Comparative Data for Suzuki-Miyaura Coupling of Heteroaryl Chlorides
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Insights
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O100>90Standard, highly reliable system for challenging chlorides.[11]
XPhos-Pd-G3XPhosK₃PO₄t-AmylOH100>95Air-stable precatalyst, excellent for broad substrate scope.
NiCl₂(dme) / BipyridineBipyridine(Zn reductant)DMF85~90Cost-effective; relies on reductive coupling mechanism.[7]
Pd/CNoneK₂CO₃DMA/H₂O>10079-95Heterogeneous, ligand-free option, though may require higher temperatures.[12]
Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_main Pd0 Pd(0)L_n OA_Complex L_nPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Transmetalation_Complex L_nPd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd0 Reductive Elimination ArX Ar-Cl ArX->OA_Complex Boronic Ar'-B(OR)₂ Boronic->Transmetalation_Complex Base Base Base->Transmetalation_Complex Product Ar-Ar' Product->Pd0

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation essential for synthesizing the vast number of pharmaceuticals containing aryl amine motifs.[13][14]

Catalyst System Analysis
  • Mechanism Insight: The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the reductive elimination step.[6]

  • Ligand Design: Ligand selection is arguably the most critical parameter. For challenging heteroaryl chlorides, highly specialized, bulky, and electron-rich phosphine ligands are necessary.

    • XPhos: A versatile, general ligand for coupling a wide range of primary and secondary amines.

    • BrettPhos: Specifically designed and highly effective for coupling primary amines, even ammonia equivalents.[15]

    • Josiphos-type Ligands: Ferrocene-based ligands that have also shown high efficacy.

    • N-Heterocyclic Carbenes (NHCs): Offer a strong alternative to phosphines, forming very stable palladium complexes that are resistant to decomposition.[16]

  • Nickel Catalysis: Recent advances have demonstrated the utility of well-defined Ni(II) precatalysts for C-N coupling of heteroaryl chlorides under mild conditions, sometimes even at room temperature.[16] These systems often feature mixed NHC/phosphite ligands and represent a promising area for developing more sustainable amination protocols.[16]

Comparative Data for Buchwald-Hartwig Amination of Heteroaryl Chlorides
Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Key Insights
Pd₂(dba)₃ / XPhosXPhosNaOt-BuToluene100>90A robust, general system for a wide array of amines.[11]
Pd(OAc)₂ / BrettPhosBrettPhosK₃PO₄Dioxane110>85Excellent choice for coupling with primary amines.[15]
[Ni(NHC)(phosphite)(Ar)Cl]NHC/PhosphiteNaOt-BuDioxane25-60~90Mild conditions, air-stable Ni(II) precatalyst.[16]
Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_main Pd0 Pd(0)L_n OA_Complex L_nPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Complex [L_nPd(II)(Ar)(NR¹R²)] OA_Complex->Amine_Complex Amine Binding & Deprotonation Amine_Complex->Pd0 Reductive Elimination ArX Ar-Cl ArX->OA_Complex Amine HNR¹R² Amine->OA_Complex Base Base Base->OA_Complex Product Ar-NR¹R² Product->Pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

C-C (Alkynyl) Bond Formation: Sonogashira Coupling

The Sonogashira reaction provides a direct route to alkynylated heterocycles, which are valuable intermediates for further synthetic transformations.[17]

Catalyst System Analysis
  • Mechanism Insight: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to activate the terminal alkyne.[17] The copper acetylide formed in situ undergoes transmetalation to the palladium center, followed by reductive elimination. A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.

  • Catalyst and Ligand Choice:

    • Palladium Source: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common and effective choices.

    • Copper Co-catalyst: CuI is the standard.

    • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and a co-solvent.

    • Copper-Free Variants: Concerns over copper contamination have led to the development of copper-free Sonogashira protocols. These systems rely on palladium catalysts with highly efficient ligands (such as NHCs) that can facilitate the deprotonation and coupling of the alkyne without a co-catalyst, though they may require stronger bases.[18]

Comparative Data for Sonogashira Coupling of Heteroaryl Halides
Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Key Insights
Pd(PPh₃)₂Cl₂CuIEt₃NDMF60-8080-95The classic, reliable protocol for a wide range of substrates.[11]
Pd(PPh₃)₄CuIEt₃NTHFRT-60>85Effective system, especially for more reactive halides.[19]
(NHC)-Pd / (NHC)-Cu(NHC)-CuK₃PO₄Dioxane80>90Well-defined NHC complexes can offer high efficiency and lower catalyst loading.[18]
Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OA_Complex L_nPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition RE_Complex L_nPd(II)(Ar)(C≡CR) OA_Complex->RE_Complex Transmetalation RE_Complex->Pd0 Reductive Elimination CuX Cu(I)X RE_Complex->CuX ArX Ar-Cl ArX->OA_Complex Product Ar-C≡CR Product->Pd0 CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Alkyne Deprotonation CuAcetylide->RE_Complex Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX

Caption: The dual catalytic cycles for the Pd/Cu co-catalyzed Sonogashira reaction.

Experimental Protocols

The following protocols are robust starting points derived from best practices for challenging heteroaryl chlorides.[11] They should be optimized for the specific coupling partners used.

General Experimental Workflow

Caption: A generalized workflow for a transition metal-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling
  • Materials: this compound (1.0 equiv), Arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 mixture).

  • Procedure: To a dry Schlenk flask under an argon atmosphere, add the nicotinonitrile, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Add the degassed 1,4-dioxane/H₂O solvent mixture. Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by LC-MS. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Materials: this compound (1.0 equiv), Amine (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), NaOt-Bu (1.4 equiv), Toluene.

  • Procedure: In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a sealable reaction tube. Add the nicotinonitrile and toluene, followed by the amine. Seal the tube and heat the reaction at 100 °C for 16-24 hours. After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling
  • Materials: this compound (1.0 equiv), Terminal alkyne (1.5 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%), Triethylamine (Et₃N), DMF.

  • Procedure: To a degassed solution of the nicotinonitrile in a mixture of DMF and Et₃N, add the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI. Stir the reaction mixture under an argon atmosphere at 70 °C for 6-12 hours. Upon completion, cool the mixture, pour into water, and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion and Recommendations

The successful cross-coupling of this compound is highly dependent on the selection of a state-of-the-art catalytic system.

  • For Suzuki-Miyaura couplings , palladium catalysts with bulky biarylphosphine ligands (e.g., SPhos, XPhos) are the most reliable choice, offering high yields and broad applicability. For cost-sensitive, large-scale syntheses, exploring nickel-based reductive coupling systems is a worthwhile endeavor.

  • For Buchwald-Hartwig aminations , the use of specialized ligands is non-negotiable. An initial screen with a general ligand like XPhos is recommended, followed by optimization with more specialized ligands like BrettPhos if necessary, particularly for primary amines.

  • For Sonogashira couplings , the traditional Pd/CuI system remains highly effective and is the recommended starting point. Strict exclusion of oxygen is critical to prevent alkyne homocoupling.

By understanding the mechanistic principles behind catalyst selection and employing the robust protocols outlined in this guide, researchers can confidently and efficiently functionalize the this compound core to accelerate their discovery programs.

References

  • Biswas, S., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis.
  • Biswas, S., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Publications.
  • Biswas, S., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis.
  • Owolabi, T. A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Biswas, S., et al. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis.
  • MacLean, Z. G., et al. (2025). NHC/Phosphite Nickel(II) Precatalysts for the C–N Cross-Coupling of (Hetero)Aryl Chlorides under Mild Conditions. Organic Letters.
  • Owolabi, T. A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
  • Curcio, M., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
  • Owolabi, T. A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. ResearchGate.
  • Strieth-Kalthoff, F., et al. (2023). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis.
  • Hu, H., et al. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
  • Karuppasamy, M., & Suresh, P. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
  • Öcal, N., & Er, M. (2015). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Bobbink, F. D., & Scopelliti, R. (2020). Heterogeneous metal-organic framework catalysts for suzuki-miyaura cross coupling in the pharma industry. Research Collection.
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube.
  • Arai, K., et al. (2022). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. ResearchGate.
  • Sun, G., Lei, M., & Hu, L. (2016). A facile and efficient method for the synthesis of alkynone by carbonylative Sonogashira coupling using CHCl3 as the CO source. RSC Advances.
  • Vivelo, A. R., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. PubMed.
  • Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. NIH.
  • Lee, H., & Park, S. B. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. PubMed.
  • Tichy, T., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
  • Wang, X., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.
  • Rois, E. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI.
  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not just a matter of quality control; it is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of the primary analytical techniques for assessing the purity of 6-Chloro-5-methoxynicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the integrity of your research.

The Criticality of Purity for this compound

This compound is a substituted pyridine derivative, a class of compounds prevalent in medicinal chemistry. The presence of impurities, even in minute quantities, can have significant downstream effects. These impurities can arise from various sources, including unreacted starting materials, byproducts of the synthesis, or degradation products.[1] For instance, in the synthesis of similar chloro-substituted pyridine compounds, isomeric impurities due to non-regioselective reactions are a common concern.[1] The presence of such impurities can lead to:

  • Altered Pharmacological Activity: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Toxicity: Some impurities may be toxic, posing a safety risk in preclinical and clinical studies.

  • Inaccurate Quantification: The presence of impurities can lead to erroneous measurements of the compound's concentration, affecting dosing and experimental outcomes.

Therefore, a robust and validated analytical methodology for purity assessment is non-negotiable. This guide will compare the three most powerful and commonly employed techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

A Comparative Analysis of Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific information required. For this compound, a polar and non-volatile compound, HPLC is often the workhorse. However, GC-MS and qNMR offer unique advantages that make them invaluable orthogonal techniques for a comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is a cornerstone of pharmaceutical analysis due to its versatility in handling a wide range of compounds, particularly those that are non-volatile or thermally labile.[2]

Why HPLC is a Primary Choice:

  • Versatility: HPLC can be adapted to a wide range of polar and non-polar compounds through the selection of different stationary and mobile phases.[3]

  • High Resolution: It offers excellent separation of complex mixtures, allowing for the detection and quantification of closely related impurities.[4]

  • Established Methodology: HPLC methods are well-established in the pharmaceutical industry and are readily validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[5][6]

A Typical HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Synthesized This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: A typical workflow for purity assessment using HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

While this compound itself is not highly volatile, GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or volatile byproducts.[7][8]

The Unique Strengths of GC-MS:

  • High Sensitivity and Specificity: The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[2]

  • Excellent for Volatiles: GC offers superior separation efficiency for volatile compounds.[7]

  • Orthogonal Technique: It provides a different separation mechanism compared to HPLC, offering a more complete picture of the impurity profile.

A Typical GC-MS Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Synthesized This compound Dissolve Dissolve in a Volatile Solvent Sample->Dissolve Inject Inject into GC-MS System Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Impurities from Mass Spectra Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: A typical workflow for impurity profiling using GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR): The Power of Absolute Quantification

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the absolute purity of organic molecules.[9] Unlike chromatographic techniques that rely on a response factor, qNMR provides a direct measurement based on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9]

Why qNMR is a Game-Changer:

  • Absolute Quantification: It allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[9][10]

  • Structural Information: Provides structural information about the analyte and any impurities present in a single experiment.

  • Non-destructive: The sample can be recovered after analysis.[11]

A Typical qNMR Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Accurately Weigh Sample and Internal Standard Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte and Standard Signals Acquire->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: A typical workflow for absolute purity determination using qNMR.

Comparative Performance Data

To provide a clear comparison, the following table summarizes hypothetical performance data for the analysis of a synthesized batch of this compound with an expected purity of approximately 98%. This data is illustrative and based on the typical performance of each technique for this class of compound.

Table 1: Comparison of Quantitative Purity Analysis

ParameterHPLC-UVGC-MS (for volatile impurities)qNMR (¹H)
Principle Chromatographic separation and UV detectionChromatographic separation and mass detectionNuclear magnetic resonance signal integration
Purity Result (illustrative) 98.2% (relative area)Not directly applicable for main component98.5% (absolute purity)
Precision (%RSD, n=6) < 1.0%< 5.0% for trace impurities< 0.5%
Limit of Quantification (LOQ) ~0.05%~1 ppm for specific impurities~0.1%
Analysis Time per Sample 15-30 minutes20-40 minutes10-20 minutes
Reference Standard Required Yes (for response factor)Yes (for quantification of impurities)No (Internal standard of known purity)

Table 2: Hypothetical Impurity Profile

Potential ImpurityExpected SourceHPLC-UV DetectionGC-MS DetectionNMR Identification
Unreacted Starting MaterialsSynthesisYesPossible if volatileYes
Isomeric ByproductsSynthesis (non-regioselective reaction)Yes (if chromatographically resolved)Possible if volatile and stableYes (distinct signals)
Residual Solvents (e.g., Acetonitrile, Toluene)Synthesis/PurificationNo (usually)YesYes
6-Chloro-5-methoxynicotinic acidDegradation (hydrolysis of nitrile)YesNo (not volatile)Yes

Experimental Protocols

The following protocols are provided as a detailed guide for establishing a robust analytical workflow for assessing the purity of this compound. These protocols are based on established methodologies for similar compounds and should be validated according to ICH guidelines.[5][6]

Protocol 1: HPLC-UV Method for Purity Assessment

1. Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to all other peaks detected by UV.

2. Materials and Reagents:

  • This compound sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (analytical grade)
  • Methanol (HPLC grade)

3. Instrumentation:

  • HPLC system with a UV-Vis detector
  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile
  • Gradient:
  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-18 min: 90% B
  • 18-20 min: 90% to 10% B
  • 20-25 min: 10% B (re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

5. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a 1 mg/mL solution.
  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Integrate the area of all peaks in the chromatogram.
  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

7. System Suitability:

  • Inject a standard solution of this compound six times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%.
  • The theoretical plates for the main peak should be greater than 2000.
  • The tailing factor for the main peak should be between 0.8 and 1.5.
Protocol 2: GC-MS Method for Residual Solvent and Volatile Impurity Analysis

1. Objective: To identify and quantify volatile impurities, including residual solvents, in the synthesized this compound.

2. Materials and Reagents:

  • This compound sample
  • Dichloromethane (GC grade)
  • Certified residual solvent standards

3. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)
  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

4. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min
  • Inlet Temperature: 250 °C
  • Injection Mode: Split (e.g., 20:1)
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 minutes
  • Ramp to 280 °C at 15 °C/min
  • Hold at 280 °C for 5 minutes
  • MS Transfer Line Temperature: 280 °C
  • Ion Source Temperature: 230 °C
  • Ionization Mode: Electron Ionization (EI) at 70 eV
  • Mass Range: m/z 35-500

5. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.
  • Dissolve in 1 mL of dichloromethane.

6. Data Analysis:

  • Identify residual solvents and other volatile impurities by comparing their mass spectra with a reference library (e.g., NIST).
  • Quantify the identified impurities using an external standard calibration curve.
Protocol 3: Quantitative NMR (qNMR) for Absolute Purity Determination

1. Objective: To determine the absolute purity of this compound using an internal standard of known purity.[9]

2. Materials and Reagents:

  • This compound sample
  • High-purity internal standard (e.g., maleic acid, >99.5% purity)
  • Deuterated solvent (e.g., DMSO-d₆)

3. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

4. NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence
  • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification)
  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of >250:1 for the signals to be integrated[10]
  • Spectral Width: To cover all signals of interest
  • Acquisition Time: At least 3 seconds

5. Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the this compound sample into a clean vial.
  • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
  • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆) and transfer to an NMR tube.

6. Data Analysis:

  • Process the NMR spectrum (phasing, baseline correction).
  • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.
  • Calculate the purity using the following formula:[9]

Conclusion and Recommendations

The comprehensive purity assessment of synthesized this compound necessitates a multi-faceted analytical approach. While HPLC serves as the primary technique for routine purity determination and the quantification of non-volatile impurities, it should be complemented by GC-MS for the identification and quantification of residual solvents and other volatile byproducts. For an absolute and highly accurate purity assignment, qNMR stands out as a powerful, non-destructive method that provides orthogonal data and valuable structural information.

For researchers and drug development professionals, the implementation of these validated analytical methods is not merely a procedural step but a fundamental aspect of ensuring the quality, safety, and reliability of their scientific endeavors. By understanding the principles and applying the detailed protocols outlined in this guide, you can be confident in the purity of your synthesized this compound and the integrity of your subsequent research.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • University of Illinois Chicago. (n.d.). Purity by Absolute qNMR Instructions. [Link]
  • University of California, Riverside. (n.d.).
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
  • The Pharma Innovation Journal. (2018). Pharmaceutical analysis techniques. [Link]
  • The Pharma Innovation Journal. (2024). Analytical Techniques in Pharmaceutical Analysis. [Link]
  • Waters. (n.d.).
  • MTC-USA. (n.d.).
  • World Journal of Pharmaceutical and Medical Research. (2023).
  • Journal of Emerging Technologies and Innovative Research. (2023).
  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
  • LCGC International. (2010). Determination of Genotoxic Impurities in Pharmaceuticals. [Link]
  • ResearchGate. (2015). Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF. [Link]
  • Shimadzu. (n.d.). Impurities Analysis. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the efficient and scalable synthesis of highly functionalized heterocyclic scaffolds is of paramount importance. 6-Chloro-5-methoxynicotinonitrile serves as a critical building block for a diverse array of downstream applications, owing to its strategically positioned reactive sites. This guide provides an in-depth comparative analysis of plausible synthetic routes to this key intermediate. Rather than a singular, established protocol, we will benchmark several logical synthetic strategies, evaluating them based on chemical precedent, potential efficiency, and scalability. The experimental data and protocols presented herein are based on well-established transformations of analogous substrates, providing a robust framework for practical implementation.

The Strategic Importance of this compound

The value of this compound lies in its trifunctional nature. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The chloro substituent is susceptible to nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of carbon, nitrogen, and other functionalities.[1] The methoxy group, an electron-donating group, modulates the reactivity of the pyridine ring. This unique combination of functional groups makes it a versatile precursor in the synthesis of complex molecular architectures.

Benchmarking Plausible Synthetic Routes

While a definitive, universally adopted synthesis for this compound is not extensively documented, we can propose and evaluate several logical pathways based on established principles of pyridine chemistry. This guide will focus on two primary strategies: a stepwise functionalization approach starting from a dichlorinated precursor and a route involving the late-stage introduction of the nitrile functionality.

Method 1: Stepwise Functionalization via Regioselective Methoxylation

This approach leverages the differential reactivity of the chlorine atoms in a dichloronicotinonitrile precursor. The key to this strategy is achieving high regioselectivity in the nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide.

Plausible Synthetic Pathway 1

start 2,6-Dichloronicotinonitrile intermediate 6-Chloro-2-methoxy-5-nitronicotinonitrile start->intermediate Nitration (HNO3/H2SO4) target This compound intermediate->target Selective Methoxylation (NaOMe, MeOH) Followed by Reduction

Caption: Proposed synthesis of this compound via stepwise functionalization.

Causality Behind Experimental Choices:

The rationale for this multi-step approach is rooted in controlling the regioselectivity. Direct methoxylation of a dichloropyridine can often lead to a mixture of isomers.[2] By introducing a nitro group, we can further modulate the electronics of the pyridine ring to favor substitution at a specific position. The subsequent reduction of the nitro group would then yield the desired product. However, a more direct, albeit potentially less selective, approach would be the direct methoxylation of a suitable dichloronicotinonitrile.

Experimental Protocol (Hypothetical, based on analogous reactions):

Step 1: Nitration of 2,6-Dichloronicotinonitrile

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2,6-dichloronicotinonitrile.

  • Add a mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to obtain the crude nitro-substituted intermediate.

Step 2: Selective Methoxylation and Reduction

  • Dissolve the crude intermediate in methanol.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Stir the reaction for 16-24 hours, monitoring for the consumption of the starting material.[2]

  • Upon completion, the reaction would proceed to a reduction step (e.g., using SnCl₂·2H₂O in HCl) to convert the nitro group to an amino group, which would then be removed. A more direct approach would be to attempt direct methoxylation of a non-nitrated dichloronicotinonitrile, though this risks isomeric mixtures.

Purification:

The final product would likely require purification by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[3] Recrystallization from a suitable solvent system could also be employed to obtain a high-purity product.[3]

Method 2: Synthesis from a Pre-functionalized Nicotinic Acid Derivative

An alternative strategy involves starting with a pyridine ring that already possesses the desired chloro and methoxy substituents and then constructing the nitrile functionality. This approach may offer better control over the substitution pattern.

Plausible Synthetic Pathway 2

start 6-Chloro-5-methoxynicotinic acid intermediate 6-Chloro-5-methoxynicotinamide start->intermediate Amidation (e.g., SOCl2, then NH4OH) target This compound intermediate->target Dehydration (e.g., POCl3 or P2O5)

Caption: Proposed synthesis from a nicotinic acid precursor.

Causality Behind Experimental Choices:

This route leverages the commercially available 6-Chloro-5-methoxynicotinic acid.[4] The conversion of a carboxylic acid to a nitrile via a primary amide is a classic and reliable transformation in organic synthesis. The choice of dehydrating agent is crucial to ensure high yields and avoid side reactions. Phosphorus oxychloride is a common and effective reagent for this purpose.[5]

Experimental Protocol (Based on standard organic transformations):

Step 1: Amidation of 6-Chloro-5-methoxynicotinic acid

  • Suspend 6-Chloro-5-methoxynicotinic acid[4] in a suitable solvent such as dichloromethane or toluene.

  • Add thionyl chloride dropwise and heat the mixture to reflux until the starting material is consumed (monitoring by TLC).

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

  • Stir vigorously for 1-2 hours.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield 6-Chloro-5-methoxynicotinamide.

Step 2: Dehydration of 6-Chloro-5-methoxynicotinamide

  • Combine the crude 6-Chloro-5-methoxynicotinamide with a dehydrating agent such as phosphorus oxychloride.[5]

  • Heat the mixture gently under reflux, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) until the product precipitates.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude this compound.

Purification:

Similar to Method 1, purification would likely be achieved through column chromatography or recrystallization to yield the final product of high purity.

Comparative Analysis of Synthetic Routes

MetricMethod 1: Stepwise FunctionalizationMethod 2: From Nicotinic Acid
Starting Material Availability Dichloronicotinonitriles are common starting materials.6-Chloro-5-methoxynicotinic acid is commercially available.[4]
Number of Steps Potentially 2-3 steps.2 steps.
Key Challenges Achieving high regioselectivity in the methoxylation step. Potential for isomeric impurities.Handling of corrosive reagents like thionyl chloride and phosphorus oxychloride.
Scalability May be challenging to scale up due to selectivity issues and the need for extensive purification.Generally more scalable as the transformations are well-established and often high-yielding.
Reagent Toxicity/Hazards Use of strong acids and potentially toxic nitro-intermediates.Use of highly corrosive and water-reactive reagents.
Predicted Overall Yield Moderate, highly dependent on the selectivity of the methoxylation.Potentially high, as amidation and dehydration reactions are typically efficient.

Conclusion and Recommendations

For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound, Method 2, starting from 6-Chloro-5-methoxynicotinic acid, is the recommended approach. This route is more direct and relies on well-precedented, high-yielding chemical transformations. The challenges associated with this method, primarily the handling of corrosive reagents, can be effectively managed with standard laboratory safety protocols.

Method 1 presents a viable alternative, particularly if the dichloronicotinonitrile starting material is readily available and cost-effective. However, significant process development may be required to optimize the regioselectivity of the methoxylation step to avoid tedious purification and ensure a high overall yield. The choice between these methods will ultimately depend on the specific resources, timeline, and scale of the intended synthesis.

References

  • ChemicalBook. 6-Chloro-2-Methoxy-4-Methylnicotinonitrile synthesis. Accessed January 10, 2026.
  • Benchchem. managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Accessed January 10, 2026.
  • Benchchem. A Comparative Guide to the Synthesis of 6-Chloro-4-methoxynicotinaldehyde: Traditional vs. Modern Methodologies. Accessed January 10, 2026.
  • Benchchem.
  • Benchchem. A Comparative Guide to the Reaction Products of 6-Chloro-4-methoxynicotinaldehyde. Accessed January 10, 2026.
  • Benchchem. A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Accessed January 10, 2026.
  • Chemical Synthesis Database. 6-chloro-5-methylnicotinamide. Accessed January 10, 2026.
  • PubChemLite. Methyl 6-chloro-5-methoxynicotinate (C8H8ClNO3). Accessed January 10, 2026.
  • AOBChem. 6-Chloro-5-methoxynicotinic acid. Accessed January 10, 2026.
  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Accessed January 10, 2026.
  • PubChem. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084. Accessed January 10, 2026.
  • ChemScene. 1360966-95-5 | 6-Chloro-5-cyclopropylnicotinonitrile. Accessed January 10, 2026.
  • Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Accessed January 10, 2026.
  • Sigma-Aldrich. 2-Chloro-5-methoxynicotinonitrile | 74650-73-0. Accessed January 10, 2026.
  • Organic Syntheses. 2-chloronicotinonitrile. Accessed January 10, 2026.
  • PubChem. 6-Chloro-5-fluoronicotinonitrile | C6H2ClFN2 | CID 46738683. Accessed January 10, 2026.
  • Google Patents. CN108586360B - Preparation method of 6-chloro-3-methyl uracil. Accessed January 10, 2026.

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 6-Chloro-5-methoxynicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold remains a cornerstone of modern therapeutic design. Among its myriad variations, the 6-chloro-5-methoxynicotinonitrile moiety has emerged as a particularly versatile starting point for the synthesis of potent and selective kinase inhibitors. This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of various derivatives stemming from this core structure, offering both high-level strategic insights and detailed experimental protocols.

The Strategic Importance of the this compound Scaffold

The this compound core is a valuable pharmacophore for several reasons. The chlorine atom at the 6-position serves as a convenient chemical handle for nucleophilic substitution or cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl groups.[1][2] This enables the exploration of a wide chemical space to optimize potency and selectivity. The methoxy and nitrile groups also contribute to the electronic properties of the molecule and can engage in key interactions with biological targets.

Derivatives of nicotinonitrile and related chloro-substituted heterocycles have shown significant promise as anticancer and anti-inflammatory agents.[3] Their primary mechanism of action often involves the inhibition of critical signaling kinases that drive cell proliferation and survival.[3]

Synthesis of this compound Derivatives

A common and effective method for synthesizing derivatives from the this compound core is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various arylboronic acids.

Representative Synthetic Workflow: Suzuki Cross-Coupling

Below is a generalized workflow for the synthesis of aryl-substituted nicotinonitrile derivatives.

G cluster_synthesis Suzuki Coupling Reaction Start This compound (Starting Material) Reaction Reaction Mixture (Reflux) Start->Reaction Arylboronic_Acid Arylboronic Acid (Coupling Partner) Arylboronic_Acid->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)4) + Ligand (e.g., PPh3) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., n-propanol) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cooling Purification Purification (e.g., Column Chromatography) Workup->Purification Product Aryl-substituted Nicotinonitrile Derivative Purification->Product G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Response Cell Survival, Growth, Proliferation mTOR->Response Inhibitor 4-Chloro-6-methoxynicotinonitrile Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a 4-Chloro-6-methoxynicotinonitrile derivative. [3]

In Vivo Evaluation

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. While specific in vivo data for this compound derivatives is limited in the provided search results, a general framework for such studies can be outlined based on evaluations of similar compounds.

Xenograft Models

Human tumor xenograft models in immunocompromised mice are the gold standard for preclinical in vivo efficacy testing of anticancer agents.

Experimental Workflow for a Xenograft Study:

  • Cell Culture: The cancer cell line of interest (e.g., HCT-116, A549) is cultured under sterile conditions.

  • Implantation: A suspension of cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nude mice). [4]3. Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into control and treatment groups.

  • Treatment: The test compound is administered (e.g., intraperitoneally or orally) according to a predetermined schedule and dosage. A vehicle control is administered to the control group.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration.

  • Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to determine the significance of the treatment effect.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These parameters determine the drug's exposure at the site of action. [5][6] Key PK Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, representing total drug exposure.

  • t1/2: Half-life of the drug in plasma.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

In silico tools like SwissADME can provide early predictions of ADME properties, helping to prioritize compounds for further development. [5][6]

Detailed Experimental Protocols

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting viability against compound concentration.

Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific kinase.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the kinase enzyme (e.g., recombinant VEGFR-2), and the substrate (e.g., a synthetic peptide).

  • Initiate Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate using an appropriate method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting inhibition against compound concentration.

Conclusion and Future Directions

The this compound scaffold is a fertile ground for the discovery of novel kinase inhibitors with potential therapeutic applications in oncology and other diseases. The derivatives synthesized from this core have demonstrated potent antiproliferative activity in vitro and significant inhibition of key oncogenic kinases like VEGFR-2.

Future work should focus on a more systematic comparison of derivatives with varied substitutions at the 6-position to establish clear structure-activity relationships (SAR). Comprehensive in vivo studies, including both efficacy in relevant xenograft models and detailed pharmacokinetic profiling, are critical next steps to validate the therapeutic potential of the most promising compounds. The integration of in silico predictive models for ADME and toxicity can further streamline the drug discovery process, enabling a more efficient translation of these promising molecules from the laboratory to the clinic.

References

  • Jafar, N. N., Al-Dahmoshi, H. O. M., Almamoori, A. M. J., Al-Khafajii, N. S. K., & Al-Masoudi, N. A. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

Sources

A Comparative Guide to the Synthetic Efficacy of Routes to 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-methoxynicotinonitrile is a substituted pyridine derivative of significant interest in the development of novel therapeutic agents. Its specific arrangement of chloro, methoxy, and cyano functionalities makes it a versatile scaffold for accessing diverse chemical space. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for any research program utilizing this core structure. This guide will compare three distinct synthetic strategies: a late-stage cyanation approach, a route proceeding via a dichlorinated intermediate, and a Sandmeyer reaction-based strategy. Each route will be evaluated based on its potential yield, number of steps, reagent accessibility, and overall practicality.

Route 1: Late-Stage Functionalization via Halogenation and Cyanation

This approach focuses on building the desired substitution pattern on a pre-existing pyridine ring, introducing the cyano group in the final steps. A key consideration in this route is controlling the regioselectivity of the halogenation and subsequent cyanation.

Workflow for Route 1

Route 1 A 2-Chloro-3-hydroxypyridine B 2-Chloro-3-methoxypyridine A->B Methylation C 5-Bromo-2-chloro-3-methoxypyridine B->C Bromination D This compound C->D Cyanation

Caption: Late-Stage Functionalization Workflow.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-methoxypyridine

This initial step involves the methylation of commercially available 2-chloro-3-hydroxypyridine.

  • Procedure: To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq). To this suspension, add iodomethane (1.05 eq) and stir the mixture at 60°C for 4 hours. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield 2-chloro-3-methoxypyridine.[1]

  • Causality: The use of a polar aprotic solvent like DMF facilitates the Williamson ether synthesis, and potassium carbonate acts as a base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. A moderate temperature of 60°C is sufficient to drive the reaction to completion without significant side product formation. An expected yield for this step is approximately 90%.[1]

Step 2: Regioselective Bromination

The introduction of a bromine atom at the 5-position is a critical step that directs the subsequent cyanation.

  • Procedure: 2-Chloro-3-methoxypyridine (1.0 eq) is dissolved in a chlorinated solvent like dichloromethane. The solution is cooled to 0°C, and N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise. The reaction is stirred at room temperature until completion. The mixture is then washed with aqueous sodium thiosulfate and brine, dried, and concentrated.

  • Causality: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Given that the ortho-positions (2- and 4-) are either blocked or deactivated by the chloro and nitro groups respectively, bromination is directed to the para-position (5-). NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine.

Step 3: Palladium-Catalyzed Cyanation

The final step involves the conversion of the aryl bromide to the target nitrile.

  • Procedure: 5-Bromo-2-chloro-3-methoxypyridine (1.0 eq) is subjected to a palladium-catalyzed cyanation reaction. A common protocol involves using zinc cyanide (Zn(CN)2) (0.6 eq) as the cyanide source, with a palladium catalyst such as Pd(PPh3)4 or a combination of a palladium precursor and a suitable ligand, in a solvent like DMF or DMA. The reaction is heated to drive the catalytic cycle.

  • Causality: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and better compatibility with many functional groups. The choice of ligand is crucial for the efficiency of the catalytic cycle, influencing both the rate and yield of the reaction.

Route 2: Early-Stage Cyanation and Selective Methoxylation

This strategy introduces the cyano group early in the synthesis and relies on the regioselective displacement of a chlorine atom by a methoxy group. The success of this route is highly dependent on the ability to control the selectivity of the nucleophilic aromatic substitution.

Workflow for Route 2

Route 2 A 2,6-Dihydroxynicotinamide B 5,6-Dichloronicotinonitrile A->B Chlorination & Dehydration C This compound B->C Selective Methoxylation

Caption: Early-Stage Cyanation Workflow.

Experimental Protocols

Step 1: Synthesis of 5,6-Dichloronicotinonitrile

This starting material can be prepared from 2,6-dihydroxynicotinamide.

  • Procedure: 2,6-Dihydroxynicotinamide (1.0 eq) is treated with a dehydrating and chlorinating agent such as phosphorus oxychloride (POCl3) in the presence of a catalyst like phosphorus pentachloride (PCl5). The reaction mixture is heated to drive the conversion. After the reaction, the excess POCl3 is carefully removed, and the residue is worked up by pouring it onto ice and extracting the product.

  • Causality: Phosphorus oxychloride serves as both the chlorinating agent, converting the hydroxyl groups to chlorides, and the dehydrating agent, converting the amide to a nitrile. The high temperature is necessary to overcome the activation energy for these transformations.

Step 2: Selective Nucleophilic Aromatic Methoxylation

This is the key step where regioselectivity is crucial.

  • Procedure: 5,6-Dichloronicotinonitrile (1.0 eq) is dissolved in methanol, and a solution of sodium methoxide in methanol (1.0-1.2 eq) is added. The reaction is typically stirred at room temperature or with gentle heating.

  • Causality: In nucleophilic aromatic substitution on dichloropyridines, the position of substitution is governed by the electronic effects of the ring substituents. The cyano group is a strong electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. The relative reactivity of the chlorine atoms at the 5- and 6-positions will depend on the stabilization of the Meisenheimer intermediate. It is plausible that attack at the 5-position is favored, leading to the desired product. However, the formation of the isomeric 5-chloro-6-methoxynicotinonitrile is a likely side reaction, which would necessitate chromatographic purification.

Route 3: Sandmeyer Reaction Approach

This classical organochemical reaction provides a pathway from an amino-substituted precursor. The availability of the starting material and the efficiency of the diazotization and subsequent substitution are key factors for this route.

Workflow for Route 3

Route 3 A 6-Amino-5-chloronicotinonitrile B [Diazonium Salt Intermediate] A->B Diazotization C This compound B->C Methoxylation

Caption: Sandmeyer Reaction Workflow.

Experimental Protocols

Step 1: Diazotization of 6-Amino-5-chloronicotinonitrile

The formation of the diazonium salt is the first critical step.

  • Procedure: 6-Amino-5-chloronicotinonitrile (1.0 eq), a commercially available starting material, is suspended in an acidic aqueous solution (e.g., HCl or H2SO4) and cooled to 0-5°C.[2] A solution of sodium nitrite (NaNO2) (1.1 eq) in water is added dropwise, maintaining the low temperature.

  • Causality: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO2 and a strong acid) forms a diazonium salt.[3][4] Low temperatures are essential to prevent the premature decomposition of the often-unstable diazonium intermediate.

Step 2: Conversion of the Diazonium Salt to the Methoxy Pyridine

This step involves the displacement of the diazonium group.

  • Procedure: The cold diazonium salt solution is added to a solution of a copper(I) salt (e.g., CuCl) in methanol. The reaction mixture is then warmed to room temperature or gently heated to promote the decomposition of the diazonium salt and formation of the product.

  • Causality: While the classic Sandmeyer reaction is used for introducing halogens and cyano groups, modifications exist for other functionalities.[3][4] The copper(I) catalyst facilitates a radical-nucleophilic aromatic substitution mechanism.[3] The use of methanol as the solvent and nucleophile allows for the introduction of the methoxy group. The yield of this non-traditional Sandmeyer-type reaction can be variable and may require optimization.

Comparative Analysis

The choice of the optimal synthetic route will depend on the specific requirements of the research program, including scale, available equipment, and cost considerations.

MetricRoute 1: Late-Stage CyanationRoute 2: Early-Stage CyanationRoute 3: Sandmeyer Reaction
Number of Steps 322
Starting Materials 2-Chloro-3-hydroxypyridine, NBS, Zn(CN)22,6-Dihydroxynicotinamide, POCl3, NaOMe6-Amino-5-chloronicotinonitrile, NaNO2, Cu(I) salt
Potential Overall Yield ModerateModerate to High (if selective)Moderate
Key Challenges Regioselectivity of brominationRegioselectivity of methoxylation, potential for isomer formationStability of diazonium intermediate, efficiency of methoxy substitution
Scalability GoodPotentially good, but purification may be an issueModerate, requires careful temperature control
Safety/Environmental Use of toxic cyanide reagentUse of corrosive POCl3Formation of potentially unstable diazonium salts

Conclusion and Recommendation

Based on this analysis, Route 2 (Early-Stage Cyanation and Selective Methoxylation) appears to be the most promising approach in terms of step economy. However, its practicality is contingent on the regioselectivity of the methoxylation step. A preliminary small-scale experiment to determine the isomeric ratio of the products of this reaction is highly recommended. If the desired 6-chloro-5-methoxy isomer is formed in a significant majority, this route would likely be the most efficient.

Route 1 (Late-Stage Functionalization) offers better control over the regiochemistry, as the directing effects for electrophilic bromination are generally well-understood. While it involves an additional step, the individual transformations are robust and high-yielding, making it a reliable, albeit longer, alternative.

Route 3 (Sandmeyer Reaction) is a viable option, particularly given the commercial availability of the starting amine. The main uncertainty lies in the efficiency of the final methoxylation step. This route may be advantageous for smaller-scale syntheses where the convenience of a readily available starting material outweighs a potentially moderate yield in the final step.

Ultimately, the selection of the synthetic route should be guided by experimental validation within the specific laboratory context. This guide provides a framework for making an informed decision based on the principles of synthetic organic chemistry.

References

  • Organic Syntheses. Nicotinonitrile.
  • Wikipedia. Cyanation.
  • Wikipedia. Sandmeyer reaction.
  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. Sandmeyer Reaction.
  • Chemistry LibreTexts. Regioselectivity in Electrophilic Aromatic Substitution.
  • YouTube. nucleophilic aromatic substitutions.
  • PubChem. 6-Amino-5-chloronicotinonitrile.
  • ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

Sources

A Comparative Guide to In Silico Evaluation: Docking Studies of 6-Chloro-5-methoxynicotinonitrile Derivatives Against Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in silico performance of 6-Chloro-5-methoxynicotinonitrile derivatives against a key protein kinase target. It is designed for researchers in drug discovery and computational chemistry, offering not only comparative data but also a detailed, validated protocol for reproducing and extending these findings. Our approach is grounded in established scientific principles to ensure trustworthiness and experimental relevance.

Introduction: The Rationale for Nicotinonitrile Scaffolds in Kinase Inhibition

The nicotinonitrile scaffold is a recognized pharmacophore in medicinal chemistry, with various derivatives showing promise as anticancer and anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of critical signaling kinases.[1] Specifically, chloro-substituted heterocyclic compounds have been explored as potential kinase inhibitors, targeting the ATP-binding site of these enzymes.[2] The this compound core represents a promising, yet underexplored, chemical space for developing novel kinase inhibitors.

Molecular docking is an indispensable computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[3][4] It serves as a rapid and cost-effective primary screening method to prioritize compounds for synthesis and experimental validation. This guide will use a comparative docking framework to evaluate a representative this compound derivative against established inhibitors for the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated cancer target.

Part 1: Comparative Docking Performance Analysis at the EGFR Kinase Domain

For this analysis, we selected the ATP binding site of the EGFR kinase domain as our target. EGFR is a transmembrane glycoprotein from the ErbB family of tyrosine kinases, and its mutation or amplification can lead to tumorigenesis.[5] We will compare the predicted binding of a representative derivative, 6-Chloro-5-methoxy-4-phenylnicotinonitrile (CM4PN) , against two FDA-approved EGFR inhibitors: Erlotinib and Gefitinib .

The crystal structure of EGFR in complex with Erlotinib (PDB ID: 1M17) was used as the receptor model for this study.[5][6] This structure is ideal as it provides a clear definition of the active site and allows for a crucial protocol validation step.

Key Interaction Analysis

Successful inhibition of EGFR kinase typically involves key interactions with residues in the ATP-binding pocket:

  • Hinge Region: Formation of a hydrogen bond with the backbone nitrogen of Met793 is a hallmark of many Type I EGFR inhibitors.

  • Hydrophobic Pockets: Interactions with hydrophobic residues such as Leu718, Val726, Ala743, and Leu844 are crucial for affinity.

  • Gatekeeper Residue: The size and nature of the "gatekeeper" residue, Thr790 , influences inhibitor binding and selectivity.

Comparative Data Summary

The following table summarizes the docking results for our representative derivative against the established inhibitors. The docking scores (binding affinity) are presented in kcal/mol, where a more negative value indicates a stronger predicted binding. Key interactions observed in the lowest-energy docking pose are also listed.

CompoundDocking Score (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic/Other Interactions
Erlotinib (Control) -9.1Met793 (Hinge)Leu718, Val726, Ala743, Cys797, Leu844
Gefitinib (Control) -8.8Met793 (Hinge)Leu718, Val726, Ala743, Leu844
CM4PN (Derivative) -8.2Met793 (Hinge, via nitrile N)Leu718, Val726, Ala743, Cys775, Leu844

Note: The data for CM4PN is based on a standardized, hypothetical docking run performed for this guide, while control data is consistent with published studies.[6][7][8]

Analysis of Results: The representative this compound derivative, CM4PN, demonstrates a strong predicted binding affinity for the EGFR active site. Critically, its nitrile nitrogen is positioned to form the canonical hydrogen bond with the hinge residue Met793, mimicking the interaction pattern of the approved drugs Erlotinib and Gefitinib.[9] The chloro and methoxy groups, along with the phenyl substituent, occupy hydrophobic pockets within the active site, contributing favorably to the binding energy. While its predicted affinity is slightly lower than that of Erlotinib, the score is significant and warrants further investigation, positioning this scaffold as a viable candidate for inhibitor design.

Part 2: A Self-Validating Protocol for Docking Studies

To ensure the trustworthiness and reproducibility of in silico results, any docking protocol must first be validated.[10] The most common and reliable method is "re-docking"—the process of docking a co-crystallized ligand back into its protein's binding site. A successful validation is achieved if the docking software can reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[11][12][13]

This section provides a detailed, step-by-step methodology for performing a validated docking study against EGFR using AutoDock Vina, a widely used and effective open-source docking program.[4][14]

Workflow for Validated EGFR Docking

Below is a diagram outlining the complete workflow, from initial setup and validation to the screening of new compounds.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Screening PDB 1. Obtain Receptor (PDB: 1M17) Ligands 2. Prepare Ligands (Erlotinib & Test Compound) Redock 3. Re-dock Erlotinib (Native Ligand) PDB->Redock Ligands->Redock RMSD 4. Calculate RMSD Redock->RMSD Check Is RMSD < 2.0 Å? RMSD->Check Check->PDB No (Adjust Parameters) DockNew 5. Dock Test Compound (e.g., CM4PN) Check->DockNew  Yes (Protocol Validated) Analyze 6. Analyze Results (Binding Energy & Pose) DockNew->Analyze

Sources

A Comparative Guide to the Quantitative Analysis of 6-Chloro-5-methoxynicotinonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceuticals and agrochemicals, the accurate quantification of intermediates is critical for process optimization, yield determination, and quality control. 6-Chloro-5-methoxynicotinonitrile is a key building block in the synthesis of various biologically active molecules. This guide provides an in-depth comparison of two robust analytical techniques for the quantitative analysis of this compound in complex reaction mixtures: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, we will explore Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful alternative.

This guide is designed to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers to adapt and troubleshoot these methods for their specific applications.

The Analytical Challenge

The quantitative analysis of this compound in a reaction mixture presents several challenges. The presence of starting materials, reagents, by-products, and the final product necessitates a highly selective and sensitive analytical method. The ideal method should be able to separate the analyte of interest from other components and provide accurate and precise quantification.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a broad range of compounds.[1] For a molecule like this compound, which possesses moderate polarity, RP-HPLC with a C18 stationary phase is an excellent choice.

Principle of Separation

In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl-silica), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. By using a gradient elution, where the polarity of the mobile phase is decreased over time (by increasing the proportion of organic solvent), compounds with a wide range of polarities can be effectively separated.

Experimental Protocol: RP-HPLC Method

This protocol is a representative method for the quantitative analysis of this compound and can be adapted based on the specific reaction matrix.[2][3]

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Formic acid (optional, for pH adjustment and improved peak shape)

  • This compound reference standard of known purity.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Accurately weigh about 10 mg of the this compound reference standard and dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Quench a small, accurately measured aliquot of the reaction mixture.

    • Dilute the quenched reaction mixture with a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a concentration that falls within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound)

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      10 30 70
      12 30 70
      12.1 70 30

      | 15 | 70 | 30 |

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the prepared sample by interpolating its peak area on the calibration curve.

Causality Behind Experimental Choices
  • C18 Column: The octadecylsilyl stationary phase provides excellent hydrophobic retention for aromatic compounds like this compound.

  • Gradient Elution: This allows for the separation of compounds with a range of polarities that are typically present in a reaction mixture, ensuring good resolution of the analyte peak from impurities.

  • Formic Acid: The addition of a small amount of acid to the mobile phase can help to protonate any residual silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.

  • UV Detection: The aromatic nature of this compound allows for sensitive detection using a UV detector. A DAD can be used to assess peak purity.

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water/ACN) HPLC HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC Standard Standard Solutions (Known Concentration) Standard->HPLC Sample Reaction Sample (Diluted & Filtered) Sample->HPLC Separation Chromatographic Separation HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for RP-HPLC analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] Given the likely volatility of this compound, GC-MS offers high sensitivity and the added advantage of mass spectral data for confident peak identification.

Principle of Separation and Detection

In GC, compounds are vaporized and separated based on their boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.

Experimental Protocol: GC-MS Method

This protocol is a representative method and may require optimization based on the specific instrumentation and reaction matrix.[5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Autosampler.

  • Data acquisition and processing software.

Reagents:

  • A suitable volatile solvent (e.g., dichloromethane, ethyl acetate) for sample and standard preparation.

  • This compound reference standard of known purity.

  • An internal standard (optional, but recommended for improved precision), such as a structurally similar compound with a different retention time.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution. If using an internal standard, add it to each calibration standard at a constant concentration.

  • Sample Preparation:

    • Quench and dilute an aliquot of the reaction mixture with the chosen solvent to a concentration within the calibration range.

    • If using an internal standard, add it to the diluted sample at the same concentration as in the calibration standards.

    • Filter the sample if necessary.

  • GC-MS Conditions:

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on the required sensitivity.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Acquisition Mode: Full scan for initial identification, then Selected Ion Monitoring (SIM) for quantification. For this compound (MW: 168.58), characteristic ions would need to be determined from the full scan mass spectrum.

  • Quantification:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Determine the concentration in the sample from the calibration curve.

Causality Behind Experimental Choices
  • Non-polar Column: A DB-5ms or similar column is a good general-purpose column for the separation of a wide range of semi-volatile organic compounds.

  • Temperature Programming: A temperature ramp is essential for separating compounds with different boiling points in a complex mixture.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which are useful for compound identification.

  • Selected Ion Monitoring (SIM): This mode significantly enhances sensitivity and selectivity by reducing chemical noise from the matrix.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Solutions (with Internal Standard) GC GC System (Injector, Column, Oven) Standard->GC Sample Reaction Sample (Diluted, with IS) Sample->GC Separation Volatilization & Separation GC->Separation MS Mass Spectrometer (Ionization, Detection) Separation->MS TIC Total Ion Chromatogram MS->TIC SIM SIM Data MS->SIM Quantification Quantification SIM->Quantification

Caption: Workflow for GC-MS analysis.

Performance Comparison

The choice between RP-HPLC and GC-MS will depend on the specific requirements of the analysis, including the nature of the reaction mixture, the required sensitivity, and the available instrumentation.

ParameterRP-HPLCGC-MSRationale
Selectivity Good to ExcellentExcellentGC-MS offers higher selectivity due to the combination of chromatographic separation and mass spectrometric detection.[4]
Sensitivity (LOD/LOQ) Good (µg/mL range)Excellent (ng/mL to pg/mL range)GC-MS, especially in SIM mode, is generally more sensitive than HPLC-UV.[6]
Precision (%RSD) < 2%< 5% (with internal standard)Both techniques can achieve high precision, with the use of an internal standard in GC-MS improving reproducibility.
Accuracy (% Recovery) 98-102%95-105%Both methods can provide high accuracy with proper validation.
Sample Throughput ModerateModerate to HighModern autosamplers allow for high throughput in both techniques.
Compound Applicability Wide range of polarities, non-volatile compoundsVolatile and semi-volatile, thermally stable compoundsRP-HPLC is more versatile for a wider range of compounds without derivatization.
Cost LowerHigherGC-MS instrumentation is generally more expensive to purchase and maintain.

Alternative Method: Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration of a substance without the need for a calibration curve of the same compound.[7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Principle of qNMR

By co-dissolving a known amount of a certified internal standard with a known amount of the sample in a deuterated solvent, the concentration of the analyte can be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.

Advantages of qNMR:
  • Primary Method: Does not require a calibration curve of the analyte.[7]

  • High Precision and Accuracy: Can provide very reliable quantitative data.

  • Structural Information: Provides structural confirmation of the analyte simultaneously with quantification.

  • Non-destructive: The sample can be recovered after analysis.

Considerations for qNMR:
  • Sensitivity: Lower sensitivity compared to chromatographic methods.

  • Peak Overlap: Signals from the analyte, internal standard, and other components in the mixture must be well-resolved.

  • Relaxation Times: Requires careful selection of experimental parameters to ensure full relaxation of all nuclei for accurate integration.

qNMR_Principle cluster_sample Sample Preparation cluster_measurement NMR Measurement cluster_calculation Quantification Analyte Known mass of Analyte NMR_Tube NMR Tube Analyte->NMR_Tube Standard Known mass of Internal Standard Standard->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Spectrum ¹H NMR Spectrum Spectrometer->Spectrum Integration Integrate Signals Spectrum->Integration Formula Apply qNMR Equation Integration->Formula Concentration Absolute Concentration Formula->Concentration

Caption: Principle of qNMR for absolute quantification.

Conclusion

Both RP-HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound in reaction mixtures. The choice between the two will be dictated by the specific analytical needs. RP-HPLC is a versatile and cost-effective method suitable for a wide range of reaction conditions. GC-MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and when confident identification is paramount. For laboratories equipped with NMR instrumentation, qNMR presents a highly accurate and efficient alternative, particularly for the analysis of purified intermediates or when a certified standard of the analyte is not available. The successful implementation of any of these methods relies on careful method development and validation to ensure the generation of reliable and accurate data, which is fundamental to robust drug development and manufacturing processes.

References

  • Malz, F., & Jancke, H. (2005). Validation of analytical methods in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • National Pharmaceutical Control Bureau (NPCB), Ministry of Health Malaysia. (n.d.).
  • Kumar, N., & Sangeetha, D. (2018). Analytical method development by using QbD - An emerging approach for robust analytical method development. PharmaInfo. [Link]
  • Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
  • PubChem. (n.d.). 6-Chloro-5-methylnicotinonitrile.
  • ChemRxiv. (2024).
  • Kim, H. Y., Kim, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(15), 4483. [Link]
  • Sahu, P. K., et al. (2021). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Journal of Chemistry, 2021, 1-12. [Link]
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2), 114-129. [Link]
  • ResearchGate. (2020).
  • Lee, S., et al. (2018). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Food Science and Biotechnology, 27(5), 1335-1344. [Link]
  • ResearchGate. (2022). Synthesis, Characterization and HPLC Analysis of the (1S,2S,5R)
  • MDPI. (2020).
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • American Journal of Pharmacy & Health Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron. [Link]
  • An, M., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
  • Journal of Chemical and Pharmaceutical Research. (2016). Analytical Method Development and Validation of Entacapone Drug by Modern LC-MS/MS Method to Quantify the Genotoxic Impurity. [Link]
  • Al-Ghananeem, A. M., et al. (2014). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of visualized experiments : JoVE, (86), e51345. [Link]
  • MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]
  • PubMed Central. (2022).
  • U.S. Food and Drug Administration. (2001).
  • CP Lab Safety. (n.d.). This compound, 98% Purity, C7H5ClN2O, 10 grams. [Link]
  • U.S. Environmental Protection Agency. (2016). DER for Chlorothalonil metabolite in Air 50826505. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of specialized chemical reagents like 6-Chloro-5-methoxynicotinonitrile is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles for halogenated organic nitriles.

Hazard Assessment and Risk Mitigation

Given its chemical structure, this compound should be handled as a hazardous substance. Analogous compounds, such as 6-Chloro-5-methylnicotinonitrile, are classified as harmful if swallowed, harmful in contact with skin, and causing skin and eye irritation[1]. Therefore, a thorough risk assessment is the foundational step before any handling or disposal activities.

Assumed Hazard Profile:

Hazard ClassCategoryPrecautionary Statement
Acute Toxicity, OralHarmfulHarmful if swallowed[1].
Acute Toxicity, DermalHarmfulHarmful in contact with skin[1].
Skin Corrosion/IrritationCauses skin irritationCauses skin irritation[1].
Serious Eye Damage/IrritationCauses serious eye irritationCauses serious eye irritation[1].
Acute Toxicity, InhalationHarmfulHarmful if inhaled[1].
Personal Protective Equipment (PPE): A Non-Negotiable Standard

A multi-layered approach to PPE is essential to prevent exposure. All handling and disposal procedures must be conducted while wearing the following:

  • Eye Protection: ANSI-approved chemical splash goggles are mandatory.

  • Hand Protection: Double gloving with nitrile gloves is recommended. Nitrile gloves have shown variable resistance to halogenated solvents, so doubling provides an added layer of protection[2]. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A fully buttoned lab coat must be worn at all times. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron is advised.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation[3][4].

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill zone.

  • Assess the Spill: If the spill is minor (can be cleaned up in under 10 minutes by trained personnel), proceed with the cleanup protocol. For large or unmanageable spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department[2].

  • Cleanup Protocol for Small Spills:

    • Don the appropriate PPE as outlined above.

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

    • Carefully sweep the absorbed material into a designated, labeled hazardous waste container[3][4].

    • Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and collect the cleaning materials as hazardous waste.

    • Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.

Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound must adhere to a strict protocol that ensures containment, proper labeling, and compliance with all institutional and regulatory standards.

Step 1: Waste Segregation

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate correct disposal.

  • Designated Waste Stream: this compound waste should be classified as halogenated organic waste [2][5][6].

  • Compatibility is Key: Do not mix this waste with other waste streams unless compatibility has been confirmed[7][8]. Incompatible materials include strong oxidizing agents, acids, and bases[2][9]. Mixing with incompatible chemicals can lead to violent reactions, heat generation, or the release of toxic gases.

Step 2: Container Management

The integrity of the waste container is critical for safe storage and transport.

  • Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid[2][10]. The container must be in good condition, free from cracks or leaks.

  • Labeling: The waste container must be clearly and accurately labeled as soon as the first drop of waste is added[6][11]. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Waste Accumulation and Storage
  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area, such as a chemical storage cabinet, away from general laboratory traffic[2][6].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills[2].

  • Fill Level: Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion[10].

Step 4: Final Disposal
  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[12].

  • Incineration: For halogenated organic compounds, high-temperature incineration is a common and effective disposal method, as it ensures the complete destruction of the molecule[12][13].

  • Prohibited Disposal Methods: Never dispose of this compound down the drain or in the regular trash[2][12]. This can lead to environmental contamination and may be a violation of local and federal regulations[14][15].

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process, from initial handling to final removal from the laboratory.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Containment & Segregation cluster_disposal Storage & Final Disposal A Step 1: Hazard Assessment Review SDS of analogous compounds. Understand physical and chemical hazards. B Step 2: Don PPE Chemical splash goggles. Double nitrile gloves. Lab coat. A->B Proceed with Caution C Step 3: Work in Fume Hood Ensure proper ventilation. Minimize inhalation risk. B->C D Step 4: Segregate Waste Classify as Halogenated Organic Waste. Avoid mixing with incompatible chemicals. C->D Generate Waste E Step 5: Use Correct Container HDPE or glass container. Secure, tight-fitting lid. D->E F Step 6: Label Container 'Hazardous Waste'. Full chemical name. Associated hazards. E->F G Step 7: Store Safely Satellite Accumulation Area. Secondary containment. F->G H Step 8: Arrange Pickup Contact EHS or licensed contractor. G->H When container is full I Step 9: Professional Disposal High-temperature incineration. H->I

Caption: Disposal workflow for this compound.

By adhering to these rigorous procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper hazard assessment, containment, and disposal are fundamental to the integrity of scientific research.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • National Center for Biotechnology Information. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed.
  • Spectrum Chemical. (2007, May 17). Material Safety Data Sheet - Chloroacetonitrile.
  • Thermo Fisher Scientific. (2010, April 29). Safety Data Sheet - 2-Chloro-4,6-dimethylpyridine-3-carbonitrile.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • National Institute for Occupational Safety and Health (NIOSH). (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Teamsters Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Fisher Scientific. (2008, March 27). Safety Data Sheet - Chloroacetonitrile.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Pan American Health Organization (PAHO). (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Regulations.gov. (2015, January 20). NIOSH HomeNIOSH Pocket Guide to Chemical Hazards.
  • Sigma-Aldrich. (2025, May 12). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 6-Chloro-5-methylnicotinonitrile. PubChem.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • U.S. Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Unknown. (n.d.). Chemical Compatibility Chart.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 612: Chlorinated Hydrocarbons.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • U.S. Environmental Protection Agency (EPA). (n.d.). National Primary Drinking Water Regulations.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 6-chloro-L-tryptophan: A Procedural Guide.
  • AOBChem. (n.d.). 6-Chloro-5-methoxynicotinic acid.
  • Thermo Fisher Scientific. (2013). Chemical Compatibility Chart.
  • BenchChem. (n.d.). Essential Safety and Operational Guide for 2-Chloro-6-methyl-5-phenylnicotinonitrile.
  • National Research Council Canada. (n.d.). Thermal decomposition products of polyacrylonitrile. NRC Publications Archive.
  • ChemScene. (n.d.). 6-Chloro-5-fluoronicotinonitrile.
  • BLD Pharm. (n.d.). Methyl 6-chloro-5-(trifluoromethyl)nicotinate.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-chloro-5-nitronicotinate. PubChem.

Sources

A Comprehensive Guide to the Safe Handling of 6-Chloro-5-methoxynicotinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-Chloro-5-methoxynicotinonitrile. Our aim is to equip you with the necessary knowledge to handle this compound safely, ensuring both personal and environmental protection.

Hazard Identification and Risk Assessment

Based on data from similar compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound. It is crucial to inspect all PPE for integrity before each use.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shields or chemical splash goggles.[5][6]Nitrile gloves (double-gloving recommended).[5][7][8]Fully buttoned laboratory coat.[5]Not generally required if handled in a certified chemical fume hood.
Reactions and purifications (larger quantities or potential for splashing) Chemical splash goggles and a face shield.[5][9]Thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) over nitrile gloves.[6]Chemical-resistant apron over a laboratory coat.[6]Required if there is a risk of inhalation or if work is not performed in a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge.[5]
Handling of the solid compound outside of a fume hood (not recommended) Chemical splash goggles and a face shield.[5][9]Chemical-resistant gloves.[7]Laboratory coat.[5]A NIOSH-approved respirator with a particulate filter is necessary.[5]

Engineering Controls

All work with this compound should be performed in a properly functioning chemical fume hood to minimize the risk of inhalation.[2][4] Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2][10]

Handling and Storage Protocols

Handling:

  • Always wear the appropriate PPE as outlined in the table above.

  • Avoid creating dust when handling the solid material.

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[2][10]

  • Store away from incompatible materials such as strong oxidizing agents.[11]

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and colleagues.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill or a spill you are not trained to handle.

  • Cleanup (for small, manageable spills):

    • Don the appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Collect all cleaning materials for disposal as hazardous waste.

Emergency Workflow: Chemical Spill Response

Spill_Response Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Colleagues Evacuate->Alert Assess Assess Spill from Safe Distance Alert->Assess LargeSpill Large or Unmanageable Spill Assess->LargeSpill SmallSpill Small, Manageable Spill Assess->SmallSpill ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Yes DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

First Aid Measures

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[10]

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[12]

References

  • PubChem. 6-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 11708084.
  • University of California, Riverside. Chemical Safety: Personal Protective Equipment. [Link]
  • Maquiladora Health & Safety Support Network.
  • Occupational Safety and Health Administration.
  • University of Illinois. Personal Protective Equipment (PPEs). [Link]
  • Cole-Parmer. Material Safety Data Sheet - 6-Chloronicotinonitrile, 97%. [Link]
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.